molecular formula C26H32N8O6S B12812413 Rofenaid CAS No. 9088-15-7

Rofenaid

Cat. No.: B12812413
CAS No.: 9088-15-7
M. Wt: 584.6 g/mol
InChI Key: ADIRUHPHKMZNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rofenaid is a broad-spectrum coccidiostat and antibacterial combination product containing sulfadimethoxine and ormetoprim in a fixed 5:3 ratio . The combination of the sulfonamide sulfadimethoxine with the diaminopyrimidine ormetoprim, a folic acid antagonist, results in a synergistic effect that enhances its efficacy against susceptible organisms . This potentiated mixture is highly effective for the prevention of coccidiosis in chickens caused by Eimeria tenella , E. necatrix , E. acervulina , E. maxima , E. brunetti , and E. mivati . Its antibacterial applications in poultry research include the prevention of infections caused by Haemophilus gallinarum (infectious coryza), Escherichia coli (colibacillosis), and Pasteurella multocida (fowl cholera) . Research directions indicate use in feed at a concentration of 0.02% (113.5 g/ton sulfadimethoxine and 68.1 g/ton ormetoprim) for broiler and replacement chickens, fed continuously as the sole ration . The product is also utilized in research involving turkeys and ducks, with specific dosing protocols established for these species . Studies on tissue clearance in chickens and turkeys have been conducted to understand the pharmacokinetic profile of the drug combination . Furthermore, research on drug deposition has shown that the components are transferred to chicken and turkey eggs, with established clearance times for replacement pullets and breeder hens . This compound exemplifies the strategic use of drug combinations in animal health research to broaden the spectrum of activity, improve efficacy through synergism, and manage drug resistance . This product is For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

9088-15-7

Molecular Formula

C26H32N8O6S

Molecular Weight

584.6 g/mol

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

ADIRUHPHKMZNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC

Origin of Product

United States

Foundational & Exploratory

The Synergistic Mechanism of Sulfadimethoxine and Ormetoprim in Rofenaid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rofenaid, a potentiated sulfonamide, exemplifies a powerful synergistic combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), typically in a 5:1 ratio. This combination is widely utilized in veterinary medicine, particularly in poultry and aquaculture, for the prophylaxis and treatment of coccidiosis and various bacterial infections.[1][2] The enhanced therapeutic efficacy of this compound stems from the sequential blockade of the bacterial folic acid synthesis pathway by its two active components. Sulfadimethoxine, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), and ormetoprim, a dihydrofolate reductase (DHFR) inhibitor, act on two distinct, successive enzymatic steps. This dual-pronged attack results in a bactericidal effect, a broadened spectrum of activity against sulfonamide-resistant strains, and a reduced likelihood of the development of microbial resistance.[3][4] This technical guide provides an in-depth exploration of the synergistic mechanism of sulfadimethoxine and ormetoprim, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Individual Mechanisms of Action

Sulfadimethoxine: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfadimethoxine is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the de novo synthesis of folic acid.[6] Due to its structural similarity to PABA, sulfadimethoxine competes for the active site of DHPS, thereby preventing the synthesis of dihydropteroate and halting the folic acid pathway.[5] As mammals obtain folate from their diet and lack the DHPS enzyme, sulfadimethoxine exhibits selective toxicity towards susceptible microorganisms.[5]

Ormetoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Ormetoprim belongs to the diaminopyrimidine class of antibiotics and acts as a potent inhibitor of dihydrofolate reductase (DHFR).[3] This enzyme is responsible for the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate (THF), the biologically active form of folic acid.[3] THF is an essential cofactor that donates one-carbon units for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[7] By inhibiting DHFR, ormetoprim depletes the intracellular pool of THF, leading to the cessation of cellular replication and ultimately, cell death.[7] The selective toxicity of ormetoprim is attributed to its significantly higher affinity for bacterial DHFR compared to the mammalian counterpart.[3]

The Synergistic "Sequential Blockade"

The combination of sulfadimethoxine and ormetoprim results in a synergistic interaction known as a "sequential blockade" of the bacterial folate synthesis pathway.[1] By inhibiting two different enzymes in the same metabolic route, the overall effect is significantly greater than the additive effects of the individual drugs. This potentiation leads to several key advantages:

  • Bactericidal Action: While each component is individually bacteriostatic (inhibits bacterial growth), their combination is often bactericidal (kills bacteria).[3]

  • Broadened Spectrum of Activity: The combination can be effective against bacteria that have developed resistance to sulfonamides alone.[4]

  • Reduced Resistance Development: The simultaneous targeting of two separate enzymatic steps makes it more difficult for bacteria to develop resistance through single-point mutations.[3]

The following diagram illustrates the sequential blockade of the bacterial folate synthesis pathway by sulfadimethoxine and ormetoprim.

Folate Synthesis Pathway Inhibition Bacterial Folate Synthesis Pathway and Sequential Blockade PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_PP Dihydropteridine Pyrophosphate Dihydropteridine_PP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Ormetoprim Ormetoprim Ormetoprim->DHFR Dihydrofolate->DHFR Nucleic_Acids Purines, Thymidine, Amino Acids -> DNA, RNA Tetrahydrofolate->Nucleic_Acids

Sequential blockade of the bacterial folate pathway.

Quantitative Data

The synergistic effect of sulfadimethoxine and ormetoprim can be quantified by determining the Minimum Inhibitory Concentrations (MICs) of the individual drugs and their combination, as well as by calculating the Fractional Inhibitory Concentration (FIC) index. A lower MIC for the combination compared to the individual drugs indicates synergy. The FIC index is a more formal measure of synergy, with an FIC index of ≤ 0.5 generally indicating a synergistic interaction.[8]

In Vitro Inhibitory Activity

While a comprehensive, standardized dataset is not available in a single source, the following table compiles representative data on the inhibitory activity of sulfadimethoxine and ormetoprim, alone and in combination, against common veterinary pathogens.

MicroorganismDrugMIC (µg/mL)FIC IndexSynergy Interpretation
Escherichia coliSulfadimethoxine>32--
Ormetoprim---
Combination-≤0.5Synergistic[9]
Pasteurella multocidaSulfadimethoxine2 to 32--
Ormetoprim---
Combination-Synergistic effect observedSynergistic[2]
Staphylococcus aureusSulfadimethoxine---
Ormetoprim---
Combination-Synergistic effect observedSynergistic

Note: Specific MIC values for the combination and individual components against a wide range of pathogens are not consistently reported in single studies. The synergistic effect is well-documented, leading to a significant reduction in the MIC of sulfadimethoxine.

Enzyme Inhibition

The potency of sulfadimethoxine and ormetoprim against their respective target enzymes can be expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

DrugTarget EnzymeOrganismIC50 / Ki
SulfadimethoxineDihydropteroate Synthase (DHPS)Escherichia coli-
Plasmodium falciparumKi: 0.14 µM (sensitive) to 112 µM (resistant)[10]
OrmetoprimDihydrofolate Reductase (DHFR)Escherichia coliIC50: ~60 nM (for Trimethoprim (B1683648), a related diaminopyrimidine)[11]
Mycobacterium tuberculosisIC50: 16.0 ± 3.0 µM (for Trimethoprim)[12]
In Vivo Efficacy of this compound

Efficacy studies of this compound in target animal species demonstrate the practical benefits of the synergistic combination.

Disease ModelAnimal ModelThis compound DosageEfficacy OutcomeReference
Coccidiosis (mixed Eimeria species)Turkeys0.01% and 0.02% in feedHighly effective in preventing mortality and morbidity.[13]
Fowl Cholera (Pasteurella multocida)Turkeys0.01%, 0.02%, and 0.04% in feedSignificantly increased livability compared to non-medicated controls.[14]
Salmonellosis (Salmonella typhimurium)Poults-Similar weight gain to uninoculated, unmedicated poults.[2]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the activity of DHPS by coupling its product formation to the oxidation of NADPH by DHFR.

Principle: DHPS catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate. In the presence of excess DHFR and NADPH, dihydropteroate is immediately reduced to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the DHPS activity.[5]

Materials:

  • Purified DHPS and DHFR enzymes

  • PABA

  • Dihydropteridine pyrophosphate

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8)

  • Sulfadimethoxine (inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Prepare serial dilutions of sulfadimethoxine in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR, NADPH, and PABA to each well.

  • Add the sulfadimethoxine dilutions to the test wells and a corresponding volume of buffer to the control wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding DHPS to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each sulfadimethoxine concentration and calculate the IC50 value.

DHPS_Inhibition_Assay DHPS Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Sulfadimethoxine Serial Dilutions add_reagents Add Reaction Mix and Inhibitor to 96-well Plate prep_inhibitor->add_reagents prep_reagents Prepare Reaction Mix (Buffer, DHFR, NADPH, PABA) prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with DHPS pre_incubate->start_reaction measure_abs Monitor Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/time) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for a DHPS inhibition assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay directly measures the inhibition of DHFR activity by monitoring NADPH oxidation.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[15]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Ormetoprim (inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of ormetoprim.

  • Add assay buffer, NADPH, and ormetoprim dilutions to the wells of a 96-well plate.

  • Add the DHFR enzyme to all wells and pre-incubate.

  • Initiate the reaction by adding DHF.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the reaction rates and percent inhibition to determine the IC50 value for ormetoprim.

Checkerboard Microdilution Assay for Synergy

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Principle: A two-dimensional array of serial dilutions of two drugs is prepared in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC of each drug alone and in combination is determined after incubation. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.[8]

Procedure:

  • Determine the MIC of sulfadimethoxine and ormetoprim individually against the test organism using a standard broth microdilution method.

  • Prepare a 96-well plate with serial dilutions of sulfadimethoxine along the x-axis and ormetoprim along the y-axis.

  • Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Determine the MIC of the combination, which is the lowest concentration of each drug that inhibits visible bacterial growth.

  • Calculate the FIC index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

  • Interpret the results: FIC Index ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; >4 indicates antagonism.[8]

Checkerboard_Assay_Workflow Checkerboard Assay Workflow for Synergy Testing cluster_setup Plate Setup cluster_inoculation_incubation Inoculation & Incubation cluster_reading_analysis Data Reading & Analysis dilute_A Serial Dilute Sulfadimethoxine (Drug A) across columns inoculate Inoculate all wells with standardized bacterial suspension dilute_A->inoculate dilute_B Serial Dilute Ormetoprim (Drug B) down rows dilute_B->inoculate controls Include single drug controls and growth/sterility controls controls->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for individual drugs and combinations (visual or spectrophotometric) incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Synergy (Synergistic, Additive, Antagonistic) calc_fic->interpret

Workflow for a checkerboard synergy assay.

Conclusion

The combination of sulfadimethoxine and ormetoprim in this compound provides a clear and effective example of antimicrobial synergy. By targeting two sequential steps in the essential bacterial folate synthesis pathway, this combination achieves a bactericidal effect, broadens the spectrum of activity, and helps to mitigate the development of resistance. The quantitative data from in vitro and in vivo studies, although dispersed in the literature, consistently support the enhanced efficacy of this potentiated sulfonamide. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other synergistic antimicrobial combinations, which are of critical importance in the ongoing challenge of antimicrobial resistance.

References

Pharmacokinetics of Rofenaid® Components in Broiler Chickens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid®, a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a widely utilized veterinary therapeutic agent in the poultry industry for the prevention and treatment of coccidiosis and bacterial infections. The synergistic action of these two components lies in their sequential blockade of the folic acid synthesis pathway in susceptible microorganisms. A thorough understanding of the pharmacokinetic profiles of sulfadimethoxine and ormetoprim in broiler chickens is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal times to guarantee food safety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound® components in broiler chickens, detailing experimental protocols and presenting quantitative data in a clear, comparative format.

Core Mechanism of Action: Sequential Blockade of Folic Acid Synthesis

The efficacy of the sulfadimethoxine and ormetoprim combination stems from its targeted inhibition of two key enzymes in the bacterial folic acid synthesis pathway. This sequential blockade leads to a synergistic and often bactericidal effect.

  • Sulfadimethoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid.[1]

  • Ormetoprim: This diaminopyrimidine derivative targets a subsequent step in the pathway, inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid essential for the synthesis of purines, thymidine, and certain amino acids.[2]

The selective toxicity of this combination is due to the fact that vertebrates, including chickens, do not synthesize their own folic acid but obtain it from their diet, and thus lack the DHPS enzyme.[1]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound® Components PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->PABA Competitive Inhibition Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate Inhibition

Diagram 1: Mechanism of Action of Sulfadimethoxine and Ormetoprim.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for sulfadimethoxine and ormetoprim in broiler chickens, compiled from various studies. It is important to note that data for ormetoprim in broiler chickens is limited, and some parameters are extrapolated from studies in other species.

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Broiler Chickens
ParameterValueRoute of AdministrationReference
Elimination Half-Life (t½) 5.09 hoursIntravenous[3]
10.5 hoursOral[4]
Volume of Distribution (Vd) 0.647 L/kgIntravenous[3]
Total Body Clearance (Cl) 0.089 L/h/kgIntravenous[3]
Maximum Concentration (Cmax) 98.07 µg/mLOral (100 mg/kg)[3]
Time to Maximum Concentration (Tmax) 3.01 hoursOral (100 mg/kg)[3]
Oral Bioavailability (F) 99.02%Oral[3]
Table 2: Pharmacokinetic Parameters of Ormetoprim (Data primarily from other species)
ParameterValueRoute of AdministrationSpeciesReference
Elimination Half-Life (t½) 3.9 hoursOralHybrid Striped Bass[4]
1.37 hoursIntravenousCattle[5]
Maximum Concentration (Cmax) 1.58 µg/mLOralHybrid Striped Bass[4]
Time to Maximum Concentration (Tmax) 5.7 hoursOralHybrid Striped Bass[4]
Oral Bioavailability (F) 78.5%OralHybrid Striped Bass[4]

Tissue Distribution and Residue Depletion

The distribution of sulfadimethoxine and ormetoprim into various tissues is a critical factor for both therapeutic efficacy at the site of infection and for determining appropriate withdrawal periods.

Sulfadimethoxine: Studies have shown that sulfadimethoxine distributes to various tissues in broiler chickens, including muscle, liver, kidney, skin, and fat.[3] Residue depletion is generally rapid in most tissues, but can be slower in skin.[3]

Ormetoprim: In cattle, ormetoprim has been shown to have a large volume of distribution, indicating wide distribution into tissues.[5] Tear concentrations of ormetoprim have been found to exceed plasma concentrations.[5] Specific tissue distribution data for ormetoprim in broiler chickens is less readily available.

Experimental Protocols

The following sections outline the general methodologies employed in pharmacokinetic studies of sulfadimethoxine and ormetoprim in broiler chickens.

Animal Studies and Dosing

cluster_workflow Pharmacokinetic Study Workflow AnimalSelection Animal Selection (Healthy Broiler Chickens) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Dosing Drug Administration (Oral Gavage or In-Feed) Acclimatization->Dosing Sampling Blood & Tissue Sampling (Predetermined Time Points) Dosing->Sampling Analysis Sample Analysis (HPLC or LC-MS/MS) Sampling->Analysis DataAnalysis Pharmacokinetic Data Analysis Analysis->DataAnalysis

Diagram 2: General Experimental Workflow for a Pharmacokinetic Study.
  • Animals: Healthy broiler chickens of a specific age and weight range are typically used. Animals are acclimatized to the experimental conditions for a set period before the study commences.

  • Housing and Diet: Chickens are housed in controlled environments with ad libitum access to feed and water, except when fasting is required for the study protocol. The feed is confirmed to be free of any medications.

  • Dosing:

    • Oral Gavage: For precise dosing, a solution or suspension of the drug is administered directly into the crop using a gavage tube.[3][6] This method ensures that each bird receives the exact intended dose.

    • In-Feed Medication: The drug is mixed into the feed at a specified concentration. This method mimics practical field application but can lead to variability in drug intake between individual birds.[3]

    • Intravenous Administration: To determine absolute bioavailability, the drug is administered intravenously, typically into a wing vein.[3]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Samples are typically drawn from the wing vein into heparinized tubes. Plasma is separated by centrifugation and stored frozen until analysis.

  • Tissue Sampling: At specified time points, birds are euthanized, and various tissues (e.g., muscle, liver, kidney, skin, fat) are collected. Tissue samples are homogenized and stored frozen.

Analytical Methodology: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the quantification of sulfadimethoxine and ormetoprim in biological matrices.[7][8]

cluster_analysis Sample Analysis Workflow SamplePrep Sample Preparation (Extraction & Clean-up) Chromatography Chromatographic Separation (HPLC) SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Diagram 3: Workflow for Analytical Quantification of Drug Residues.
  • Sample Preparation:

    • Extraction: The drug is extracted from the plasma or homogenized tissue using a suitable organic solvent (e.g., acetonitrile, ethyl acetate).[7][9]

    • Clean-up: The extract is purified to remove interfering substances using techniques like liquid-liquid extraction or solid-phase extraction (SPE).[9]

    • Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the chromatography system.[9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol, acetonitrile) is used as the mobile phase.[7]

    • Detection:

      • HPLC-UV: Ultraviolet detection is a common and robust method.[7]

      • LC-MS/MS: This technique offers higher sensitivity and specificity, making it ideal for residue analysis at low concentrations.[8]

  • Quantification: The concentration of the drug in the sample is determined by comparing its peak area to a standard curve prepared with known concentrations of the drug.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of sulfadimethoxine and ormetoprim, the active components of this compound®, in broiler chickens. The synergistic mechanism of action, involving the sequential blockade of the folic acid synthesis pathway, is a key principle of its therapeutic success. While the pharmacokinetic profile of sulfadimethoxine in broilers is reasonably well-documented, further research is warranted to establish a more comprehensive and specific pharmacokinetic profile for ormetoprim in this species. Such data will be invaluable for refining dosing strategies to maximize therapeutic outcomes while ensuring the safety of poultry products for human consumption. The detailed experimental protocols outlined herein provide a framework for conducting future pharmacokinetic and residue depletion studies in the field of poultry therapeutics.

References

Rofenaid's Spectrum of Activity Against Eimeria Species in Turkeys: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity of Rofenaid®, a potentiated sulfonamide, against pathogenic Eimeria species in turkeys. This compound is a combination of the active ingredients sulfadimethoxine (B1681780) and ormetoprim (B1677490), which act synergistically to combat coccidiosis, a significant parasitic disease in poultry. This document details the efficacy of this compound against Eimeria adenoeides, Eimeria gallopavonis, and Eimeria meleagrimitis, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the drug's mechanism of action.

Quantitative Efficacy of this compound

The efficacy of this compound in preventing coccidiosis in turkeys has been evaluated in controlled experimental settings. The following tables summarize the key findings from studies assessing the impact of this compound on mortality, weight gain, and intestinal lesion scores in turkeys challenged with single and mixed Eimeria species infections.

Table 1: Efficacy of this compound against a mixed Eimeria infection in turkeys [1]

Treatment GroupDosage (% in feed)ChallengeMortality Rate (%)
Infected, Unmedicated Control-E. adenoeides, E. gallopavonis, E. meleagrimitis80
This compound0.01E. adenoeides, E. gallopavonis, E. meleagrimitis0
This compound0.02E. adenoeides, E. gallopavonis, E. meleagrimitis0

This study demonstrated the high efficacy of this compound in preventing mortality from a severe mixed coccidial infection.[1]

While the study by Mitrovic et al. (1971a) showed excellent protection against mortality, another comparative study indicated that a combination of sulfadimethoxine and ormetoprim was among the least effective in maintaining weight and reducing the severity of intestinal lesions compared to other anticoccidials like halofuginone (B1684669) and monensin (B1676710) against a field isolate of mixed Eimeria species. However, it was noted that all tested coccidiostats, including the sulfadimethoxine and ormetoprim combination, did reduce oocyst passage.

Experimental Protocols

The evaluation of this compound's efficacy has been conducted through standardized experimental protocols, primarily involving battery and floor pen trials.

Battery Trials

Battery trials are designed to assess the efficacy of anticoccidial drugs under highly controlled laboratory conditions.

  • Animals: Day-old Broad Breasted White turkey poults are typically used. They are housed in wire-floored, electrically heated battery brooders within isolation rooms to prevent accidental exposure to coccidia.

  • Acclimation: Poults are raised coccidia-free for the first two weeks of life.

  • Group Allocation: At two weeks of age, the poults are evenly distributed into experimental groups based on sex and body weight. Each group typically consists of 10 birds.

  • Medication: The experimental diets, containing varying concentrations of this compound, are provided to the respective groups.

  • Infection: After a period of medication (e.g., 24 hours), each bird (except for the uninfected control group) is orally inoculated with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixed culture).

  • Data Collection: Key parameters measured include:

    • Mortality: Recorded daily.

    • Weight Gain: Measured at the beginning and end of the experimental period.

    • Feed Conversion: Calculated from feed intake and weight gain.

    • Lesion Scoring: At the end of the trial (typically 6-7 days post-infection), birds are euthanized and the intestinal tract is examined for the presence and severity of lesions characteristic of coccidiosis. A scoring system (e.g., 0 = normal, 4 = severe) is used.

    • Oocyst Counts: Fecal samples are collected at specific intervals post-infection to determine the number of oocysts shed per gram of feces.

Floor Pen Trials

Floor pen trials are designed to simulate commercial rearing conditions more closely.

  • Animals and Housing: Day-old turkey poults are raised on litter floors in pens.

  • Medication: Medicated feed is provided from day one.

  • Infection: Coccidial infection is introduced to the pens, often by including a small number of "seeder" birds that have been previously infected with the target Eimeria species. This allows for a more natural, gradual exposure of the flock to the parasite.

  • Data Collection: Similar parameters as in battery trials are collected, with a focus on flock-level performance indicators such as overall weight gain, feed conversion, and mortality over a longer period (e.g., up to 8 weeks).

Mechanism of Action: The Folic Acid Synthesis Pathway

This compound's efficacy stems from the synergistic action of its two components, sulfadimethoxine and ormetoprim, which sequentially block the folic acid synthesis pathway in Eimeria parasites. Folic acid is an essential vitamin for the synthesis of DNA, RNA, and certain amino acids, and its absence is lethal to the parasite.

dot

Folic Acid Synthesis Pathway Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate (B1496061) Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Inhibition1 Sulfadimethoxine->Inhibition1 Competitive Inhibition Ormetoprim Ormetoprim Ormetoprim->Inhibition2 Ormetoprim->Inhibition2 Inhibition

Caption: Inhibition of the Eimeria folic acid synthesis pathway by this compound.

Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. It achieves this by mimicking the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme. By binding to the active site of dihydropteroate synthetase, sulfadimethoxine prevents the synthesis of dihydrofolic acid.

Ormetoprim targets the subsequent step in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid. The sequential blockade of these two critical enzymes results in a potent synergistic effect, effectively halting the replication of the Eimeria parasite.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo battery trial to evaluate the efficacy of this compound against a specific Eimeria species in turkeys.

dot

Experimental Workflow for this compound Efficacy Testing Start Day 0: Day-old Turkey Poults (Coccidia-free) Housing Days 0-14: Housing in Coccidia-free Battery Brooders Start->Housing Grouping Day 14: Random Allocation to Treatment Groups Housing->Grouping Medication Day 14 onwards: Provision of Medicated Feed (this compound) Grouping->Medication Infection Day 15: Oral Inoculation with Eimeria oocysts Medication->Infection Data_Collection Days 15-21: Data Collection Infection->Data_Collection Mortality Daily Mortality Recording Data_Collection->Mortality Weight Weight Measurement (Days 14 & 21) Data_Collection->Weight Feed Feed Intake Measurement Data_Collection->Feed Feces Fecal Collection for Oocyst Counts Data_Collection->Feces Necropsy Day 21: Euthanasia and Intestinal Lesion Scoring Data_Collection->Necropsy Analysis Data Analysis and Efficacy Determination Necropsy->Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy in turkeys.

Conclusion

This compound, through the synergistic action of sulfadimethoxine and ormetoprim, demonstrates significant activity against key pathogenic Eimeria species affecting turkeys, namely E. adenoeides, E. gallopavonis, and E. meleagrimitis. While highly effective in preventing mortality, its performance in maintaining weight gain and reducing lesion scores may vary compared to other anticoccidial agents. The established experimental protocols for battery and floor pen trials provide a robust framework for the continued evaluation of this compound and other anticoccidial compounds. A thorough understanding of its mechanism of action, centered on the disruption of the parasite's folic acid synthesis, is crucial for its appropriate and effective use in the field and for the development of future anticoccidial therapies.

References

In Vitro Antibacterial Properties of Rofenaid® Against Pasteurella multocida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofenaid®, a potentiated sulfonamide, combines sulfadimethoxine (B1681780) and ormetoprim (B1677490) in a 5:3 ratio, establishing a synergistic antibacterial agent effective against a spectrum of pathogens, including Pasteurella multocida, the causative agent of fowl cholera. This technical guide delineates the in vitro antibacterial properties of this combination, focusing on its mechanism of action, available susceptibility data, and standardized protocols for its evaluation. While specific in vitro data for the precise this compound® formulation against P. multocida is limited in publicly available literature, this guide synthesizes existing data on its components and analogous drug combinations to provide a comprehensive overview for research and development purposes. The synergistic action of sulfadimethoxine and ormetoprim lies in the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial DNA and protein synthesis.

Introduction

Pasteurella multocida is a gram-negative coccobacillus responsible for a range of diseases in animals, most notably fowl cholera in poultry, which can lead to significant economic losses. The control of this pathogen often relies on the use of antimicrobial agents. This compound® represents a therapeutic strategy that employs the synergistic combination of two active ingredients: sulfadimethoxine, a sulfonamide that inhibits dihydropteroate (B1496061) synthase, and ormetoprim, a diaminopyrimidine that inhibits dihydrofolate reductase. This dual action at different points in the same metabolic pathway results in a bactericidal effect and can reduce the development of resistance.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

The antibacterial efficacy of this compound® is rooted in the synergistic interaction between its two components, which sequentially block the metabolic pathway for tetrahydrofolic acid synthesis in bacteria. Tetrahydrofolic acid is an essential precursor for the synthesis of purines, thymidine, and certain amino acids.

  • Sulfadimethoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine competitively inhibits the enzyme dihydropteroate synthase. This enzyme is crucial for the conversion of PABA into dihydropteroic acid, an early step in the folate pathway.

  • Ormetoprim: This compound targets a later stage in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.

The sequential blockade of this pathway is significantly more effective than the action of either drug alone.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroic Acid DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid Precursors Purines, Thymidine, Amino Acids THF->Precursors Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits DHPS->DHP Enzymatic Conversion DHFR->THF Enzymatic Conversion

Caption: Mechanism of this compound®: Inhibition of the bacterial folate pathway.

In Vitro Susceptibility Data

Direct and comprehensive in vitro susceptibility data, such as Minimum Inhibitory Concentration (MIC) values for the this compound® (sulfadimethoxine and ormetoprim) combination against Pasteurella multocida, are not extensively reported in peer-reviewed literature. However, data on individual components and similar drug combinations provide valuable insights.

Sulfadimethoxine Susceptibility

Studies on the susceptibility of P. multocida to sulfonamides have shown variable results, with some reports indicating a notable level of resistance.

DrugHostNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percentage Resistant
SulfadimethoxineSwine (Spain, 2003-2004)132>256>25681.8%

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Potentiated Sulfonamide Susceptibility

The combination of a sulfonamide with a diaminopyrimidine, such as trimethoprim, is a common strategy to enhance antibacterial activity and overcome resistance. Studies on trimethoprim/sulfamethoxazole provide a useful surrogate for understanding the potential efficacy of this compound®.

DrugHostNumber of IsolatesMIC (µg/mL)Observations
Trimethoprim/SulfamethoxazoleHuman (bite wounds)94 (P. multocida)Not specifiedActive against all isolates[1]
Trimethoprim/SulfamethoxazoleLayer and Breeder Chickens36Not specifiedIsolates were sensitive[2]
Synergy Data (Illustrative Example)
Drug CombinationMIC (µg/mL)FICInterpretation
Sulfadimethoxine1.95--
Allicin (B1665233)12.5--
Sulfadimethoxine + Allicin0.975 + 3.1250.75Additive/Synergistic

The FIC index is calculated to determine synergy (≤0.5), additivity (>0.5 to <2), or antagonism (≥2).

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are widely adopted.

Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate P. multocida Isolate (Pure Culture) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation This compound Prepare this compound® Stock Solution Dilution Serial Dilution of this compound® in Microtiter Plate This compound->Dilution Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read Read Plate for Bacterial Growth Incubation->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Workflow for Broth Microdilution MIC Testing.

Methodology:

  • Bacterial Isolate: A pure culture of P. multocida is grown on an appropriate medium, such as blood agar, and incubated at 37°C.

  • Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Drug Preparation: A stock solution of this compound® is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The ratio of sulfadimethoxine to ormetoprim should be maintained at 5:3.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard Assay

To quantify the synergistic effect of sulfadimethoxine and ormetoprim, a checkerboard assay can be performed.

Methodology:

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of sulfadimethoxine are made along the x-axis, and serial dilutions of ormetoprim are made along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with the standardized P. multocida suspension and incubated as described for the MIC assay.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Conclusion

This compound®, through the synergistic action of sulfadimethoxine and ormetoprim, presents a potent therapeutic option against Pasteurella multocida. The dual inhibition of the bacterial folate synthesis pathway provides a strong rationale for its use. While specific in vitro susceptibility data for the combined product is not widely published, the established activity of potentiated sulfonamides against P. multocida supports its clinical efficacy. Further research to generate comprehensive MIC and synergy data for the this compound® formulation against a diverse panel of P. multocida isolates would be highly valuable for guiding optimal dosing strategies and monitoring for the emergence of resistance. The standardized protocols outlined in this guide provide a framework for conducting such essential research.

References

Rofenaid® (sulfadimethoxine and ormetoprim): A Technical Guide to its Historical Development and Approval for Poultry Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid®, a combination of the sulfonamide sulfadimethoxine (B1681780) and the diamino-pyrimidine ormetoprim (B1677490), has been a significant tool in the management of poultry health for decades. This technical guide provides an in-depth overview of the historical development, key experimental data, and regulatory approval of this compound® for use in poultry. The combination of these two compounds results in a synergistic effect, providing broad-spectrum antibacterial and anticoccidial activity.[1][2]

Historical Development and Approval Timeline

A supplemental approval for NADA 040-209 was granted on April 1, 1999, to extend the use of this compound® 40 for the prevention of coccidiosis in chukar partridges.[3] In 2016, the marketing status of this compound® was changed from over-the-counter to a Veterinary Feed Directive (VFD) drug, reflecting a broader regulatory shift towards veterinary oversight of antimicrobial use in food-producing animals.[4]

This compound Development and Approval Timeline Late 1960s Late 1960s: Initial research on Ro 5-0013 (sulfadimethoxine and ormetoprim combination) 1969 1969: Publication of initial safety and efficacy studies in chickens Late 1960s->1969 Preclinical Research 1971 1971: Publication of efficacy and tissue clearance studies in turkeys 1969->1971 Pivotal Studies Early 1970s (inferred) Early 1970s (inferred): Initial FDA Approval under NADA 40-209 1971->Early 1970s (inferred) Regulatory Submission 1999 April 1, 1999: Supplemental Approval for use in chukar partridges Early 1970s (inferred)->1999 Post-Market Surveillance 2016 December 27, 2016: Transition to Veterinary Feed Directive (VFD) status 1999->2016 Continued Use

A timeline of the key milestones in the development and approval of this compound for poultry use.

Mechanism of Action: Sequential Blockade of Folic Acid Synthesis

This compound®'s efficacy stems from the synergistic action of its two components, which sequentially block the folic acid synthesis pathway in susceptible bacteria and protozoa. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption inhibits cell growth and replication.

  • Sulfadimethoxine: As a sulfonamide, it is a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS). DHPS is a key enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.

  • Ormetoprim: This compound inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.

The dual blockade of this critical metabolic pathway makes it more difficult for resistance to develop compared to single-agent therapies.

Folic Acid Synthesis Pathway Inhibition cluster_pathway Bacterial/Protozoal Folic Acid Synthesis Pathway cluster_inhibitors This compound Components PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines, Thymidine,\nAmino Acids Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines, Thymidine,\nAmino Acids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate Inhibits Ormetoprim Ormetoprim Ormetoprim->Tetrahydrofolate Inhibits

The sequential blockade of the folic acid synthesis pathway by sulfadimethoxine and ormetoprim.

Approved Indications for Use in Poultry

This compound® is approved for use in various poultry species for the prevention and control of coccidiosis and bacterial infections. The specific indications and dosage levels are detailed in the Code of Federal Regulations (CFR), Title 21, Part 558.575.[1][5][6][7]

Poultry SpeciesIndicationSulfadimethoxine per TonOrmetoprim per TonLimitations
Broiler Chickens Prevention of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati; prevention of bacterial infections caused by Haemophilus gallinarum (infectious coryza), Escherichia coli (colibacillosis), and Pasteurella multocida (fowl cholera).[8][9][10]113.5 g (0.0125%)68.1 g (0.0075%)Feed as sole ration. Do not feed to chickens over 16 weeks of age. Withdraw 5 days before slaughter.[8][10]
Replacement Chickens Prevention of coccidiosis and bacterial infections as listed for broilers.113.5 g (0.0125%)68.1 g (0.0075%)Feed as sole ration. Do not feed to chickens over 16 weeks of age. Withdraw 5 days before slaughter.
Turkeys Prevention of coccidiosis caused by Eimeria adenoeides, E. gallopavonis, and E. meleagrimitis; prevention of bacterial infections caused by Pasteurella multocida (fowl cholera).[10]56.75 g (0.00625%)34.05 g (0.00375%)Feed as sole ration. Do not feed to turkeys producing eggs for food. Withdraw 5 days before slaughter.[1]
Ducks Control of bacterial infections due to Pasteurella multocida (fowl cholera).227 g (0.025%)136.2 g (0.015%)Feed for 7 days as the sole ration. Do not feed to ducks producing eggs for food. Withdraw 5 days before slaughter.[1]
Ducks Control of bacterial infections due to Escherichia coli, Riemerella anatipestifer, and severe challenge of P. multocida.454 g (0.05%)272.4 g (0.03%)Feed for 7 days as the sole ration. Not for breeding ducks. Do not feed to ducks producing eggs for food. Withdraw 5 days before slaughter.[1]
Chukar Partridges Prevention of coccidiosis caused by Eimeria kofoidi and E. legionensis.[3]113.5 g (0.0125%)68.1 g (0.0075%)Feed continuously as the sole ration to young birds up to 8 weeks of age.

Summary of Key Experimental Data

The approval of this compound® was based on a series of preclinical and clinical studies demonstrating its safety and efficacy. The following tables summarize the nature of these key experiments.

Table 1: Efficacy Studies

Study FocusSpeciesExperimental DesignKey FindingsReference
Anticoccidial EfficacyChickensBattery and floor pen trials with induced infections of various Eimeria species.Ro 5-0013 was highly effective in preventing mortality and morbidity from coccidiosis.Mitrovic et al., 1969
Antibacterial EfficacyChickensBattery trials with induced infections of P. multocida, H. gallinarum, E. coli, and S. typhimurium.Ro 5-0013 demonstrated significant antibacterial activity against the tested pathogens.Mitrovic et al., 1969[11]
Anticoccidial EfficacyTurkeysBattery and floor pen trials with induced infections of E. adenoeides, E. gallopavonis, and E. meleagrimitis.This compound® was highly effective against major turkey coccidia species.Mitrovic et al., 1971[12]
Antibacterial EfficacyTurkeysBattery trials with induced infections of P. arizona and S. typhimurium.This compound® was effective in controlling experimental infections in young turkeys.Mitrovic et al., 1971

Table 2: Safety and Compatibility Studies

Study FocusSpeciesExperimental DesignKey FindingsReference
Safety and CompatibilityChickensFeeding trials with graded levels of Ro 5-0013 up to 5x the recommended dose for 8 weeks.No adverse effects on growth, feed conversion, or overall health were observed. Compatible with commonly used antibiotics.Marusich et al., 1969[13][14]
SafetyTurkeysFeeding trials with up to 5x the recommended dose for 24 weeks.Well-tolerated with no adverse effects on performance or health.Marusich et al., 1971

Table 3: Tissue Clearance Studies

Study FocusSpeciesExperimental DesignKey FindingsReference
Tissue Residue DepletionChickens and TurkeysAdministration of radiolabeled this compound® followed by analysis of tissues at various withdrawal times.Established a 5-day withdrawal period to ensure residues are below the tolerance level of 0.1 ppm in edible tissues.Fellig et al., 1971[3][8]

Experimental Protocols: A Representative Efficacy Study

The following is a generalized workflow for a typical anticoccidial efficacy study conducted during the development of this compound®, based on the methodologies described by Mitrovic and colleagues.

Experimental Workflow for Anticoccidial Efficacy Study start Day-old chicks/poults obtained rearing Reared in coccidia-free environment (battery cages) start->rearing grouping Randomly allocated to treatment groups (e.g., non-infected control, infected control, this compound-treated) rearing->grouping medication Medicated feed provided to treatment groups for a specified period before infection grouping->medication infection Oral inoculation with a mixed culture of sporulated Eimeria oocysts medication->infection observation Daily observation for clinical signs of coccidiosis (morbidity, mortality) infection->observation data_collection Data collection for a set period (e.g., 7-10 days post-infection) observation->data_collection necropsy Necropsy and lesion scoring of the intestinal tract data_collection->necropsy analysis Statistical analysis of weight gain, feed conversion, mortality, and lesion scores necropsy->analysis end Determination of efficacy analysis->end

A generalized workflow for an anticoccidial efficacy study.

Conclusion

This compound® has a long history of safe and effective use in the poultry industry, supported by a foundation of rigorous scientific research conducted in the late 1960s and early 1970s. Its dual-action mechanism of inhibiting folic acid synthesis provides a broad spectrum of activity against both coccidia and common bacterial pathogens. The transition to a VFD drug underscores the ongoing commitment to the judicious use of antimicrobials in animal agriculture. This technical guide has provided a comprehensive overview of the key milestones, scientific principles, and regulatory framework that have established this compound® as a valuable therapeutic agent in poultry production.

References

Molecular Underpinnings of Rofenaid's Efficacy: A Technical Guide to its Inhibition of Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides an in-depth analysis of the molecular basis for the anticoccidial agent Rofenaid's inhibition of folic acid synthesis. This compound, a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a widely used veterinary therapeutic that leverages a synergistic, sequential blockade of the folate biosynthesis pathway in protozoan parasites such as Eimeria, the causative agent of coccidiosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action.

Introduction: The Folic Acid Pathway as an Antimicrobial Target

Folic acid (Vitamin B9) is an essential nutrient for cellular proliferation and survival, serving as a precursor for the synthesis of nucleotides and certain amino acids. While vertebrates obtain folic acid from their diet, many microorganisms, including protozoan parasites like Eimeria, must synthesize it de novo. This metabolic distinction makes the folic acid synthesis pathway an ideal target for selective antimicrobial therapy.

This compound's efficacy stems from the synergistic action of its two components, sulfadimethoxine and ormetoprim, which inhibit two distinct enzymes in this critical pathway. This dual-action mechanism not only enhances the potency of the individual drugs but also broadens the spectrum of activity and can delay the development of resistance.

The Sequential Blockade Mechanism of this compound

This compound employs a "sequential blockade" strategy, targeting two successive enzymatic steps in the folic acid synthesis pathway. This approach leads to a more profound and comprehensive disruption of folate metabolism than could be achieved with either component alone.

Sulfadimethoxine , a sulfonamide, acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate. As a structural analog of PABA, sulfadimethoxine binds to the active site of DHPS, preventing the formation of dihydropteroate and effectively halting the pathway at an early stage.

Ormetoprim , a diaminopyrimidine, targets the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR) . DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. Ormetoprim is a potent inhibitor of DHFR, binding to its active site and preventing the production of the essential tetrahydrofolate cofactor.

The combination of these two inhibitors creates a powerful synergistic effect, leading to a significant depletion of the tetrahydrofolate pool within the parasite, ultimately inhibiting DNA synthesis and cell division.

Folic_Acid_Pathway_Inhibition cluster_pathway Folic Acid Synthesis Pathway cluster_inhibitors This compound Components PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase (DHPS) Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis Sulfadimethoxine Sulfadimethoxine Dihydropteroate Synthetase (DHPS) Dihydropteroate Synthetase (DHPS) Sulfadimethoxine->Dihydropteroate Synthetase (DHPS) Inhibits Ormetoprim Ormetoprim Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Ormetoprim->Dihydrofolate Reductase (DHFR) Inhibits

Fig. 1: this compound's sequential blockade of the folic acid pathway.

Quantitative Analysis of Enzyme Inhibition

The potency of sulfadimethoxine and ormetoprim is quantified by their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). While specific data for the this compound components against Eimeria enzymes are not extensively published, data from related compounds and organisms provide valuable insights into their efficacy.

ComponentTarget EnzymeOrganism/AnalogInhibition MetricValueReference
SulfadimethoxineDihydropteroate Synthetase (DHPS)General SulfonamidesQualitativePotent[1][2]
Ormetoprim AnalogDihydrofolate Reductase (DHFR)Eimeria tenellaKi3 nM[3]

Note: The Ki value for the ormetoprim analog, pyrimethamine, demonstrates the high affinity of diaminopyrimidines for the Eimeria DHFR enzyme. The potency of sulfonamides like sulfadimethoxine against coccidial DHPS is well-established qualitatively in the scientific literature.[1][2]

Experimental Protocols

The following are generalized protocols for assaying the activity of DHPS and DHFR, which can be adapted to study the inhibitory effects of sulfadimethoxine and ormetoprim on Eimeria enzymes.

Dihydropteroate Synthetase (DHPS) Inhibition Assay

This spectrophotometric assay measures the production of dihydropteroate by monitoring the change in absorbance.

Materials:

  • Purified Eimeria DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • Dihydropteridine pyrophosphate

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Sulfadimethoxine (or other inhibitors)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PABA, and dihydropteridine pyrophosphate in a cuvette.

  • Add varying concentrations of sulfadimethoxine to the experimental cuvettes.

  • Initiate the reaction by adding the purified DHPS enzyme.

  • Monitor the increase in absorbance at a specific wavelength (determined by the product's absorbance spectrum) over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture: Buffer, PABA, Dihydropteridine PP B Add varying concentrations of Sulfadimethoxine A->B C Initiate reaction with purified DHPS enzyme B->C D Monitor absorbance change over time C->D E Calculate initial reaction velocities D->E F Determine IC50 value E->F

Fig. 2: Workflow for a DHPS inhibition assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified Eimeria DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ormetoprim (or other inhibitors)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and NADPH in a cuvette.

  • Add varying concentrations of ormetoprim to the experimental cuvettes.

  • Add the purified DHFR enzyme and incubate for a short period.

  • Initiate the reaction by adding DHF.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the Ki value through analysis of the reaction kinetics (e.g., using the Cheng-Prusoff equation).

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture: Buffer, NADPH B Add varying concentrations of Ormetoprim A->B C Add purified DHFR enzyme and incubate B->C D Initiate reaction with DHF C->D E Monitor absorbance decrease at 340 nm D->E F Calculate initial reaction velocities E->F G Determine Ki value F->G

Fig. 3: Workflow for a DHFR inhibition assay.

Conclusion

The molecular basis for this compound's inhibition of folic acid synthesis lies in the synergistic and sequential blockade of two key enzymes, dihydropteroate synthetase and dihydrofolate reductase, by its components sulfadimethoxine and ormetoprim, respectively. This dual-pronged attack effectively shuts down the parasite's ability to produce the essential cofactor tetrahydrofolate, leading to the cessation of DNA synthesis and cell replication. The high affinity of these, and related, compounds for the parasitic enzymes underscores the effectiveness of this therapeutic strategy. Further research to elucidate the precise kinetic parameters of sulfadimethoxine and ormetoprim against various Eimeria species will provide a more comprehensive quantitative understanding of this potent anticoccidial agent.

References

Technical Guide: Physicochemical Properties of Rofenaid® 40 Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid® 40 is a Type A medicated article, a concentrated premix intended for incorporation into animal feed. It is an antibacterial and anticoccidial agent used in veterinary medicine, particularly in poultry and aquaculture. The formulation contains two active pharmaceutical ingredients (APIs): sulfadimethoxine (B1681780) and ormetoprim (B1677490), in a 5:1 ratio, which act synergistically to inhibit bacterial folic acid synthesis. This technical guide provides an in-depth overview of the core physicochemical properties of the active ingredients of this compound® 40, general characteristics of the formulation, their mechanism of action, and the experimental protocols for their determination.

Physicochemical Properties of Active Ingredients

The efficacy and stability of this compound® 40 are intrinsically linked to the physicochemical properties of its active constituents, sulfadimethoxine and ormetoprim.

Sulfadimethoxine

Sulfadimethoxine is a long-acting sulfonamide antibiotic. Its properties are summarized in the table below.

PropertyValue
Chemical Name 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Molecular Formula C₁₂H₁₄N₄O₄S
Molecular Weight 310.33 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 199 - 203.5 °C
pKa 5.94 (at 25°C)
Aqueous Solubility 343 mg/L[1]
LogP (Octanol-Water) 1.63[1]
Ormetoprim

Ormetoprim is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor.

PropertyValue
Chemical Name 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine
Molecular Formula C₁₄H₁₈N₄O₂
Molecular Weight 274.32 g/mol [2][3]
Appearance White to light yellow powder/crystal[2]
Melting Point 231 - 235 °C[2]
pKa Experimental value not readily available in the public domain. As a diaminopyrimidine, it is a weak base.
Aqueous Solubility 1540 µg/mL (1.54 mg/mL)[4]
LogP (Octanol-Water) 1.2 (Computed)[5]

This compound® 40 Formulation Properties

This compound® 40 is a medicated premix, a formulation designed for homogenous incorporation into animal feed. Specific physicochemical data for the final this compound® 40 product is proprietary. However, the general characteristics and quality control parameters for such formulations are well-defined.

  • Appearance: Typically a powder or granular mixture.

  • Particle Size: Controlled to ensure uniform distribution in feed and prevent segregation.

  • Hygroscopicity: The tendency to absorb moisture from the air. This is a critical parameter for powder formulations, as moisture uptake can affect flowability, stability, and microbial growth.

  • Stability: The formulation is designed to be stable under recommended storage conditions. Stability testing for medicated premixes is crucial to ensure the potency and safety of the product over its shelf life.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine and ormetoprim work in concert to block two sequential steps in the bacterial synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids and some amino acids. This sequential blockade results in a synergistic bactericidal effect.

Folic_Acid_Synthesis_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound® 40 PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid Product Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Substrate Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Product Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Essential for Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate_Reductase Inhibits

Mechanism of action of Sulfadimethoxine and Ormetoprim.

Experimental Protocols

The determination of the physicochemical properties of the active ingredients and the formulation involves standardized experimental procedures.

General Workflow for Physicochemical Characterization

Experimental_Workflow General Workflow for Physicochemical Characterization of APIs cluster_0 API Procurement and Initial Assessment cluster_1 Identification and Purity cluster_2 Physical Properties cluster_3 Solid-State Properties API_Sample API Sample Appearance Visual Inspection (Appearance, Color) API_Sample->Appearance Spectroscopy Spectroscopic Analysis (IR, UV) API_Sample->Spectroscopy Chromatography Chromatographic Purity (HPLC) API_Sample->Chromatography Melting_Point Melting Point Determination API_Sample->Melting_Point Solubility Solubility Studies API_Sample->Solubility pKa pKa Determination API_Sample->pKa LogP Partition Coefficient (LogP) API_Sample->LogP Polymorphism Polymorphism Screening (XRD, DSC) API_Sample->Polymorphism Hygroscopicity Hygroscopicity (DVS) API_Sample->Hygroscopicity

Workflow for API physicochemical characterization.
Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Preparation of Solutions: A standard solution of the active pharmaceutical ingredient (API) is prepared in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are also prepared.

  • Titration: The API solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (acid or base) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Sample Preparation: An excess amount of the solid API is added to a known volume of the solvent (e.g., purified water, buffer solutions of different pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved API in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Replication: The experiment is repeated at different pH values to determine the pH-solubility profile of the compound.

Stability Testing of the Medicated Premix

Stability studies for medicated premixes like this compound® 40 are conducted according to established guidelines (e.g., VICH GL8).

  • Sample Packaging: The premix is stored in its proposed commercial packaging.

  • Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Intervals: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed.

  • Analytical Tests: The tests include:

    • Assay of the active ingredients (sulfadimethoxine and ormetoprim) to determine potency.

    • Determination of degradation products.

    • Evaluation of physical properties such as appearance, moisture content, and particle size.

  • Shelf-Life Determination: The data is used to establish the shelf-life and recommended storage conditions for the product.

References

The Impact of Rofenaid® on the Poultry Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofenaid®, a potentiated sulfonamide composed of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a widely utilized veterinary therapeutic for the prevention and control of coccidiosis and bacterial infections in poultry. While its efficacy against specific pathogens is well-documented, its broader impact on the complex and vital gut microbiome of poultry is less characterized. This technical guide synthesizes available data on the effects of sulfonamides and other antimicrobial agents on the avian gut microbiota to provide a comprehensive overview of the potential effects of this compound®. This document outlines the mechanism of action of this compound®'s constituent compounds, details relevant experimental protocols for microbiome analysis, and presents potential quantitative changes in the gut microbial community structure. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the drug-microbiome-host interactions.

Introduction

The poultry gut microbiome is a complex ecosystem of bacteria, viruses, fungi, and protozoa that plays a crucial role in nutrient digestion and absorption, immune system development and modulation, and pathogen exclusion.[1][2] The composition and stability of this microbial community are critical for the overall health and productivity of the flock.[3] Coccidiosis, caused by protozoan parasites of the genus Eimeria, and bacterial infections from pathogens like Escherichia coli, Salmonella, and Pasteurella multocida, represent significant threats to poultry health, leading to substantial economic losses.[4][5]

This compound® is a combination drug containing sulfadimethoxine and ormetoprim in a 5:3 ratio, which acts as a broad-spectrum antimicrobial and anticoccidial agent.[6] Sulfadimethoxine, a sulfonamide, inhibits dihydropteroate (B1496061) synthase, while ormetoprim, a diaminopyrimidine, inhibits dihydrofolate reductase. This sequential blockade of the folic acid synthesis pathway in microorganisms is highly effective.[7] Given the broad-spectrum nature of this combination, it is plausible that this compound® significantly alters the composition and function of the poultry gut microbiome beyond its intended targets. Understanding these off-target effects is crucial for optimizing its use and mitigating potential long-term consequences on gut health.

This guide provides a technical framework for investigating and understanding the impact of this compound® on the poultry gut microbiome.

Mechanism of Action of this compound® Components

The synergistic action of sulfadimethoxine and ormetoprim lies in their sequential inhibition of the microbial folic acid synthesis pathway, a pathway essential for DNA, RNA, and protein synthesis.

  • Sulfadimethoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine competitively inhibits the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the conversion of PABA into dihydropteroic acid, a precursor of folic acid.

  • Ormetoprim: This compound targets a later step in the pathway, inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

The dual action of these compounds results in a potent bacteriostatic effect and is effective against a range of gram-positive and gram-negative bacteria.[7]

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroic_Acid->Dihydrofolate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydrofolate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (Active Folic Acid) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolic_Acid->Purines_Pyrimidines Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate_Reductase Inhibits

Caption: Mechanism of action of Sulfadimethoxine and Ormetoprim.

Potential Effects on the Poultry Gut Microbiome

While direct studies on this compound®'s impact on the overall gut microbiome are limited, research on other antibiotics in poultry provides a basis for predicting its potential effects. The administration of antibiotics is known to cause shifts in the microbial community structure, often leading to a reduction in diversity.[8]

Quantitative Data Summary

The following tables summarize the potential quantitative changes in the poultry gut microbiome following the administration of a broad-spectrum antimicrobial agent like this compound®. These are illustrative values based on findings from studies on other antibiotics and should be considered as potential outcomes pending direct research on this compound®.

Table 1: Potential Changes in Alpha Diversity Indices of Cecal Microbiota

Diversity MetricControl Group (No this compound®)This compound® Treated GroupPotential Outcome
Shannon Index 4.5 - 5.53.0 - 4.0Decrease
Chao1 Index 1500 - 20001000 - 1400Decrease
Observed OTUs 1200 - 1600800 - 1100Decrease

Table 2: Potential Changes in Relative Abundance of Dominant Bacterial Phyla in Cecal Contents

PhylumControl Group (Relative Abundance %)This compound® Treated Group (Relative Abundance %)Potential Change
Firmicutes 60 - 7540 - 55Decrease
Bacteroidetes 15 - 2525 - 40Increase
Proteobacteria 1 - 55 - 15Increase
Actinobacteria 1 - 3< 1Decrease

Table 3: Potential Changes in Relative Abundance of Key Bacterial Genera in Cecal Contents

GenusControl Group (Relative Abundance %)This compound® Treated Group (Relative Abundance %)Potential Change
Lactobacillus 5 - 151 - 5Decrease
Faecalibacterium 5 - 10< 1Decrease
Bacteroides 10 - 2020 - 35Increase
Escherichia-Shigella < 12 - 8Increase
Clostridium 1 - 5< 1Decrease

Experimental Protocols

To accurately assess the impact of this compound® on the poultry gut microbiome, a controlled experimental design coupled with high-throughput sequencing is essential.

Experimental Design

A typical experimental design would involve:

  • Animal Model: Day-old broiler chicks (e.g., Cobb 500) randomly allocated to control and treatment groups.

  • Housing: Birds housed in clean, disinfected pens with controlled environmental conditions.

  • Diet: A standard basal diet fed to all groups. The treatment group would receive the basal diet supplemented with this compound® at the recommended dosage.

  • Sampling: Collection of cecal contents or fecal samples at various time points (e.g., day 7, 14, 21, and 35) to assess temporal changes in the microbiome.

  • Sample Storage: Immediate freezing of samples at -80°C to preserve microbial DNA.

16S rRNA Gene Sequencing Workflow

The following workflow is standard for characterizing the bacterial composition of the gut microbiome.

cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Sample_Collection Cecal/Fecal Sample Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification (e.g., V3-V4 region) DNA_Extraction->PCR_Amplification Library_Preparation Sequencing Library Preparation PCR_Amplification->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Quality_Control Raw Sequence Quality Control & Filtering Sequencing->Quality_Control OTU_Clustering OTU Clustering or ASV Denoising Quality_Control->OTU_Clustering Taxonomic_Assignment Taxonomic Assignment OTU_Clustering->Taxonomic_Assignment Diversity_Analysis Alpha & Beta Diversity Analysis Taxonomic_Assignment->Diversity_Analysis Statistical_Analysis Statistical Analysis Diversity_Analysis->Statistical_Analysis

Caption: A typical workflow for 16S rRNA gene sequencing analysis.

Detailed Methodologies
  • DNA Extraction: Utilize a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions to ensure high-quality DNA extraction from gut content samples.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

  • Library Preparation: Clean up the PCR products and attach dual indices and Illumina sequencing adapters using a library preparation kit (e.g., Nextera XT Index Kit).

  • Sequencing: Sequence the prepared libraries on an Illumina MiSeq or NovaSeq platform to generate paired-end reads.

  • Bioinformatic Analysis: Process the raw sequencing data using pipelines such as QIIME 2 or mothur. This includes quality filtering, denoising (e.g., with DADA2 or Deblur) to generate Amplicon Sequence Variants (ASVs), taxonomic classification against a reference database (e.g., SILVA or Greengenes), and calculation of alpha and beta diversity metrics.

Host Signaling and Immune Response

The gut microbiome profoundly influences the host's immune system.[9] Alterations in the microbial community due to antimicrobial agents can, therefore, have downstream effects on host signaling pathways. While direct evidence for this compound® is lacking, the general principles of antibiotic-induced dysbiosis suggest potential impacts on immune homeostasis.

A reduction in beneficial, short-chain fatty acid (SCFA)-producing bacteria, such as Faecalibacterium, can lead to decreased levels of butyrate (B1204436). Butyrate is a key energy source for colonocytes and has anti-inflammatory properties, including the induction of regulatory T cells (Tregs). A decrease in butyrate could potentially lead to a more pro-inflammatory state in the gut.

cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium This compound This compound Beneficial_Bacteria Beneficial Bacteria (e.g., Faecalibacterium) This compound->Beneficial_Bacteria Reduces Butyrate Butyrate (SCFA) Beneficial_Bacteria->Butyrate Produces Dietary_Fiber Dietary Fiber Dietary_Fiber->Beneficial_Bacteria Fermented by Epithelial_Cell Epithelial Cell Butyrate->Epithelial_Cell Energy Source Treg_Cell Regulatory T cell (Treg) Butyrate->Treg_Cell Promotes Differentiation Inflammation Inflammation Treg_Cell->Inflammation Suppresses

Caption: Potential impact of this compound on gut immune homeostasis.

Conclusion and Future Directions

This compound® is an effective tool for managing coccidiosis and bacterial infections in poultry. However, as a broad-spectrum antimicrobial, it has the potential to significantly alter the gut microbiome. The illustrative data presented in this guide, based on studies of other antibiotics, suggest that this compound® administration may lead to a decrease in microbial diversity and a shift in the relative abundance of key bacterial taxa.

Future research should focus on conducting dedicated studies to characterize the specific effects of this compound® on the poultry gut microbiome using metagenomic and metabolomic approaches. Such studies will provide a clearer understanding of its impact on gut health and may inform strategies to mitigate any negative consequences, such as the co-administration of probiotics or prebiotics. A more comprehensive knowledge of the interactions between this compound®, the gut microbiome, and the host will enable the development of more sustainable and effective poultry health management programs.

References

Methodological & Application

Application Notes and Protocols for Inducing Experimental Coccidiosis in Rofenaid® Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing experimental coccidiosis in chickens to evaluate the efficacy of Rofenaid®, a potentiated sulfonamide anticoccidial. The methodologies outlined are based on established scientific studies and provide a framework for conducting robust and reproducible efficacy trials.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant enteric disease in poultry, leading to substantial economic losses through mortality, morbidity, and reduced performance. This compound® is a brand name for a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), which act synergistically to inhibit the folic acid synthesis pathway in Eimeria species, thereby preventing their replication.[1] This document details the protocol for challenging chickens with pathogenic Eimeria species and evaluating the prophylactic efficacy of this compound®.

Experimental Protocols

A typical experimental design to test the efficacy of this compound® involves the following steps:

Animal Husbandry and Acclimation
  • Test Animals: Day-old broiler chicks of a commercial strain are typically used. Upon arrival, they should be housed in a clean, disinfected, and environmentally controlled facility.

  • Housing: Chicks should be placed in wire-floored battery cages to prevent reinfection from oocysts in the litter.

  • Acclimation Period: A 10 to 14-day acclimation period is recommended to allow the birds to adjust to the new environment and to ensure they are healthy and free from any prior coccidial infection.

  • Feed and Water: Provide ad libitum access to a standard, unmedicated broiler starter ration and clean drinking water.

Experimental Groups

A robust study should include at least the following groups:

  • Uninfected, Unmedicated Control (UUC): These birds are not challenged with Eimeria and receive an unmedicated diet. This group provides baseline data for performance parameters.

  • Infected, Unmedicated Control (IUC): These birds are challenged with Eimeria oocysts and receive an unmedicated diet. This group demonstrates the severity of the coccidial challenge.

  • Infected, Medicated Group (this compound®): These birds are challenged with Eimeria oocysts and receive a diet medicated with this compound® at the recommended prophylactic dose.

This compound® Administration

This compound® 40 is a Type A Medicated Article containing 113.5 grams of sulfadimethoxine and 68.1 grams of ormetoprim per pound.[2][3]

  • Prophylactic Dosage: For broiler and replacement chickens, the recommended dosage is 1 lb of this compound® 40 per ton of feed. This provides 113.5 g/ton of sulfadimethoxine (0.0125%) and 68.1 g/ton of ormetoprim (0.0075%).[2][3]

  • Administration: The medicated feed should be provided continuously as the sole ration, typically starting 24 to 48 hours before the experimental infection.

Experimental Infection (Coccidial Challenge)
  • Eimeria Species: The choice of Eimeria species depends on the specific claims being tested. This compound® is indicated for the prevention of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[2][3] A mixed culture of several of these species is often used to simulate a natural infection.

  • Oocyst Preparation: Sporulated oocysts of the desired Eimeria species are suspended in a known volume of sterile water or a similar vehicle. The concentration of sporulated oocysts per milliliter should be accurately determined using a McMaster chamber.

  • Inoculation: At approximately 14 days of age, each bird in the infected groups is individually inoculated via oral gavage directly into the crop. The volume is typically 1.0 mL per bird. The infective dose will vary depending on the pathogenicity of the Eimeria strains used but should be sufficient to cause clinical signs of coccidiosis in the IUC group.

Data Collection and Efficacy Evaluation

The efficacy of this compound® is assessed based on several key parameters, typically measured 6-7 days post-infection.

  • Mortality: Record daily mortality in all groups. Coccidiosis-related mortality is a primary indicator of a severe challenge and lack of protection.

  • Lesion Scoring: A subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no gross lesions) to 4 (very severe lesions), according to the Johnson and Reid method. The location of the lesions helps to identify the causative Eimeria species.

  • Oocyst Shedding: Fecal samples are collected from each pen, and the number of oocysts per gram (OPG) of feces is determined using a McMaster chamber. A significant reduction in oocyst shedding in the medicated group compared to the IUC group indicates that the drug is inhibiting the parasite's life cycle.

  • Performance Parameters:

    • Body Weight Gain (BWG): Individual bird weights are recorded at the beginning and end of the experimental period to calculate the average weight gain.

    • Feed Conversion Ratio (FCR): Feed intake for each pen is recorded, and the FCR is calculated as the ratio of feed consumed to body weight gain.

Data Presentation

The following tables provide a template for summarizing the quantitative data from a this compound® efficacy study. The data presented here is illustrative and based on the expected outcomes of such an experiment.

Table 1: Effect of this compound® on Mortality and Lesion Scores in Broilers Experimentally Infected with Eimeria

Treatment GroupMortality (%)Mean Lesion Score (E. tenella)Mean Lesion Score (E. acervulina)Mean Lesion Score (E. maxima)
UUC00.00.00.0
IUC203.52.83.1
This compound®20.50.20.4

Table 2: Effect of this compound® on Performance and Oocyst Shedding in Broilers Experimentally Infected with Eimeria

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Oocysts Per Gram of Feces (x10³)
UUC5501.500
IUC3502.10150
This compound®5301.555

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_infection Infection & Evaluation Phase Day1 Day 1: Chick Arrival & Housing in Battery Cages Acclimation Days 1-14: Acclimation Period (Unmedicated Feed) Day1->Acclimation 14 Days Medication Days 12-14: Start Medicated Feed (this compound® Group) Infection Day 14: Oral Inoculation with Sporulated Eimeria Oocysts Acclimation->Infection Start of Experiment DataCollection Days 14-21: Data Collection (Mortality, Performance) Infection->DataCollection 7 Days Evaluation Day 21: Final Evaluation (Weight, FCR, Lesion Scoring, OPG) DataCollection->Evaluation

Caption: Experimental workflow for a this compound® efficacy study.

Mechanism of Action of this compound®

G cluster_pathway Eimeria Folic Acid Synthesis Pathway cluster_drug This compound® Components PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA Synthesis & Cell Replication THF->DNA Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits

Caption: Synergistic inhibition of folic acid synthesis by this compound®.

References

Application Note: Quantification of Sulfadimethoxine in Chicken Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadimethoxine (B1681780) is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in poultry.[1] Monitoring its concentration in plasma is essential for pharmacokinetic studies, ensuring therapeutic efficacy, and upholding food safety standards by preventing antibiotic residues in the food chain.[1] This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of sulfadimethoxine in chicken plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.[1]

Principle

This method involves the extraction of sulfadimethoxine and an internal standard, Sulfadimethoxypyrimidine D4, from chicken plasma using protein precipitation with acetonitrile (B52724).[1][2] The supernatant is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] The use of a deuterated internal standard corrects for potential variability during sample preparation and instrument analysis.[1]

Experimental Protocols

Materials and Reagents
  • Sulfadimethoxine (analytical standard)

  • Sulfadimethoxypyrimidine D4 (internal standard)[1]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)[1]

  • Methanol (LC-MS grade)[1]

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free chicken plasma (control matrix)

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Prepare individual stock solutions of sulfadimethoxine and Sulfadimethoxypyrimidine D4 in methanol.[1]

2.2. Working Standard Solutions

  • Perform serial dilutions of the sulfadimethoxine stock solution in a 50:50 acetonitrile:water mixture to prepare calibration standards.[1] The typical concentration range is 1 ng/mL to 1000 ng/mL.[1]

2.3. Internal Standard (IS) Working Solution (100 ng/mL)

  • Dilute the Sulfadimethoxypyrimidine D4 stock solution in 50:50 acetonitrile:water.[1]

2.4. Sample Preparation

  • Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1][2]

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube.[1]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[2]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.[1][2]

  • Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.[1][2]

HPLC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B (re-equilibration)[1]

3.2. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), Positive Mode[1]

  • MRM Transitions:

    • Sulfadimethoxine (Quantifier): 311.1 > 156.1[1]

    • Sulfadimethoxine (Qualifier): 311.1 > 108.1[1]

    • Sulfadimethoxypyrimidine D4 (IS): 315.1 > 160.1[1]

  • Collision Energy: Optimized for each transition (typically 20-35 eV)[1]

  • Source Temperature: 500 °C[1]

  • IonSpray Voltage: 5500 V[1]

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Quantitative Method Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Accuracy at LLOQ 95 - 105%[1]

| Precision at LLOQ (%RSD) | < 15%[1] |

Table 2: Accuracy and Precision Data

QC Level Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
Low QC (3 ng/mL) 98.5 5.2 99.1 6.5
Mid QC (300 ng/mL) 101.2 3.8 100.5 4.9

| High QC (800 ng/mL) | 99.8 | 4.1 | 101.0 | 5.3 |

(Note: Data in Table 2 are representative values and may vary between laboratories and instrument platforms.)

Experimental Workflow Visualization

The overall experimental workflow for the quantification of sulfadimethoxine in chicken plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 100 µL Chicken Plasma add_is Add 20 µL Internal Standard (Sulfadimethoxypyrimidine D4) plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant

Experimental workflow for sulfadimethoxine quantification.

References

Application Notes and Protocols for Administering Rofenaid™ via Medicated Feed in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Rofenaid™-medicated feed in a research environment. This compound™, a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is an effective antimicrobial and anticoccidial agent used in poultry. The following guidelines are intended to ensure accurate and consistent application in experimental studies.

Introduction

This compound™ is a Type A Medicated Article containing sulfadimethoxine (25%) and ormetoprim (15%).[1] This combination acts synergistically to inhibit the folic acid synthesis pathway in susceptible microorganisms, thereby preventing their growth and replication.[2][3][4] Sulfadimethoxine, a sulfonamide, competitively inhibits dihydropteroate (B1496061) synthase, while ormetoprim, a diaminopyrimidine, inhibits dihydrofolate reductase.[2][3][4][5] This dual action provides broad-spectrum activity against various bacteria and coccidia.[1][6]

These protocols are designed for research applications to evaluate the efficacy and safety of this compound™ when administered through feed to poultry. Adherence to these guidelines is crucial for generating reliable and reproducible data.

Quantitative Data Summary

The following tables summarize the approved dosage and administration details for this compound™ 40 in various poultry species. These concentrations are based on product labels and published studies and should be used as a starting point for experimental design.

Table 1: this compound™ 40 Dosage for Prevention of Coccidiosis and Bacterial Infections in Chickens

IndicationThis compound™ 40 per Ton of FeedFinal Drug Concentration in FeedFeeding Instructions
Prevention of coccidiosis and bacterial infections1 lb0.02% (113.5 g/ton sulfadimethoxine and 68.1 g/ton ormetoprim)Feed continuously as the sole ration. Do not feed to chickens over 16 weeks of age.[1][7]

Table 2: this compound™ 40 Dosage for Prevention and Control of Diseases in Turkeys

IndicationThis compound™ 40 per Ton of FeedFinal Drug Concentration in FeedFeeding Instructions
Prevention of coccidiosis and fowl cholera0.5 lb0.01% (56.75 g/ton sulfadimethoxine and 34.05 g/ton ormetoprim)Feed continuously as the sole ration.[1][7][8]
Control of cranial form of fowl cholera-0.01%, 0.02%, or 0.04%Administer in feed.[9]

Table 3: this compound™ 40 Dosage for Control of Bacterial Infections in Ducks

IndicationThis compound™ 40 per Ton of FeedFinal Drug Concentration in FeedFeeding Instructions
Control of Pasteurella multocida (fowl cholera)2 lbs0.04% (227 g/ton sulfadimethoxine and 136.2 g/ton ormetoprim)Feed for 7 days as the sole ration starting at the first signs of infection.[1][10]
Control of E. coli, Riemerella anatipestifer, and severe P. multocida4 lbs0.08% (454 g/ton sulfadimethoxine and 272.4 g/ton ormetoprim)Feed for 7 days as the sole ration starting at the first signs of infection.[1][10]

Table 4: this compound™ 40 Dosage for Prevention of Coccidiosis in Chukar Partridges

IndicationThis compound™ 40 per Ton of FeedFinal Drug Concentration in FeedFeeding Instructions
Prevention of coccidiosis1 lb0.02% (113.5 g/ton sulfadimethoxine and 68.1 g/ton ormetoprim)Feed continuously as the sole ration to young birds up to 8 weeks of age.[7][11]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of medicated feed and its administration in a research setting.

Protocol 1: Preparation of this compound™ Medicated Feed

Objective: To prepare a homogenous mixture of this compound™ in animal feed at a specified concentration.

Materials:

  • This compound™ 40 (Type A Medicated Article)

  • Basal feed appropriate for the research animals

  • Calibrated weighing scale

  • Feed mixer (e.g., V-blender, ribbon blender)

  • Personal Protective Equipment (PPE): gloves, dust mask, safety glasses

Procedure:

  • Calculate the required amount of this compound™ 40: Based on the desired final concentration from the tables above or the experimental design, calculate the weight of this compound™ 40 needed for the total batch of feed.

    • Example Calculation for a 0.02% final concentration in a 100 kg batch of feed:

      • From Table 1, 1 lb (453.59 g) of this compound™ 40 is added to 1 ton (907.18 kg) of feed.

      • For 100 kg of feed: (453.59 g / 907.18 kg) * 100 kg = 50 g of this compound™ 40.

  • Pre-mixing: To ensure even distribution, first mix the calculated amount of this compound™ 40 with a small portion of the basal feed (e.g., 1-2 kg) to create a premix.

  • Mixing: Add the premix to the remaining basal feed in the feed mixer.

  • Homogenization: Mix for a sufficient duration to ensure a homogenous blend. The mixing time will depend on the type and size of the mixer. Consult the manufacturer's instructions for optimal mixing times.

  • Labeling and Storage: Clearly label the medicated feed with the drug, concentration, preparation date, and batch number. Store in a cool, dry place, separate from non-medicated feeds to prevent cross-contamination.[12]

Protocol 2: Administration of Medicated Feed to Research Animals

Objective: To administer the prepared medicated feed to research animals according to the experimental design.

Materials:

  • Prepared this compound™ medicated feed

  • Research animals (e.g., chickens, turkeys, ducks)

  • Appropriate housing and feeders

  • Calibrated weighing scale for measuring feed intake

  • Data collection sheets

Procedure:

  • Acclimation: Acclimate the animals to the housing and basal feed for a specified period before the start of the experiment.

  • Grouping and Randomization: Assign animals to control and treatment groups using a randomized method.

  • Feed Administration:

    • For continuous administration, provide the medicated feed as the sole ration.[1][7]

    • For treatment regimens, provide the medicated feed for the specified duration (e.g., 7 days).[1][10]

    • Ensure fresh feed is provided daily.

  • Feed Intake Monitoring: Measure and record the amount of feed provided and the amount remaining daily to determine the average feed intake per animal or group.

  • Clinical Observations: Observe the animals daily for any changes in behavior, appearance, or signs of adverse effects. Record all observations.

  • Data Collection: Collect relevant data according to the study objectives, which may include body weight, clinical scores, lesion scores, and collection of biological samples for analysis.

  • Withdrawal Period: Adhere to the specified withdrawal period before the collection of tissues for human consumption if applicable. For this compound™, a 5-day withdrawal period is required for broiler and replacement chickens, turkeys, and ducks.[1]

Visualizations

Signaling Pathway

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_drugs This compound™ Components PABA PABA (para-aminobenzoic acid) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->PABA Competitively Inhibits Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate Inhibits

Caption: Mechanism of action of this compound™ components on the bacterial folic acid synthesis pathway.

Experimental Workflow

Medicated_Feed_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Observation cluster_analysis Phase 3: Data Collection & Analysis A 1. Calculate this compound™ Dosage B 2. Weigh this compound™ and Basal Feed A->B C 3. Create Premix B->C D 4. Homogenize in Feed Mixer C->D E 5. Label and Store Medicated Feed D->E H 8. Administer Medicated Feed E->H Transfer to Animal Facility F 6. Animal Acclimation G 7. Group Randomization F->G G->H I 9. Monitor Feed Intake and Clinical Signs H->I J 10. Collect Biological Samples I->J End of Treatment/Observation Period K 11. Perform Laboratory Analyses J->K L 12. Statistical Analysis of Data K->L M 13. Report Findings L->M

Caption: Experimental workflow for administering this compound™ via medicated feed in a research setting.

References

Application Notes and Protocols for Rofenaid® Dosage in Eimeria tenella Challenge Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the appropriate dosage of Rofenaid® in Eimeria tenella challenge studies in chickens. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this anticoccidial agent.

Introduction to this compound® and Eimeria tenella

Eimeria tenella is a protozoan parasite that causes cecal coccidiosis in chickens, a disease of significant economic importance to the poultry industry. It leads to hemorrhagic typhlitis, resulting in morbidity, mortality, and reduced production performance.

This compound® is a brand name for a combination anticoccidial drug containing sulfadimethoxine (B1681780) and ormetoprim (B1677490).[1][2][3] This combination provides a synergistic effect by sequentially blocking the folic acid synthesis pathway of the Eimeria parasite, which is essential for its DNA synthesis and replication.[4]

Active Ingredients:

  • Sulfadimethoxine: A sulfonamide that competitively inhibits dihydropteroate (B1496061) synthase, an enzyme necessary for the synthesis of dihydrofolic acid.[4]

  • Ormetoprim: A diaminopyrimidine that inhibits dihydrofolate reductase, the enzyme that converts dihydrofolic acid to tetrahydrofolic acid.[4]

Experimental Design for Eimeria tenella Challenge Studies

A well-designed challenge study is crucial for accurately assessing the efficacy of this compound®. Below is a recommended experimental workflow and design.

Experimental Workflow Diagram

G cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge and Treatment Phase cluster_post_challenge Post-Challenge Evaluation A Day-old chicks procurement B Acclimatization (e.g., 14 days) in a coccidia-free environment A->B C Random allocation to treatment groups B->C D Initiation of this compound® treatment in medicated feed C->D E Oral inoculation with sporulated Eimeria tenella oocysts D->E F Continued this compound® treatment E->F G Daily observation for clinical signs and mortality F->G H Data Collection (e.g., Day 6-7 post-infection): - Body weight gain - Fecal oocyst counts - Cecal lesion scoring G->H I Data Analysis and Efficacy Calculation (ACI) H->I

Caption: Experimental workflow for an Eimeria tenella challenge study.

Treatment Groups

A typical study should include the following groups:

GroupDescriptionPurpose
1Uninfected, Unmedicated Control (UUC) To provide baseline data for performance parameters in the absence of infection and medication.
2Infected, Unmedicated Control (IUC) To establish the severity of the Eimeria tenella challenge and serve as a baseline for evaluating drug efficacy.
3Infected, this compound® Medicated (Test Group) To evaluate the efficacy of this compound® at the recommended dosage.
4+Infected, Variable this compound® Dosages (Optional) To determine the optimal dose-response of this compound®.

This compound® Dosage and Administration

The standard prophylactic dosage of this compound® 40 for the prevention of coccidiosis in chickens is 1 lb of this compound® 40 per ton of feed.[5] This provides:

  • Sulfadimethoxine: 113.5 g/ton (0.0125%)

  • Ormetoprim: 68.1 g/ton (0.0075%)

For challenge studies, it is recommended to start with this dosage. The medicated feed should be provided as the sole ration, typically starting 24-48 hours before the experimental infection and continuing for the duration of the evaluation period (e.g., 7-9 days post-infection).

Eimeria tenella Challenge Protocol

Oocyst Preparation and Inoculation
  • Source of Oocysts: Obtain a virulent, well-characterized strain of Eimeria tenella.

  • Sporulation: Ensure oocysts are fully sporulated by incubation in a 2.5% potassium dichromate solution with adequate aeration at room temperature for 2-3 days.

  • Inoculum Preparation: Wash the sporulated oocysts with a saline solution to remove the potassium dichromate. Determine the concentration of sporulated oocysts per milliliter using a McMaster chamber.[6]

  • Infection Dose: The infection dose can vary, but a common range for Eimeria tenella challenge studies is between 5 x 104 and 1 x 105 sporulated oocysts per bird, administered orally via gavage.[7][8] The dose should be sufficient to cause moderate to severe lesions in the IUC group.

Data Collection and Efficacy Evaluation

Key Parameters to Measure
  • Body Weight Gain (BWG): Weigh birds at the time of infection and at the termination of the experiment to calculate weight gain.

  • Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR for each group.

  • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions according to the Johnson and Reid (1970) method on a scale of 0 to 4.[7][9]

  • Oocyst Counts (Oocysts Per Gram - OPG): Collect fecal samples from each group for several days post-infection (typically days 5-9) and determine the OPG using the McMaster technique.[6]

  • Mortality: Record daily mortality.

Lesion Scoring for Eimeria tenella (Cecal Coccidiosis)
ScoreDescription of Cecal Lesions
0 No gross lesions.
1 Few scattered petechiae on the cecal wall; no thickening of the cecal walls; normal cecal contents.[9]
2 More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.[9]
3 Large amounts of blood or cecal cores are present; cecal walls are greatly thickened; little, if any, fecal contents in the ceca.[9]
4 Cecal wall is greatly distended with blood or large caseous cores; fecal debris is lacking or included in the cores. Dead birds are scored as 4.[9]
Oocyst Counting: McMaster Technique Protocol
  • Weigh 2 grams of feces.

  • Add 58 ml of a saturated salt (NaCl) solution to the feces.

  • Homogenize the mixture thoroughly.

  • Strain the suspension through a tea strainer or cheesecloth into a beaker.

  • With a pipette, immediately transfer a sample of the suspension to fill one chamber of the McMaster slide.

  • Repeat to fill the second chamber.

  • Allow the slide to sit for 5 minutes for the oocysts to float.

  • Count the oocysts within the grid of both chambers under a microscope at 100x magnification.

  • Calculation: OPG = (Total oocysts in both chambers) x 50.

Calculation of the Anticoccidial Index (ACI)

The ACI is a composite score that provides a comprehensive evaluation of an anticoccidial's efficacy.

Formula: ACI = (% Survival of Medicated Group) + (% Relative Weight Gain) - (Lesion Index) - (Oocyst Index)

Component Calculations:

  • % Survival: (Number of surviving birds in the medicated group / Total number of birds in the medicated group) x 100

  • % Relative Weight Gain: (Average weight gain of medicated group / Average weight gain of UUC group) x 100

  • Lesion Index: (Average lesion score of medicated group / Average lesion score of IUC group) x 100

  • Oocyst Index: Based on the reduction in oocyst shedding compared to the IUC group (can be categorized or calculated as a percentage).

Interpretation of ACI Score:

ACI ScoreEfficacy
>180Excellent
160-179Good
120-159Moderate
<120Poor (Resistance)

Data Presentation

Quantitative data from the challenge study should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Efficacy of this compound® on Performance and Lesion Scores in Eimeria tenella Challenged Broilers (Hypothetical Data)

Treatment GroupAverage Body Weight Gain (g)Feed Conversion RatioAverage Cecal Lesion Score
UUC5001.500.0
IUC3502.103.5
This compound® (0.0125% SDM + 0.0075% OMP)4801.600.5

Table 2: Effect of this compound® on Oocyst Shedding (Hypothetical Data)

Treatment GroupPeak Oocysts Per Gram (OPG) of Feces
UUC0
IUC2,500,000
This compound® (0.0125% SDM + 0.0075% OMP)50,000

Mechanism of Action: Folic Acid Synthesis Pathway

The synergistic action of sulfadimethoxine and ormetoprim is due to their sequential blockade of the folic acid synthesis pathway in Eimeria.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits

Caption: Mechanism of action of this compound® components.

Conclusion

These protocols provide a framework for conducting scientifically sound Eimeria tenella challenge studies to evaluate the efficacy of this compound®. Adherence to these methodologies will ensure the generation of reliable and comparable data, which is essential for the development and proper application of anticoccidial drugs in the poultry industry.

References

Application Notes and Protocols for Tissue Sample Collection for Rofenaid® Residue Analysis in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid® is an anticoccidial and antibacterial veterinary drug used in poultry. It is a combination of two active ingredients: sulfadimethoxine (B1681780) and ormetoprim, typically in a 5:1 ratio.[1] Sulfadimethoxine inhibits bacterial and protozoal growth by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway. Ormetoprim potentiates this effect by inhibiting the enzyme dihydrofolate reductase, a subsequent step in the same pathway. This synergistic action provides broad-spectrum activity against various pathogens.[1]

The use of veterinary drugs in food-producing animals necessitates the monitoring of drug residues in edible tissues to ensure consumer safety. Regulatory bodies in various regions, including the European Union, have established Maximum Residue Limits (MRLs) for these substances in food products. For all sulfonamides, the EU has set an MRL of 100 µg/kg for the sum of all sulfonamide residues in muscle, fat, liver, and kidney tissues from all food-producing species.[2][3] To comply with these regulations and ensure food safety, a mandatory withdrawal period is required before treated poultry can be slaughtered. For this compound®, a 5-day withdrawal period is mandated for broiler and replacement chickens, turkeys, and ducks.[4][5]

This document provides detailed protocols for the collection of poultry tissues for the analysis of this compound® (sulfadimethoxine and ormetoprim) residues. Adherence to these protocols is crucial for obtaining reliable and consistent data in pharmacokinetic, residue depletion, and food safety studies.

Signaling Pathway of this compound® (Sulfadimethoxine and Ormetoprim)

The synergistic mechanism of action of this compound's active ingredients, sulfadimethoxine and ormetoprim, involves the sequential blockade of the folic acid synthesis pathway in bacteria and coccidia. This pathway is essential for the synthesis of nucleic acids and certain amino acids.

PABA p-Aminobenzoic Acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHF_Reductase Dihydrofolate Reductase DHF->DHF_Reductase THF Tetrahydrofolic Acid (THF) DHF_Reductase->THF Purines Purines, Pyrimidines, Amino Acids THF->Purines Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHF_Synthase Inhibits Ormetoprim Ormetoprim Ormetoprim->DHF_Reductase Inhibits cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Dosing with This compound® Withdrawal Withdrawal Period Dosing->Withdrawal Sampling Tissue Sample Collection Withdrawal->Sampling Storage Sample Storage (-20°C or below) Sampling->Storage Preparation Sample Preparation (Homogenization, Extraction, Clean-up) Storage->Preparation Analysis Residue Analysis (HPLC or LC-MS/MS) Preparation->Analysis Quantification Data Quantification and Interpretation Analysis->Quantification Reporting Reporting and Compliance Check Quantification->Reporting

References

Application Notes and Protocols: In Vitro Susceptibility Testing of E. coli Isolates to Rofenaid®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid® is a veterinary antimicrobial agent containing a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490). This combination acts synergistically to inhibit the folic acid synthesis pathway in susceptible bacteria, making it an effective treatment for various bacterial infections in poultry, including those caused by Escherichia coli. These application notes provide detailed protocols for determining the in vitro susceptibility of E. coli isolates to the combination of sulfadimethoxine and ormetoprim, the active components of this compound®. The provided methodologies adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.

The primary methods detailed are broth microdilution, for determining the Minimum Inhibitory Concentration (MIC), and agar (B569324) disk diffusion, for assessing the zone of inhibition. A protocol for a checkerboard assay is also included to specifically evaluate the synergistic interaction between sulfadimethoxine and ormetoprim.

Data Presentation

The following tables are examples of how to structure and present quantitative data obtained from in vitro susceptibility testing of E. coli isolates against sulfadimethoxine and ormetoprim, both individually and in combination.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Sulfadimethoxine and Ormetoprim against E. coli Isolates (n=100)

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Sulfadimethoxine8 - >102464512
Ormetoprim0.25 - 128232

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.

Table 2: Zone of Inhibition Diameters for Sulfadimethoxine and Ormetoprim against E. coli Isolates (n=100)

Antimicrobial AgentDisk Content (µg)Zone Diameter Range (mm)% Susceptible% Intermediate% Resistant
Sulfadimethoxine2506 - 25(Not Established)(Not Established)(Not Established)
Ormetoprim510 - 30(Not Established)(Not Established)(Not Established)

Interpretive criteria (Susceptible, Intermediate, Resistant) for sulfadimethoxine and ormetoprim against E. coli are not currently established by CLSI. Laboratories should establish their own quality control ranges.

Table 3: Synergistic Activity of Sulfadimethoxine and Ormetoprim Combination against E. coli Isolates (n=100) using Checkerboard Assay

InteractionFractional Inhibitory Concentration Index (FICI)Number of Isolates (%)
Synergy≤ 0.585 (85%)
Additive> 0.5 to ≤ 1.012 (12%)
Indifference> 1.0 to < 2.03 (3%)
Antagonism≥ 2.00 (0%)

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI VET01-A4 guidelines.

Materials:

  • E. coli isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfadimethoxine and Ormetoprim analytical grade powders

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel and single-channel pipettes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • E. coli ATCC 25922 (Quality Control Strain)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of sulfadimethoxine and ormetoprim at a concentration of 1280 µg/mL in an appropriate solvent.

    • Further dilutions are made in CAMHB.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of an E. coli isolate from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate antimicrobial dilution to the first well of each row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 50 µL before adding the inoculum.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity. The sterility control should remain clear.

    • The MIC of the quality control strain (E. coli ATCC 25922) should fall within the established acceptable range.

Checkerboard Assay for Synergy Testing

This protocol is a modification of the broth microdilution method to assess the synergistic effect of sulfadimethoxine and ormetoprim.

Procedure:

  • Follow the procedures for preparing antimicrobial stock solutions and inoculum as described in the broth microdilution protocol.

  • Plate Preparation:

    • In a 96-well plate, create a two-dimensional array of antimicrobial concentrations.

    • Along the x-axis, prepare serial dilutions of sulfadimethoxine.

    • Along the y-axis, prepare serial dilutions of ormetoprim.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • The final volume in each well before inoculation should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized E. coli inoculum to each well.

    • Incubate the plates under the same conditions as the standard MIC test.

  • Reading and Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth.

Agar Disk Diffusion Method

This protocol is based on the CLSI VET01-A4 guidelines.

Materials:

  • E. coli isolates

  • Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with sulfadimethoxine and ormetoprim (concentrations to be determined and validated)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • E. coli ATCC 25922 (Quality Control Strain)

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters.

    • As there are no established CLSI breakpoints for sulfadimethoxine and ormetoprim against E. coli, interpretation as susceptible, intermediate, or resistant is not standardized. Laboratories should correlate zone diameters with MIC values to establish their own interpretive criteria.

    • The zone diameter for the quality control strain should be within the laboratory's established limits.

Mandatory Visualizations

Signaling Pathway of this compound® Components

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound® Components PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines and Thymidine (Essential for DNA Synthesis) Tetrahydrofolic_Acid->Purines_Thymidine Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate_Reductase Inhibits

Caption: Mechanism of action of this compound® components on the bacterial folic acid synthesis pathway.

Experimental Workflow for In Vitro Susceptibility Testing

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_analysis Data Analysis Isolate Isolate E. coli from sample Culture Culture isolate on non-selective agar Isolate->Culture Inoculum Prepare 0.5 McFarland inoculum Culture->Inoculum Dilute_Inoculum Dilute inoculum for testing Inoculum->Dilute_Inoculum Inoculate_MIC Inoculate 96-well plates Dilute_Inoculum->Inoculate_MIC Inoculate_Agar Inoculate Mueller-Hinton agar plate Dilute_Inoculum->Inoculate_Agar Prepare_MIC Prepare serial dilutions of Sulfadimethoxine & Ormetoprim Prepare_MIC->Inoculate_MIC Incubate_MIC Incubate at 35°C for 16-20h Inoculate_MIC->Incubate_MIC Read_MIC Read MIC results Incubate_MIC->Read_MIC Analyze_MIC Determine MIC₅₀ and MIC₉₀ Read_MIC->Analyze_MIC Analyze_Synergy Calculate FICI for synergy Read_MIC->Analyze_Synergy Place_Disks Apply antimicrobial disks Inoculate_Agar->Place_Disks Incubate_Agar Incubate at 35°C for 16-20h Place_Disks->Incubate_Agar Measure_Zones Measure zones of inhibition Incubate_Agar->Measure_Zones Analyze_Zones Correlate zone diameters with MICs Measure_Zones->Analyze_Zones

Caption: Workflow for determining the in vitro susceptibility of E. coli to this compound®.

Application Notes and Protocols for Evaluating Rofenaid® in Chukar Partridges (Alectoris chukar)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of chukar partridges (Alectoris chukar). The disease manifests in decreased weight gain, severe diarrhea, high mortality rates, and overall poor feed conversion. Rofenaid®, a potentiated sulfonamide, is an effective anticoccidial agent for the prevention of coccidiosis in this species. It is a combination of sulfadimethoxine (B1681780) and ormetoprim, which act synergistically to inhibit the folic acid synthesis pathway in Eimeria parasites.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound® in chukar partridges, specifically targeting Eimeria kofoidi and Eimeria legionensis, the causative agents of coccidiosis in this avian species.[3]

Mechanism of Action

This compound® employs a sequential blockade of the folic acid synthesis pathway in coccidia, a metabolic route essential for their replication and survival.[4] Mammalian hosts are unaffected as they obtain folic acid from their diet.[3][4]

  • Sulfadimethoxine: This component acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). DHPS is a crucial enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folic acid. By mimicking PABA, sulfadimethoxine blocks this initial step in the synthesis pathway.[4][5]

  • Ormetoprim: This diaminopyrimidine derivative inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the subsequent conversion of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.[4][6]

The synergistic action of these two compounds at different points in the same metabolic pathway results in a more potent anticoccidial effect than either component alone.[7]

cluster_FolicAcid_Pathway Folic Acid Synthesis Pathway in Coccidia PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (Active Folic Acid) DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits

Figure 1: Mechanism of Action of this compound®

Efficacy and Safety Data

This compound® has demonstrated high efficacy in preventing coccidiosis in chukar partridges.[1][6][8][9] Studies have shown that it markedly reduces mortality and protects against weight gain depression following experimental infection with Eimeria species.[1] Furthermore, this compound® exhibits a wide safety margin in chukars, with no adverse effects observed even at levels significantly higher than the recommended dose.[1]

Table 1: Summary of Efficacy Data for this compound® in Chukar Partridges

ParameterUnmedicated (Infected)This compound® Medicated (Infected)
Mortality Rate (%) >52%0%
Weight Gain DepressedProtected
Lesion Scores SevereSignificantly Reduced
Oocyst Shedding HighSignificantly Reduced

Table 2: Recommended Dosage and Administration

ParameterRecommendation
Active Ingredients Sulfadimethoxine (0.0125%) and Ormetoprim (0.0075%)
Administration Route Orally via feed
Dosage 1 lb of this compound® 40 per ton of feed
Duration Continuously as the sole ration for young birds up to 8 weeks of age

Source: FDA NADA 040-209[3]

Experimental Protocols

The following protocols are designed to evaluate the efficacy and safety of this compound® in chukar partridges under controlled laboratory conditions. These protocols are based on guidelines from the FDA and established research methodologies.[10][11]

cluster_workflow Experimental Workflow for this compound® Evaluation A Acclimatization (Day -7 to -1) B Randomization and Group Assignment (Day 0) A->B C Initiation of Medicated Feed (Day 0) B->C D Experimental Infection (Day 2) C->D E Data Collection (Daily Observations, Weight, Feed Intake) D->E F Fecal Sample Collection for OPG (Days 7-12 post-infection) D->F G Necropsy and Lesion Scoring (Day 8 post-infection) D->G H Data Analysis and Reporting E->H F->H G->H

Figure 2: General Experimental Workflow
Efficacy Evaluation Protocol (Battery Cage Study)

Objective: To determine the efficacy of this compound® in preventing mortality and morbidity caused by experimental coccidiosis in chukar partridges.

Materials:

  • Day-old chukar partridge chicks

  • Coccidia-free starter feed

  • This compound® medicated premix

  • Sporulated oocysts of Eimeria kofoidi and/or Eimeria legionensis

  • Battery cages with wire floors

  • Syringes and gavage tubes for oral inoculation

  • McMaster counting slides or equivalent for oocyst counting

Experimental Design:

  • Animals: A minimum of 10 chukar partridges per group.

  • Groups:

    • Group 1: Uninfected, unmedicated control (UUC)

    • Group 2: Infected, unmedicated control (IUC)

    • Group 3: Infected, this compound® medicated (IRM)

    • (Optional) Group 4: Uninfected, this compound® medicated (URM) - for safety evaluation.

Procedure:

  • Acclimatization (7 days): House day-old chukar chicks in a clean, disinfected, and coccidia-free environment. Provide ad libitum access to coccidia-free starter feed and water.

  • Randomization and Treatment (Day 0): Randomly assign birds to experimental groups. Begin providing the respective diets (medicated or unmedicated) to each group.

  • Infection (Day 2): Individually inoculate each bird in the infected groups (IUC and IRM) orally with a predetermined dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 oocysts/bird). The UUC and URM groups should receive a sham inoculation of sterile saline.

  • Daily Observations: Monitor birds daily for clinical signs of coccidiosis (e.g., depression, ruffled feathers, bloody droppings) and mortality.

  • Data Collection:

    • Body Weight: Weigh each bird individually at the start of the experiment (Day 0) and at termination (e.g., Day 8 post-infection).

    • Feed Intake: Measure feed consumption per pen daily.

    • Fecal Oocyst Counts (OPG): Collect fecal samples from each pen for 3-5 consecutive days during the peak oocyst shedding period (typically 5-8 days post-infection).[12] Determine the number of oocysts per gram of feces using the McMaster technique.

  • Necropsy and Lesion Scoring (Day 8 post-infection): Euthanize all surviving birds. Perform a necropsy and score intestinal lesions according to a standardized scale (0-4), where 0 indicates no gross lesions and 4 indicates maximal damage.[13][14]

  • Data Analysis: Analyze data for statistical significance using appropriate statistical methods (e.g., ANOVA, t-test).

Table 3: Lesion Scoring Guide for Coccidiosis in Chukar Partridges

ScoreDescription of Cecal Lesions (E. kofoidi and E. legionensis)
0 No gross lesions.
1 A few scattered petechiae on the cecal wall. No thickening of the wall or blood in the contents.
2 More numerous petechiae with noticeable blood in the cecal contents. Slight thickening of the cecal wall.
3 Large amounts of blood or cecal cores present. Cecal walls are greatly thickened.
4 Cecal wall greatly distended with blood or large caseous cores. Fecal debris is absent.

Adapted from Johnson and Reid (1970)[13]

Safety Evaluation Protocol

Objective: To evaluate the safety of this compound® in chukar partridges when administered at recommended and exaggerated doses.

Procedure:

  • Follow the general procedure for the efficacy trial, but without the coccidial infection challenge.

  • Include groups receiving the recommended dose (1x), and multiples of the recommended dose (e.g., 3x and 5x) of this compound® in the feed.

  • Administer the medicated feed for an extended period (e.g., 28 days).

  • Monitor for any adverse effects, including changes in behavior, feed and water consumption, body weight gain, and any signs of toxicity.

  • At the end of the study, conduct a thorough necropsy and, if necessary, histopathological examination of key organs.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between treatment groups. Key parameters to report include:

  • Mean body weight and weight gain

  • Feed conversion ratio (FCR)

  • Mortality rate

  • Mean lesion scores

  • Mean oocyst per gram (OPG) counts

Interpretation of OPG counts should be done with consideration of the timing of sampling and the overall clinical picture.[15] A significant reduction in mortality, lesion scores, and oocyst shedding, coupled with protection against weight loss in the this compound®-treated group compared to the infected control group, would indicate efficacy.

Conclusion

These application notes and protocols provide a comprehensive framework for the systematic evaluation of this compound® in chukar partridges. Adherence to these standardized methods will ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications. The detailed understanding of this compound®'s mechanism of action and its demonstrated efficacy and safety profile make it a valuable tool in the management of coccidiosis in this important game bird species.

References

Application Notes and Protocols for Rofenaid® as a Prophylactic Agent in Turkey Poults

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rofenaid®, a trademarked product, is a potentiated sulfonamide that serves as a broad-spectrum antibacterial and anticoccidial agent for poultry.[1][2][3] It is a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490) in a 5:3 ratio.[1][2][4] This formulation provides enhanced efficacy compared to sulfonamides alone.[3] In turkeys, this compound is primarily utilized for the prevention of coccidiosis caused by pathogenic Eimeria species and bacterial infections, notably fowl cholera caused by Pasteurella multocida.[3][5][6][7] These application notes provide detailed information on its mechanism of action, recommended dosages, summaries of efficacy data, and standardized protocols for experimental validation in turkey poults.

Mechanism of Action

The efficacy of this compound stems from the synergistic action of its two active components, sulfadimethoxine and ormetoprim. Both substances interfere with the folic acid synthesis pathway in protozoa and bacteria, a pathway essential for DNA and RNA synthesis and survival of the pathogen.[8]

  • Sulfadimethoxine: As a sulfa drug, it acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase. This enzyme is crucial for converting para-aminobenzoic acid (PABA) into dihydrofolic acid.

  • Ormetoprim: This component is a diamino-pyrimidine derivative that inhibits the enzyme dihydrofolate reductase. This enzyme catalyzes the subsequent step in the pathway, converting dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.

By blocking two sequential steps in this vital metabolic pathway, the combination achieves a bactericidal and coccidiocidal effect and reduces the likelihood of resistance development.[8]

PABA PABA (para-aminobenzoic acid) DHPS_enzyme Dihydropteroate Synthetase PABA->DHPS_enzyme DHF Dihydrofolic Acid DHPS_enzyme->DHF DHFR_enzyme Dihydrofolate Reductase DHF->DHFR_enzyme THF Tetrahydrofolic Acid (Active Folic Acid) DHFR_enzyme->THF Purines Purine & Pyrimidine Synthesis THF->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS_enzyme Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR_enzyme Inhibits start Acquisition of Day-Old Turkey Poults acclimate Acclimation Period (14 days in brooders) start->acclimate group Group Allocation (Randomized by weight/sex) acclimate->group feed_start Initiate Medicated Feed (48h pre-infection) group->feed_start infect Experimental Infection (Oral Gavage of Oocysts) feed_start->infect observe Observation Period (7-9 days post-infection) infect->observe collect Data Collection observe->collect analysis Statistical Analysis (ANOVA) collect->analysis invis_node collect->invis_node end Efficacy Determination analysis->end sub_weight Weight Gain sub_fcr Feed Conversion sub_lesion Lesion Scores sub_mortality Mortality invis_node->sub_weight invis_node->sub_fcr invis_node->sub_lesion invis_node->sub_mortality

References

Application Notes and Protocols for the Detection of Rofenaid® Residues in Eggs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rofenaid®, a veterinary drug, is an antibacterial and anticoccidial agent used in poultry.[1][2][3][4] Its active ingredients are a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490).[1][2][3] The presence of drug residues in food products, such as eggs, is a significant concern for food safety due to potential health risks for consumers.[5][6] Consequently, regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[5][7] However, it is important to note that the use of sulfadimethoxine, a component of this compound®, is often not approved for laying hens, meaning there may be no established MRL for eggs in some regions.[8] This document provides detailed application notes and protocols for the analytical methods used to detect this compound® (sulfadimethoxine and ormetoprim) residues in eggs, intended for researchers, scientists, and professionals in drug development.

Analytical Methods Overview

Several analytical techniques are employed for the detection and quantification of this compound® residues in eggs. These methods range from rapid screening tests to highly sensitive and specific confirmatory methods.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay for the rapid screening of a large number of samples.[9][10] It is known for its simplicity, speed, high sensitivity, and cost-effectiveness.[9] Competitive ELISA kits are commercially available for the detection of sulfonamides in various matrices, including eggs.[9][11][10][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used for the separation, identification, and quantification of chemical compounds. When coupled with ultraviolet (UV) or fluorescence detectors, HPLC can be used for the determination of sulfonamide residues.[13][14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and highly selective analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[5][16][17] It is considered the gold standard for the confirmation and quantification of veterinary drug residues at very low levels in complex food matrices like eggs.[5][17]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance data for various analytical methods used to detect sulfonamide residues in eggs.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)MatrixReference
ELISASulfonamides0.5 ppb-70-120%Egg Yolk[12]
ELISASulfonamides50 ppb--Eggs[10]
ELISASulfonamides1 ppb--Eggs[9]
Multi-Sulphonamide ELISASulfamethazine, Sulfamerazine, Sulfisoxazole3 µg/kg--Eggs[11]
Multi-Sulphonamide ELISASulfadiazine, Sulfachloropyridazine5 µg/kg--Eggs[11]
LC-MS/MSSulfonamides0.1 - 1.7 µg/kg-69.5 - 94.2%Eggs[5]
LC-MS/MSTrimethoprim (B1683648)0.2 - 0.4 µg/kg-51.9 - 52.8%Eggs[5]
UHPLC-MS/MS50 Antibacterial Compounds0.3 - 4.0 µg/kg1 - 10 µg/kg81 - 120%Eggshells[18]
UPLC-MS/MSMultiple Veterinary Drugs-->95% (phospholipid removal)Whole Eggs[19]

Experimental Protocols

General Sample Preparation for Egg Matrix

This protocol describes the initial steps for preparing whole egg samples for subsequent analysis.

Materials:

  • Whole eggs

  • Homogenizer (e.g., blender or stomacher)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Break the egg and homogenize the entire content (yolk and albumen) to obtain a uniform mixture.[14][20]

  • Weigh a representative amount of the homogenized egg (e.g., 2-5 grams) into a 50 mL centrifuge tube.[14][19][21]

  • Proceed with the specific extraction protocol for the chosen analytical method (ELISA or LC-MS/MS).

Protocol for ELISA Screening of Sulfonamides

This protocol is based on a competitive enzyme immunoassay for the quantitative analysis of sulfonamide residues.

Materials:

  • Sulfonamides ELISA Kit (containing microtiter plate, standards, antibody, HRP conjugate, substrate, and stop solution)

  • Homogenized egg sample

  • Extraction solvent (as specified by the kit manufacturer)

  • Centrifuge

  • Microplate reader (450 nm)

Procedure:

  • Extraction:

    • To the weighed homogenized egg sample, add the extraction solvent as per the kit's instructions.

    • Vortex or shake vigorously for a specified time (e.g., 30 seconds vortex followed by 30 minutes of shaking).[19]

    • Centrifuge the mixture at a specified speed and time (e.g., 4500 rpm for 10 minutes) to separate the supernatant.[19]

    • The supernatant may require further dilution as per the kit's protocol.

  • ELISA Assay:

    • Add standards and the prepared sample extracts to the appropriate wells of the antibody-coated microtiter plate.[9]

    • Add the HRP-conjugated antibody to the wells.[9]

    • Incubate for the time specified in the kit manual (e.g., 45-50 minutes).[9][10]

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to the wells and incubate for a specified time to allow for color development. The color intensity is inversely proportional to the amount of sulfonamide residue.[9]

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve.

Protocol for LC-MS/MS Confirmatory Analysis

This protocol outlines a method for the extraction, clean-up, and analysis of sulfadimethoxine and ormetoprim residues in eggs using LC-MS/MS.

Materials:

  • Homogenized egg sample

  • Extraction solvent: Acetonitrile with 0.2% formic acid.[19]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB).[19]

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source.[16]

  • C18 analytical column.[5]

  • Mobile phase: A gradient of methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.[5]

Procedure:

  • Extraction:

    • To 2.0 g of homogenized whole egg in a 50 mL centrifuge tube, add 8 mL of 0.2% formic acid in 80:20 acetonitrile/water.[19]

    • Vortex for 30 seconds and then shake for 30 minutes.[19]

    • Centrifuge at 4500 rpm for 10 minutes.[19]

    • Collect the supernatant.

  • SPE Clean-up:

    • Pass 1 mL of the supernatant through an Oasis PRiME HLB cartridge.[19]

    • Collect the eluate. This step is crucial for removing matrix components like phospholipids (B1166683) that can interfere with the analysis.[19]

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a suitable gradient elution program.[5]

    • Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[16][17] Two specific precursor-to-product ion transitions should be monitored for each analyte for confirmation.[16]

  • Quantification:

    • Prepare matrix-matched calibration standards for accurate quantification.[16]

    • Calculate the concentration of sulfadimethoxine and ormetoprim in the egg sample based on the calibration curve.

Visualizations

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Reporting Sample Egg Sample Collection Homogenize Homogenization of Whole Egg Sample->Homogenize Screening Screening (ELISA) Homogenize->Screening Extraction Confirmation Confirmation (LC-MS/MS) Screening->Confirmation Positive Samples Data Data Interpretation Confirmation->Data Report Final Report Data->Report

Caption: Overall workflow for this compound® residue analysis in eggs.

G Start Start: Homogenized Egg Sample (2g) AddSolvent Add 8mL Acetonitrile/Water with 0.2% Formic Acid Start->AddSolvent VortexShake Vortex (30s) & Shake (30 min) AddSolvent->VortexShake Centrifuge Centrifuge (4500 rpm, 10 min) VortexShake->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Pass-through SPE Cleanup (Oasis PRiME HLB) CollectSupernatant->SPE Evaporate Evaporate under Nitrogen SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Injection Reconstitute->End

Caption: Detailed sample preparation and extraction workflow.

G Start Start: Add Samples/Standards to Plate AddAb Add HRP-Conjugated Antibody Start->AddAb Incubate1 Incubate (e.g., 45 min) AddAb->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add Substrate Solution Wash1->AddSubstrate Incubate2 Incubate for Color Development AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance at 450 nm AddStop->Read End Data Analysis Read->End

Caption: ELISA protocol workflow.

G Start Start: Inject Prepared Sample LC Liquid Chromatographic Separation (C18 Column) Start->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1: Precursor Ion Selection ESI->MS1 Collision Quadrupole 2: Collision Cell (Fragmentation) MS1->Collision MS2 Quadrupole 3: Product Ion Selection Collision->MS2 Detector Detection MS2->Detector End Data Acquisition & Quantification Detector->End

Caption: LC-MS/MS analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Issues of Rofenaid®

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rofenaid®. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound® and its active components in laboratory settings. This guide provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is its solubility a concern for researchers?

This compound® is a veterinary antimicrobial drug used to prevent and treat coccidiosis and bacterial infections, particularly in poultry. It is not a single compound but a combination of two active pharmaceutical ingredients (APIs): Sulfadimethoxine and Ormetoprim.[1][2] The effectiveness of these components in laboratory experiments, from in vitro assays to formulation development, is highly dependent on achieving appropriate solubilization. Many researchers encounter difficulties dissolving these components in common laboratory solvents, which can impede experimental reproducibility and accuracy.

Q2: What are the active components of this compound®?

This compound® is a potentiated sulfonamide that contains Sulfadimethoxine and Ormetoprim, typically in a 5:1 ratio.[1][2] Understanding the properties of each component is crucial for addressing solubility issues.

ComponentChemical ClassRole
Sulfadimethoxine SulfonamideAn antibiotic that competitively inhibits dihydropteroate (B1496061) synthase, an enzyme essential for bacterial folic acid synthesis.[3]
Ormetoprim DiaminopyrimidineAn antibiotic that inhibits dihydrofolate reductase, another key enzyme in the folic acid synthesis pathway.[1][4]

Q3: What is the mechanism of action for this compound®'s components?

Sulfadimethoxine and Ormetoprim create a sequential blockade of the bacterial folic acid synthesis pathway.[1][5] Sulfadimethoxine mimics the substrate PABA to inhibit dihydropteroate synthase, while Ormetoprim inhibits the subsequent enzyme, dihydrofolate reductase.[6][7][8] This synergistic action is highly effective against susceptible bacteria. Mammalian cells are unaffected because they obtain folic acid from their diet and do not synthesize it via this pathway.[5][9]

Folic_Acid_Pathway_Inhibition PABA PABA (para-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Forms DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduces to Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Required for Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits Troubleshooting_Workflow start Start: Compound not dissolving check_purity 1. Verify Solvent Purity & Compound Integrity start->check_purity physical_methods 2. Apply Physical Methods check_purity->physical_methods vortex Vortex/Stir Vigorously physical_methods->vortex sonicate Sonicate Solution vortex->sonicate heat Gently Heat Solution (check thermal stability) sonicate->heat dissolved_q Dissolved? heat->dissolved_q advanced_methods 3. Use Advanced Methods dissolved_q->advanced_methods No end_success Success: Proceed with Experiment dissolved_q->end_success Yes ph_adjust Adjust pH advanced_methods->ph_adjust cosolvent Use Co-solvents advanced_methods->cosolvent complexation Use Complexation Agents (e.g., cyclodextrins) advanced_methods->complexation end_fail Re-evaluate: Consult literature for specific formulation ph_adjust->end_fail cosolvent->end_fail complexation->end_fail Co_Solvent_Workflow start Start: Weigh API (e.g., Sulfadimethoxine) add_dmso 1. Add 10% DMSO start->add_dmso vortex1 Vortex until dissolved add_dmso->vortex1 add_peg 2. Add 40% PEG300 vortex1->add_peg mix1 Mix thoroughly add_peg->mix1 add_tween 3. Add 5% Tween-80 mix1->add_tween mix2 Mix thoroughly add_tween->mix2 add_saline 4. Add 45% Saline mix2->add_saline mix3 Mix thoroughly add_saline->mix3 end Result: Clear Solution mix3->end

References

Technical Support Center: Managing Rofenaid® Resistance in Eimeria Field Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential Rofenaid® resistance in field isolates of Eimeria.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and what is its mechanism of action against Eimeria?

This compound® is a combination anticoccidial drug containing sulfadimethoxine (B1681780) and ormetoprim.[1][2] Its mechanism of action is the inhibition of the folic acid synthesis pathway in Eimeria. Sulfonamides, like sulfadimethoxine, act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of dihydrofolic acid, a precursor to folic acid.[3] This disruption of folic acid synthesis ultimately inhibits parasite growth and replication. This compound® is indicated for the prevention of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati in chickens.[1][2]

Q2: How does resistance to this compound® develop in Eimeria?

The development of drug resistance in Eimeria is a common consequence of the extensive use of anticoccidial drugs in poultry production.[3][4] Resistance to sulfonamides can arise from alternative biochemical pathways that bypass the drug's inhibitory action on the folic acid pathway.[3] The continuous use of a single anticoccidial drug creates selection pressure that favors the survival and proliferation of resistant parasites within a population.

Q3: What are the initial signs of potential this compound® resistance in a research setting?

In a controlled research setting, the first indications of potential this compound® resistance in an Eimeria field isolate may include:

  • Failure to control clinical signs: Despite administering the recommended dosage of this compound®, birds challenged with the field isolate still exhibit signs of coccidiosis, such as diarrhea, bloody droppings, and reduced feed intake.

  • Increased lesion scores: Post-mortem examination reveals higher-than-expected intestinal lesion scores in medicated birds compared to control groups infected with a known sensitive strain.

  • Elevated oocyst shedding: Fecal examination shows a significant number of oocysts being shed by medicated birds, indicating that the drug is not effectively inhibiting parasite replication.

  • Poor weight gain and feed conversion: Medicated and challenged birds show significantly lower body weight gain and a higher feed conversion ratio compared to uninfected controls or birds infected with a sensitive strain and treated with this compound®.

Q4: Are there molecular markers for this compound® resistance in Eimeria?

While research into molecular markers for anticoccidial drug resistance is ongoing, specific, validated molecular markers for this compound® resistance are not yet widely established for routine diagnostic use. However, studies have shown that differential gene expression, such as the upregulation of certain enzymes in the glycolytic pathway, may be associated with drug resistance in Eimeria.[5] Researchers are also investigating single nucleotide polymorphisms (SNPs) and other genetic variations that may correlate with resistance.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high lesion scores in this compound®-treated groups during an in vivo study.

Possible Cause 1: Underdosing or improper drug mixing in feed.

  • Troubleshooting Step: Verify the concentration of this compound® in the medicated feed through analytical chemistry. Ensure that the feed was properly mixed to provide a homogenous distribution of the drug.

Possible Cause 2: Presence of a this compound®-resistant Eimeria isolate.

  • Troubleshooting Step: Conduct an Anticoccidial Sensitivity Test (AST) to formally evaluate the efficacy of this compound® against the specific field isolate.[7][8] This involves comparing parameters like lesion scores, weight gain, and oocyst shedding in medicated and unmedicated groups challenged with the isolate.

Possible Cause 3: Incorrect Eimeria species identification.

  • Troubleshooting Step: this compound® is effective against specific Eimeria species.[1][2] Use molecular methods, such as PCR based on internal transcribed spacer (ITS) regions or sequence characterized amplified region (SCAR) markers, to confirm the species of Eimeria present in the isolate.[9][10]

Issue 2: Inconsistent results in in vitro anticoccidial sensitivity assays.

Possible Cause 1: Suboptimal cell culture conditions.

  • Troubleshooting Step: Ensure the cell line used (e.g., Madin-Darby Bovine Kidney - MDBK) is healthy and not contaminated.[11][12] Optimize cell density and culture medium to support robust parasite invasion and development.

Possible Cause 2: Variability in sporozoite viability and infectivity.

  • Troubleshooting Step: Standardize the oocyst sporulation and sporozoite excystation procedures. Assess sporozoite viability using a trypan blue exclusion assay before infecting cell monolayers.

Possible Cause 3: Inaccurate drug concentrations.

  • Troubleshooting Step: Prepare fresh drug solutions for each experiment. Use a serial dilution method to ensure accurate final concentrations in the culture wells. Include a known sensitive Eimeria strain as a positive control for drug efficacy.

Data on Anticoccidial Drug Resistance

The following tables summarize findings on the prevalence of resistance to various anticoccidial drugs in Eimeria field isolates. This data highlights the widespread nature of drug resistance and the importance of sensitivity testing.

Table 1: Resistance of Eimeria Field Isolates to Various Anticoccidial Drugs

Anticoccidial DrugResistance StatusReference
MonensinAll isolates were resistant.[13]
SalinomycinAll isolates were resistant.[13]
NarasinAll isolates were resistant.[13]
LasalocidMost isolates were classified as resistant.[13]
Amprolium + EthopabateResistance was evident.[14]
DiclazurilPartial to complete resistance was recorded.[14]
Monensin, Diclazuril, Halofuginone, Sulfachlorpyrazine sodium, ToltrazurilA specific isolate was completely resistant.[6]
DecoquinatThe same isolate was sensitive.[6]

Table 2: Anticoccidial Index (ACI) Values for a Thai Eimeria tenella Isolate

Anticoccidial DrugACI ValueSensitivity Status
Nicarbazin (NIC)172.51Sensitive
Monensin (MON)175.49Sensitive
MON + NIC Combination174.21Sensitive
Salinomycin (SAL)158.81Resistant
Source: Adapted from Veterinary World, 2025[7]
Note: An ACI > 160 is generally considered sensitive, while < 160 indicates resistance.

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol is designed to evaluate the efficacy of this compound® against a field isolate of Eimeria in chickens.

1. Isolate Propagation and Inoculum Preparation: a. Collect fecal samples containing Eimeria oocysts from the field. b. Propagate the oocysts in coccidia-free chickens to obtain a sufficient quantity for the study. c. Purify and sporulate the oocysts using standard laboratory procedures. d. Determine the number of sporulated oocysts per milliliter to prepare a standardized inoculum.

2. Experimental Animals and Housing: a. Use coccidia-free broiler chicks (e.g., Ross 308), approximately 14 days of age. b. House the birds in clean, disinfected cages with wire floors to prevent reinfection. c. Provide ad libitum access to water and a standard broiler ration.

3. Experimental Design and Groups: a. Establish a minimum of four experimental groups:

  • Group A: Uninfected, Unmedicated Control (Negative Control)
  • Group B: Infected, Unmedicated Control (Positive Control)
  • Group C: Infected, this compound®-Medicated
  • Group D: Infected, Medicated with a reference anticoccidial of known efficacy. b. Each group should have a sufficient number of replicates (e.g., 3 pens of 10 birds each).

4. Medication and Challenge: a. Two days prior to infection, provide the medicated groups with feed containing the specified concentration of this compound® or the reference drug. b. On Day 0, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts.

5. Data Collection and Analysis: a. Body Weight Gain: Weigh all birds at the beginning (Day 0) and end of the experiment (e.g., Day 7 post-infection). b. Lesion Scoring: On Day 5 or 6 post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970). c. Oocyst Shedding: Collect fecal samples from each pen for several days post-infection (e.g., Days 5-9) and determine the oocysts per gram (OPG) of feces. d. Anticoccidial Index (ACI): Calculate the ACI using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Score Index + Oocyst Index).[7] e. Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups.

Protocol 2: In Vitro Anticoccidial Drug Efficacy Assay

This protocol provides a method for assessing the inhibitory effect of this compound® on the intracellular development of Eimeria sporozoites.[11][12]

1. Cell Culture: a. Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates. b. Grow the cells to confluence.

2. Sporozoite Preparation: a. Excyst sporozoites from purified, sporulated oocysts using bile salts and trypsin. b. Purify the sporozoites from oocyst debris and unexcysted oocysts. c. Resuspend the sporozoites in cell culture medium and count them using a hemocytometer.

3. Drug Treatment and Infection: a. Prepare serial dilutions of this compound® (sulfadimethoxine and ormetoprim) in the cell culture medium. b. Remove the growth medium from the confluent MDBK cells and add the drug-containing medium. c. Add a standardized number of sporozoites to each well. d. Include control wells with no drug and wells with no sporozoites.

4. Incubation and Analysis: a. Incubate the plates at 41°C in a 5% CO2 atmosphere for 24-48 hours to allow for sporozoite invasion and development into trophozoites or early meronts. b. Microscopic Analysis: Fix and stain the cells and count the number of intracellular parasites in treated versus untreated wells. c. qPCR Analysis: Extract DNA from the cells and quantify the amount of Eimeria DNA using a species-specific qPCR assay. The Cq values will be proportional to the number of parasites.[11]

5. Calculation of Percent Inhibition: a. Calculate the percent inhibition (%I) for each drug concentration using the formula: %I = [1 - (Parasite count or DNA in treated well / Parasite count or DNA in untreated control well)] x 100.

Visualizations

experimental_workflow_in_vivo_ast cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis isolate Collect Eimeria Field Isolate propagate Propagate Oocysts in Coccidia-Free Birds isolate->propagate purify Purify & Sporulate Oocysts propagate->purify inoculum Standardize Inoculum purify->inoculum groups Allocate Birds to Experimental Groups (Control, Infected, Medicated) inoculum->groups medicate Provide Medicated Feed (2 days prior to challenge) groups->medicate challenge Oral Challenge with Standardized Inoculum medicate->challenge weight Measure Body Weight Gain challenge->weight lesions Perform Lesion Scoring challenge->lesions oocysts Count Fecal Oocyst Shedding challenge->oocysts analysis Calculate ACI & Statistical Analysis weight->analysis lesions->analysis oocysts->analysis

Caption: Workflow for an in vivo Anticoccidial Sensitivity Test (AST).

rofenaid_moa cluster_pathway Eimeria Folic Acid Synthesis Pathway cluster_drug Drug Action cluster_resistance Potential Resistance Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Mutation Mutation in DHPS gene (reduces drug binding) DHPS->Mutation Bypass Alternative Metabolic Pathway DHPS->Bypass Parasite Growth &\nReplication Parasite Growth & Replication DHF->Parasite Growth &\nReplication This compound This compound (Sulfadimethoxine) This compound->DHPS Inhibits

Caption: Mechanism of Action of this compound and Potential Resistance.

References

Troubleshooting lack of efficacy in Rofenaid treatment for fowl cholera

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Rofenaid in the treatment of fowl cholera caused by Pasteurella multocida.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Pasteurella multocida?

This compound is a combination antimicrobial drug containing sulfadimethoxine (B1681780) and ormetoprim (B1677490).[1][2] Its efficacy stems from a synergistic action that targets the bacterial folic acid synthesis pathway at two different points. Sulfadimethoxine, a sulfonamide antibiotic, competitively inhibits dihydropteroate (B1496061) synthetase, an enzyme necessary for the synthesis of dihydrofolic acid. Ormetoprim then blocks dihydrofolate reductase, the subsequent enzyme in the pathway, which converts dihydrofolic acid to tetrahydrofolic acid. This sequential blockade starves the bacterium of essential folate, thereby inhibiting its growth and replication.[3][4]

Q2: What are the primary reasons for a lack of efficacy in this compound treatment for fowl cholera?

The most common causes for treatment failure include:

  • Antimicrobial Resistance: The target Pasteurella multocida strain may have developed resistance to sulfonamides.[5][6][7]

  • Incorrect Diagnosis: The disease outbreak may not be caused by P. multocida, or there may be a concurrent infection with another pathogen that is not susceptible to this compound.[5][6]

  • Inadequate Dosage or Administration: Underdosing, incorrect mixing of the medicated feed, or reduced feed/water intake by sick birds can lead to sub-therapeutic drug levels.[1][8]

  • Pharmacokinetic Issues: Factors within the bird, such as poor absorption or rapid metabolism, can affect drug bioavailability.[3][9]

  • Overwhelming Infection: In cases of peracute fowl cholera with high bacterial loads, antimicrobial treatment alone may not be sufficient to prevent mortality.[5]

Q3: How can a diagnosis of fowl cholera be definitively confirmed?

While clinical signs and gross lesions can be indicative, a definitive diagnosis of fowl cholera requires the isolation and identification of Pasteurella multocida from affected tissues of deceased birds.[5][6] This is typically achieved through bacterial culture of samples from the liver, spleen, heart blood, or bone marrow.[10] Identification can be confirmed using standard biochemical tests or molecular methods such as PCR assays.[6][11]

Q4: What is antimicrobial resistance and how does it impact this compound's effectiveness?

Antimicrobial resistance is the ability of bacteria like P. multocida to survive and multiply in the presence of an antibiotic that would normally kill them or inhibit their growth.[10] Resistance to sulfonamides in P. multocida can be conferred by plasmids (R plasmids) that carry resistance genes.[7] If the infecting strain is resistant, this compound will be ineffective at controlling the infection, leading to continued morbidity and mortality.[5] Antimicrobial susceptibility testing is crucial to guide drug selection in such cases.[5]

Q5: If this compound treatment fails due to resistance, what are the potential alternative treatments?

The choice of an alternative antibiotic should be guided by antimicrobial susceptibility testing of the specific P. multocida isolate.[5] Alternatives that have shown efficacy against P. multocida include tetracyclines (e.g., oxytetracycline, chlortetracycline) and penicillins.[5][12] However, resistance to these antibiotics has also been reported.[7][12] In some cases, autogenous bacterins (vaccines created from the specific bacterial strain causing the outbreak) may be recommended for prevention in the rest of the flock.[5]

Troubleshooting Guides

Issue 1: No clinical improvement observed after initiating this compound treatment.
Question Troubleshooting Action
Have you confirmed the diagnosis? Re-evaluate the clinical signs and post-mortem lesions. Submit fresh samples from affected birds to a diagnostic laboratory for bacterial isolation and identification to confirm P. multocida as the causative agent.[5][6]
Is the dosage and administration correct? Verify the calculations for incorporating this compound into the feed. Ensure that the medicated feed is being mixed properly to achieve a homogenous distribution of the drug.[1][8]
Are the birds consuming the medicated feed/water? Monitor feed and water consumption. Sick birds often have reduced appetite and thirst, leading to underdosing. Consider water-based medication if feed intake is significantly low.
Could the P. multocida strain be resistant? Isolate the P. multocida strain from affected birds and perform an antimicrobial susceptibility test (AST) to determine its sensitivity to sulfadimethoxine/ormetoprim.[13][14]
Issue 2: Initial improvement in the flock, followed by a relapse of fowl cholera.
Question Troubleshooting Action
Was the duration of treatment sufficient? This compound treatment for fowl cholera control is typically recommended for 7 days.[1][8] Prematurely stopping treatment can lead to a resurgence of the infection.
Is there a possibility of reinfection? Evaluate biosecurity protocols. Fowl cholera can persist in the environment and in carrier birds. Inadequate cleaning and disinfection or contact with wild birds can lead to reinfection.[5]
Has a resistant subpopulation of bacteria been selected? It is possible that the initial treatment eliminated the susceptible bacteria, allowing a smaller, resistant population to proliferate. An AST on isolates from the relapsed cases is recommended.

Data Presentation

Table 1: Recommended Dosages of this compound® 40 for Fowl Cholera

Species Indication This compound® 40 per Ton of Feed Final Drug Concentration in Feed Duration
Ducks Control of P. multocida 2 lbs 0.025% sulfadimethoxine & 0.015% ormetoprim 7 days
Ducks Control of severe P. multocida challenge 4 lbs 0.050% sulfadimethoxine & 0.030% ormetoprim 7 days
Chickens Prevention of P. multocida 1 lb 0.0125% sulfadimethoxine & 0.0075% ormetoprim Continuous

| Turkeys | Prevention of P. multocida | 0.5 lb | 0.00625% sulfadimethoxine & 0.00375% ormetoprim | Continuous |

Data sourced from Zoetis product information sheets.[1][8][15]

Table 2: Example Pharmacokinetic Parameters of Sulfonamides in Chickens

Parameter Sulfadimethoxine (100 mg/kg, oral) Sulfadiazine (in combination)
Cmax (Peak Serum Concentration) 98.07 µg/ml 10.6 - 15.64 mg/L
Tmax (Time to Peak Concentration) 3.01 hours 1.64 hours (reported in one study)
Elimination Half-life (t½β) 5.09 hours 2.7 - 3.71 hours

| Bioavailability | 99.02% | Not specified |

Note: These values are examples from different studies and can vary based on factors like bird health, age, and drug formulation.[3][9]

Experimental Protocols

Protocol 1: Isolation and Identification of Pasteurella multocida
  • Sample Collection: Aseptically collect tissue samples (liver, spleen, heart) or bone marrow from recently deceased birds showing signs of fowl cholera.

  • Primary Culture: Streak the samples onto blood agar (B569324) plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Colony Morphology: Look for characteristic non-hemolytic, grayish, glistening, and mucoid colonies.

  • Gram Staining: Perform a Gram stain on a suspected colony. P. multocida will appear as Gram-negative coccobacilli.

  • Biochemical Tests: Subculture a pure colony and perform a panel of biochemical tests for confirmation. Key tests include:

    • Oxidase: Positive

    • Catalase: Positive

    • Indole: Positive

    • Urease: Negative

    • Growth on MacConkey Agar: No growth

Protocol 2: Broth Microdilution Antimicrobial Susceptibility Testing (AST) for P. multocida

This protocol is based on CLSI guidelines for fastidious bacteria.[13]

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in saline or Mueller-Hinton broth to match a 0.5 McFarland turbidity standard.

  • Dilution: Dilute this suspension as per CLSI guidelines to achieve the target inoculum density for the microdilution plates.

  • Plate Inoculation: Inoculate a 96-well microtiter plate containing serial dilutions of sulfadimethoxine/ormetoprim and other relevant antibiotics.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours. Some strains may require an atmosphere enriched with CO2.[16]

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpretation: Compare the obtained MIC values to established clinical breakpoints (if available) to classify the isolate as susceptible, intermediate, or resistant.

Visualizations

cluster_bacteria Bacterial Cell cluster_drugs This compound Action PABA PABA DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfa Sulfadimethoxine Sulfa->DHPS Inhibits Orme Ormetoprim Orme->DHFR Inhibits start Lack of Efficacy Observed in this compound Treatment q1 Is Diagnosis Confirmed? start->q1 q2 Is Dosage & Admin Correct? q1->q2 Yes a1 Confirm P. multocida via Lab Diagnosis q1->a1 No a5 Consider Alternative Pathogen or Co-infection q1->a5 P. multocida Not Found q3 Is Feed/Water Intake Adequate? q2->q3 Yes a2 Verify Calculations & Feed Mixing q2->a2 No q4 Suspect Drug Resistance? q3->q4 Yes a3 Monitor Bird Behavior & Consumption q3->a3 No a4 Perform Antimicrobial Susceptibility Testing (AST) q4->a4 Yes a1->q1 a2->q2 a3->q3 a6 Select New Treatment Based on AST Results a4->a6 start Sample Collection (Tissues from affected birds) iso Bacterial Isolation & Identification start->iso ast Antimicrobial Susceptibility Testing (AST) - Broth Microdilution iso->ast no_growth No P. multocida Growth (Re-evaluate Diagnosis) iso->no_growth mic Determine Minimum Inhibitory Concentration (MIC) ast->mic interp Interpret Results (Susceptible, Intermediate, Resistant) mic->interp report Report Findings & Recommend Alternative Therapy interp->report

References

Impact of feed composition on the bioavailability of Rofenaid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of feed composition on the bioavailability of Rofenaid™ (a combination of sulfadimethoxine (B1681780) and ormetoprim).

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how does it work?

This compound™ is a veterinary antimicrobial drug containing sulfadimethoxine and ormetoprim (B1677490) in a 5:3 ratio. It is effective against a wide range of bacterial and protozoal infections in poultry.[1] Sulfadimethoxine inhibits the bacterial synthesis of folic acid, an essential nutrient for their growth and replication, by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase. Ormetoprim also interferes with the folic acid pathway, but at a different point, leading to a synergistic and more potent antimicrobial effect.

Q2: We are observing lower than expected plasma concentrations of sulfadimethoxine and ormetoprim in our poultry study. What are the potential causes related to feed composition?

Lower than expected plasma concentrations, and therefore reduced bioavailability, can be influenced by several feed-related factors:

  • High Dietary Fat: Diets high in fat can delay gastric emptying. This can lead to a delayed onset of drug absorption (increased Tmax) and potentially a lower peak plasma concentration (Cmax).

  • High Dietary Fiber: Certain types of dietary fiber can increase the passage rate of digesta, reducing the time available for drug absorption in the small intestine.[2][3][4] Soluble fibers, in particular, can increase the viscosity of the intestinal contents, which may hinder the diffusion of the drugs to the intestinal wall for absorption.[2][4]

  • High Mineral Content: High concentrations of certain divalent cations, such as calcium (Ca2+), in the feed can potentially chelate with sulfadimethoxine, forming insoluble complexes that are not readily absorbed.[5][6]

Q3: Can high protein diets affect the bioavailability of this compound™?

While the direct impact of high protein diets on the bioavailability of sulfadimethoxine and ormetoprim in poultry is not well-documented in publicly available literature, some general principles can be considered. High protein diets can alter the gastrointestinal environment, including pH and enzymatic activity. These changes could potentially influence the dissolution and absorption of the drugs. However, without specific studies, it is difficult to predict the precise effect.

Q4: Are there specific feed ingredients known to interact with sulfadimethoxine or ormetoprim?

Specific interactions are not extensively documented. However, ingredients that significantly alter the gastrointestinal transit time, viscosity, or mineral balance could potentially impact bioavailability. For example, feed ingredients rich in soluble fibers like pectins (found in citrus pulp and sugar beet pulp) or beta-glucans (found in barley and oats) could increase intestinal viscosity.[3] Ingredients high in calcium, such as limestone, could also be a factor to consider.[5][6]

Troubleshooting Guide

Issue: Low and Variable Plasma Concentrations of Sulfadimethoxine and Ormetoprim

If you are experiencing low and variable plasma concentrations of sulfadimethoxine and ormetoprim in your poultry bioavailability studies, consider the following troubleshooting steps:

1. Review Feed Formulation and Composition:

  • Analyze Feed Samples: Have the experimental diets analyzed for their exact composition of crude fat, crude fiber, crude protein, and key minerals like calcium. Compare these values to your intended formulation.

  • Identify Potential Interacting Ingredients: Scrutinize the feed formula for ingredients known to affect drug absorption, such as those high in soluble fiber or calcium.

2. Evaluate Experimental Protocol:

  • Fasting Period: Ensure a consistent and appropriate fasting period for all birds before drug administration. Food in the gastrointestinal tract can significantly affect drug absorption.

  • Drug Administration: Verify the accuracy and consistency of the oral gavage or in-feed administration of this compound™.

  • Blood Sampling Times: Review your blood sampling schedule. If Tmax is delayed due to feed effects, you may be missing the peak concentration. Consider more frequent sampling around the expected Tmax.

3. Investigate Potential Physiological Factors:

  • Gastrointestinal Health: Assess the overall health of the birds' gastrointestinal tracts. Any underlying conditions affecting gut motility or integrity can impact drug absorption.

  • Efflux Transporter Activity: Consider the potential role of intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Some feed components could potentially modulate the activity of these transporters, affecting the net absorption of sulfadimethoxine and ormetoprim.[7]

Data on Pharmacokinetic Parameters

While specific data on the impact of feed composition on this compound™ bioavailability in poultry is limited, the following table presents pharmacokinetic parameters for sulfadimethoxine and ormetoprim from a study in a different species (hybrid striped bass) to provide a general reference. It is important to note that these values may not be directly transferable to poultry.

DrugAdministrationCmax (µg/mL)Tmax (h)Elimination Half-life (h)Oral Bioavailability (%)
Sulfadimethoxine Oral3.2 ± 1.21.210.54.6
Ormetoprim Oral1.58 ± 0.75.73.978.5

Source: Adapted from a study on hybrid striped bass.[8]

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound™ in Broiler Chickens

Objective: To determine the pharmacokinetic profile and oral bioavailability of sulfadimethoxine and ormetoprim in broiler chickens following oral administration of this compound™.

Animals: Healthy broiler chickens, 4-6 weeks of age, of a specific strain. House the birds individually to allow for accurate feed intake monitoring if the drug is administered in-feed.

Experimental Design:

  • Acclimation: Acclimate the birds to their housing for at least 7 days before the experiment.

  • Fasting: Withhold feed for 12 hours overnight before drug administration, with free access to water.

  • Groups:

    • Group 1 (Intravenous - IV): Administer a sterile solution of sulfadimethoxine and ormetoprim (at a dose equivalent to the oral dose) intravenously via the wing vein to determine the absolute bioavailability.

    • Group 2 (Oral Gavage): Administer a single oral dose of this compound™ suspension directly into the crop using a gavage tube.

  • Blood Sampling:

    • Collect blood samples (approximately 1 mL) from the wing vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower until analysis.

  • Drug Analysis:

    • Analyze the plasma samples for sulfadimethoxine and ormetoprim concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life for both drugs.

    • Calculate the oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) x 100.

Protocol 2: HPLC-UV Method for Simultaneous Determination of Sulfadimethoxine and Ormetoprim in Chicken Plasma

Objective: To quantify the concentrations of sulfadimethoxine and ormetoprim in chicken plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column.

  • Acetonitrile (B52724), methanol, and other necessary reagents of HPLC grade.

  • Sulfadimethoxine and ormetoprim analytical standards.

  • Plasma samples from the bioavailability study.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer), with the exact ratio optimized for the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to a wavelength that allows for the simultaneous detection of both sulfadimethoxine and ormetoprim (e.g., around 270 nm, to be optimized).

    • Injection Volume: 20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of sulfadimethoxine and ormetoprim in blank chicken plasma and process them in the same way as the study samples to create a calibration curve.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify the concentrations of sulfadimethoxine and ormetoprim in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis acclimation Bird Acclimation (7 days) fasting Overnight Fasting (12 hours) acclimation->fasting grouping Grouping fasting->grouping iv_admin Group 1: IV Administration grouping->iv_admin oral_admin Group 2: Oral Gavage grouping->oral_admin blood_sampling Serial Blood Sampling (0-48h) iv_admin->blood_sampling oral_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hplc HPLC Analysis plasma_sep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for a poultry bioavailability study.

Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_actions Corrective Actions start Low/Variable Plasma Concentrations Observed review_feed Review Feed Formulation & Composition start->review_feed review_protocol Review Experimental Protocol start->review_protocol assess_health Assess Bird Health Status start->assess_health analyze_feed Analyze Feed Samples review_feed->analyze_feed adjust_protocol Adjust Protocol (e.g., sampling times) review_protocol->adjust_protocol investigate_transporters Investigate Efflux Transporters assess_health->investigate_transporters

Caption: Troubleshooting workflow for low bioavailability.

Absorption_Modulation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte drug This compound (Sulfadimethoxine + Ormetoprim) absorption Passive/Active Transport drug->absorption Absorption feed Feed Components (Fat, Fiber, Minerals) feed->absorption Modulates efflux Efflux Pumps (P-gp, BCRP) feed->efflux May modulate activity absorption->efflux Substrate for Efflux blood Bloodstream absorption->blood efflux->drug Pumps back into lumen

Caption: Factors modulating this compound™ absorption.

References

Technical Support Center: Mitigating Rofenaid®-Induced Changes in Chicken Gut Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing and mitigating the effects of Rofenaid® (a combination of sulfadimethoxine (B1681780) and ormetoprim) on the gut flora of chickens. The following information is intended to assist in experimental design, troubleshooting, and understanding the biological impact of this antimicrobial agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and how does it impact the chicken gut flora?

A1: this compound® is a veterinary drug containing sulfadimethoxine and ormetoprim (B1677490) in a 5 to 1 ratio. It is an antibiotic used to control coccidiosis and bacterial infections in poultry.[1] The active ingredients work synergistically to block the bacterial folic acid synthesis pathway, which is essential for DNA and RNA synthesis, thereby inhibiting bacterial growth.[2][3][4][5] While effective against pathogens, this action is not specific and can disrupt the normal gut microbiota, leading to a state of dysbiosis.[6]

Q2: What are the typical signs of gut flora disruption in chickens observed during an experiment?

A2: During an experiment, signs of gut flora disruption (dysbiosis) can include:

  • Changes in fecal consistency (e.g., diarrhea).

  • Reduced feed intake and weight gain.

  • Increased susceptibility to secondary infections.

  • Alterations in gut morphology, such as changes in villus height and crypt depth.

  • Changes in the composition of the gut microbiota, which can be quantified through techniques like 16S rRNA sequencing.

Q3: My 16S rRNA sequencing results show a significant shift in the gut microbiota after this compound® treatment, but I'm not sure how to interpret them. What are the expected changes?

A3: While specific data on this compound® is limited, studies on other antibiotics in chickens show that a common effect is a reduction in microbial diversity.[7][8] You may observe a decrease in the abundance of beneficial bacteria, such as those from the phyla Firmicutes and Bacteroidetes, and a potential increase in opportunistic pathogens like certain species within the Proteobacteria phylum. It is crucial to compare your results to a control group that has not been treated with the antibiotic.

Q4: I am seeing high variability in the gut microbiota composition within my experimental groups. What could be the cause?

A4: High variability is a known challenge in poultry microbiome studies. Several factors can contribute to this:

  • Individual bird variation: Each chicken has a unique gut microbiome.

  • Environmental factors: Differences in housing, litter, and access to feed and water can influence the gut flora.

  • Diet: The composition of the feed is a major driver of gut microbiota composition.

  • Sample collection and processing: Inconsistencies in how fecal or cecal samples are collected, stored, and processed can introduce variability.

To minimize variability, it is important to standardize as many of these factors as possible and to use a sufficient number of birds per group to achieve statistical power.

Troubleshooting Guides

Problem: Inconsistent or Unexpected Results in Gut Microbiota Analysis
Symptom Possible Cause Troubleshooting Step
High variability between samples in the same treatment group Inconsistent sample collection or storage.Ensure a standardized protocol for sample collection (e.g., same time of day, same section of the intestine). Freeze samples immediately at -80°C.
DNA extraction inconsistencies.Use a validated DNA extraction kit and protocol for all samples. Include extraction blanks as a quality control measure.
Low DNA yield from fecal/cecal samples Inefficient lysis of bacterial cells.Consider using a bead-beating step during DNA extraction to improve the lysis of gram-positive bacteria.
Presence of PCR inhibitors in the sample.Use a DNA extraction kit designed to remove inhibitors common in fecal samples. Dilute the DNA template before PCR.
PCR amplification failure Poor DNA quality or presence of inhibitors.Check DNA quality using a spectrophotometer (A260/A280 ratio) and gel electrophoresis. See "Low DNA yield" troubleshooting.
Inappropriate primer selection.Ensure the 16S rRNA primers are appropriate for the sequencing platform and are known to amplify a broad range of bacterial taxa.
Sequencing data shows a high percentage of unclassified reads Incomplete or outdated reference database.Use an up-to-date and comprehensive 16S rRNA gene database (e.g., Greengenes, SILVA) for taxonomic classification.
Poor sequencing quality.Review the quality scores of your sequencing run. If the quality is low, consider re-sequencing the samples.

Experimental Protocols

Protocol 1: Induction of Gut Flora Changes with this compound®

This protocol outlines a general procedure for administering this compound® to broiler chickens to study its effects on the gut microbiota.

1. Animal Model and Housing:

  • Use a sufficient number of one-day-old broiler chicks (e.g., Cobb 500) to ensure statistical power.

  • House the chicks in a controlled environment with standardized temperature, humidity, and lighting.

  • Provide ad libitum access to a standard broiler diet and water.

2. Experimental Groups:

  • Control Group: Receives the basal diet without any additives.

  • This compound® Group: Receives the basal diet mixed with this compound® at the recommended dosage. For example, this compound® 40 can be added at 1 lb per ton of feed to achieve a concentration of 0.0125% sulfadimethoxine and 0.0075% ormetoprim.[9]

3. Drug Administration:

  • Administer the medicated feed to the this compound® group for a specified period, for example, 7 to 14 days.

  • Ensure that the control group receives the same basal feed without the medication.

4. Sample Collection:

  • At designated time points (e.g., before treatment, during treatment, and after a withdrawal period), euthanize a subset of birds from each group.

  • Aseptically collect cecal contents and/or fresh fecal samples.

  • Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.

Protocol 2: 16S rRNA Gene Amplicon Sequencing and Analysis

This protocol provides a general workflow for analyzing the gut microbiota composition from collected samples.

1. DNA Extraction:

  • Extract total genomic DNA from the cecal/fecal samples using a commercially available kit designed for stool or soil samples, which often include a bead-beating step for efficient cell lysis.

2. Library Preparation and Sequencing:

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Perform PCR in triplicate for each sample and then pool the amplicons.

  • Purify the PCR products and prepare the sequencing library according to the instructions of the sequencing platform (e.g., Illumina MiSeq).

3. Bioinformatic Analysis:

  • Process the raw sequencing reads using a pipeline such as QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end reads, and chimera removal.

  • Assign taxonomy to the amplicon sequence variants (ASVs) using a reference database like Greengenes or SILVA.

  • Calculate alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) metrics.

  • Perform statistical analysis to compare the microbial composition and diversity between the control and this compound®-treated groups.

Strategies for Mitigation

While specific quantitative data on mitigating this compound®-induced gut flora changes is not abundant in the literature, general strategies for alleviating antibiotic-induced dysbiosis in poultry can be applied.

Probiotics
  • Mechanism: Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit to the host.[10] They can help restore the balance of the gut microbiota, compete with pathogens for nutrients and attachment sites, and modulate the host's immune response.[10][11] Commonly used probiotic strains in poultry include Lactobacillus, Bifidobacterium, and Bacillus species.[11]

  • Experimental Approach: To test the efficacy of a probiotic, include an additional experimental group that receives this compound® followed by or concurrently with the probiotic supplementation. Compare the gut microbiota composition and performance parameters of this group to the control and this compound®-only groups.

Prebiotics
  • Mechanism: Prebiotics are non-digestible feed ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the gut.[10][12] Common prebiotics used in poultry feed include fructooligosaccharides (FOS), mannan-oligosaccharides (MOS), and galactooligosaccharides (GOS).[10][13]

  • Experimental Approach: Similar to the probiotic approach, include a group that receives this compound® along with a prebiotic in the feed. Analyze the gut microbiota to determine if the prebiotic promotes the growth of beneficial bacteria and helps to counteract the effects of the antibiotic.

Phytogenics
  • Mechanism: Phytogenics are plant-derived compounds that can have antimicrobial, anti-inflammatory, and antioxidant properties.[14][15][16] They can help to modulate the gut microbiota by selectively inhibiting the growth of pathogens while promoting beneficial bacteria.[17][18]

  • Experimental Approach: Design an experiment with a group that receives this compound® and a specific phytogenic compound or blend. Assess the impact on the gut microbiota composition, as well as on gut health parameters such as intestinal morphology and markers of inflammation.

Visualizations

Rofenaid_Mechanism cluster_bacterial_cell Bacterial Cell PABA PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid DNA_RNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Synthesis Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Inhibits Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate_Reductase Inhibits

Caption: Mechanism of action of this compound® components on the bacterial folic acid synthesis pathway.

Experimental_Workflow start Day 1: Chick Acclimation treatment Day 7-21: Administer This compound® in Feed start->treatment sampling Day 21: Sample Collection (Cecal/Fecal) treatment->sampling dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Gene Amplicon Sequencing dna_extraction->sequencing analysis Bioinformatic and Statistical Analysis sequencing->analysis

Caption: A general experimental workflow for studying the effects of this compound® on chicken gut microbiota.

Mitigation_Strategies This compound This compound® Administration Dysbiosis Gut Flora Disruption (Dysbiosis) This compound->Dysbiosis Mitigation Mitigation Strategies Dysbiosis->Mitigation Probiotics Probiotics Mitigation->Probiotics Prebiotics Prebiotics Mitigation->Prebiotics Phytogenics Phytogenics Mitigation->Phytogenics Restoration Restoration of Gut Flora Balance Probiotics->Restoration Prebiotics->Restoration Phytogenics->Restoration

Caption: Conceptual relationship between this compound®-induced dysbiosis and potential mitigation strategies.

References

Stability of Rofenaid in medicated feed under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rofenaid® in medicated feed. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and what are its active ingredients?

This compound® is a veterinary drug used for the prevention and control of coccidiosis and bacterial infections in poultry.[1][2] Its active ingredients are sulfadimethoxine (B1681780) and ormetoprim (B1677490), which work synergistically to provide broad-spectrum antibacterial and anticoccidial activity.[3]

Q2: What are the recommended storage conditions for this compound® premix?

The manufacturer recommends storing this compound® 40, a Type A medicated article, below 25°C (77°F), with excursions permitted up to 37°C (99°F).[1][4][5] The premix is packaged in multiwall paper bags with a protective barrier and has an expiration period of 24 months from the date of manufacture.[1]

Q3: How does storage temperature affect the stability of this compound® in medicated feed?

While specific stability data for this compound® in complete feed is not extensively published, studies on similar sulfonamides suggest that temperature is a critical factor.[6] Generally, higher temperatures accelerate the degradation of active pharmaceutical ingredients. For optimal stability, it is recommended to store medicated feed in a cool, dry place, adhering to the storage guidelines for the parent premix.

Q4: Does humidity impact the stability of this compound® in medicated feed?

Yes, high humidity can negatively impact the stability of medicated feed. Moisture can lead to the degradation of active ingredients and may also promote microbial growth, which can affect the quality and potency of the feed.[6][7] It is crucial to store medicated feed in a dry environment to maintain its efficacy.

Q5: What is the expected shelf-life of this compound® in medicated feed?

The in-use shelf-life of a medicated feed is generally shorter than that of the premix. While the this compound® 40 premix has a 24-month expiration date, the stability in the final feed mixture depends on various factors including the feed composition, manufacturing process (e.g., pelleting), and storage conditions.[1] It is recommended to use medicated feed as fresh as possible and to conduct stability studies under your specific experimental conditions to determine its effective shelf-life.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Question: My in-vivo/in-vitro experimental results using this compound® medicated feed are inconsistent. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a sign of drug degradation in the medicated feed. If the feed has been stored for an extended period, or under suboptimal conditions (high temperature or humidity), the concentration of the active ingredients, sulfadimethoxine and ormetoprim, may have decreased. It is advisable to re-assay the concentration of the active compounds in your feed.

Issue 2: Reduced efficacy of the medicated feed over time.

  • Question: I have observed a decrease in the efficacy of my this compound® medicated feed in long-term studies. What could be the cause?

  • Answer: A reduction in efficacy is a strong indicator of the degradation of the active ingredients. Sulfonamides can degrade over time, especially when exposed to heat, light, and moisture. To mitigate this, ensure the feed is stored in a controlled environment and consider preparing smaller batches of medicated feed more frequently for long-duration experiments.

Issue 3: Physical changes in the medicated feed.

  • Question: I've noticed a change in the color and smell of my stored this compound® medicated feed. Is it still usable?

  • Answer: Physical changes such as altered color, odor, or signs of mold growth are indicators of potential degradation or contamination. Such feed should not be used for experimental purposes as the potency of this compound® is likely compromised, and the presence of contaminants could introduce confounding variables into your study.

Data Presentation

The following table summarizes the expected stability of this compound® (Sulfadimethoxine and Ormetoprim) in medicated feed under different storage conditions. This data is extrapolated from general knowledge of sulfonamide stability and the manufacturer's recommendations for the premix, as specific stability data for this compound® in complete feed is not publicly available.

Storage ConditionTemperatureRelative HumidityExpected Shelf-life (in Medicated Feed)Recommendations
Recommended < 25°C< 60%Up to 6 monthsStore in a cool, dry, well-ventilated area. Protect from direct sunlight.
Elevated Temperature 25-37°C< 60%1-3 monthsAvoid prolonged storage at these temperatures. Use as soon as possible. Monitor for signs of degradation.
High Temperature > 37°CAny< 1 monthNot recommended. Significant degradation is likely.
Elevated Humidity < 25°C> 60%1-3 monthsStore in airtight containers. Use of desiccants may be beneficial. Monitor for physical changes (e.g., mold).
High Temperature & Humidity > 25°C> 60%< 1 monthNot recommended. Rapid degradation and microbial contamination are highly probable.

Experimental Protocols

Protocol 1: Determination of Sulfadimethoxine and Ormetoprim in Medicated Feed by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of sulfadimethoxine and ormetoprim in medicated feed samples.

  • Sample Preparation:

    • Obtain a representative sample of the medicated feed.

    • Grind the feed sample to a fine powder to ensure homogeneity.

    • Accurately weigh a portion of the ground feed (e.g., 5-10 g).

  • Extraction:

    • Transfer the weighed sample to a suitable extraction vessel.

    • Add a known volume of an appropriate extraction solvent (e.g., a mixture of acetonitrile (B52724) and water or methanol).

    • Agitate the mixture for a specified period (e.g., 30-60 minutes) using a mechanical shaker or sonicator to ensure complete extraction of the analytes.

    • Centrifuge the extract to separate the solid feed particles.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and analytes.

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detector: UV detector set at a wavelength appropriate for both sulfadimethoxine and ormetoprim (e.g., around 270 nm).

    • Standard Preparation: Prepare a series of standard solutions of sulfadimethoxine and ormetoprim of known concentrations in the extraction solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Quantification: Inject the prepared feed extract into the HPLC system. Determine the concentrations of sulfadimethoxine and ormetoprim in the sample by comparing their peak areas to the calibration curve.

  • Data Analysis:

    • Calculate the concentration of each active ingredient in the original feed sample, taking into account the initial weight of the feed and the volume of the extraction solvent.

    • Express the results in g/ton or other appropriate units.

Mandatory Visualization

Stability_Factors This compound This compound in Medicated Feed Storage_Conditions Storage Conditions This compound->Storage_Conditions Influenced by Temperature Temperature Storage_Conditions->Temperature Humidity Humidity Storage_Conditions->Humidity Duration Storage Duration Storage_Conditions->Duration Degradation Degradation of Active Ingredients Temperature->Degradation Accelerates Humidity->Degradation Promotes Duration->Degradation Increases with Loss_of_Potency Loss of Potency & Efficacy Degradation->Loss_of_Potency Leads to

Caption: Factors Affecting the Stability of this compound® in Medicated Feed.

References

Overcoming interference in analytical assays for ormetoprim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical assays of Ormetoprim (B1677490). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in ormetoprim analytical assays?

A1: The most prevalent source of interference in ormetoprim assays, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the "matrix effect". The sample matrix refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. These components can co-elute with ormetoprim and interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the signal and ultimately affecting the accuracy and reproducibility of the results.

Q2: What is the mechanism of action of ormetoprim?

A2: Ormetoprim is an antimicrobial agent that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2] Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and other cellular components.[1][2] By inhibiting DHFR, ormetoprim disrupts the synthesis of these essential molecules, thereby impeding DNA synthesis and halting cell growth in susceptible microorganisms.[1][2]

Q3: How can I minimize matrix effects in my ormetoprim assay?

A3: Minimizing matrix effects is crucial for accurate quantification of ormetoprim. Several strategies can be employed:

  • Effective Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between ormetoprim and co-eluting matrix components can significantly reduce interference.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard of ormetoprim is a highly effective way to correct for matrix effects, as it will be affected in the same way as the analyte of interest.[5]

Troubleshooting Guides

Issue 1: Low or No Ormetoprim Signal
Possible Cause Troubleshooting Step
Inefficient Extraction Review the extraction protocol. Ensure the solvent is appropriate for ormetoprim and the sample matrix. For tissues, ensure thorough homogenization.
Ion Suppression This is a common matrix effect. Improve sample cleanup using SPE or QuEChERS. Diluting the sample may also help if the concentration of ormetoprim is high enough for detection.[5]
Incorrect LC-MS/MS Parameters Verify the mass transitions (precursor and product ions) for ormetoprim. Check and optimize instrument parameters such as collision energy and source settings.
Sample Degradation Ensure proper sample storage and handling to prevent degradation of ormetoprim.
Issue 2: High or Inconsistent Ormetoprim Signal (Ion Enhancement)
Possible Cause Troubleshooting Step
Ion Enhancement Another manifestation of the matrix effect. Enhance the sample cleanup procedure to remove the interfering compounds.
Co-eluting Contaminant Check for any known contaminants that may have a similar mass to ormetoprim. Improve chromatographic separation to resolve the peaks.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and chromatography method.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for ormetoprim (a basic compound). The use of acidic mobile phases can sometimes lead to poor peak shape for basic analytes on certain columns.[4]
Sample Overload Inject a smaller volume or a more diluted sample.

Quantitative Data Summary

The following tables summarize recovery data for ormetoprim using different sample preparation techniques. Higher recovery indicates a more efficient extraction and cleanup process.

Table 1: Recovery of Ormetoprim from Fish Fillet using LC-MS/MS

Fortification Level Recovery (%) Intra-assay CV (%) Inter-assay CV (%)
0.05 ppm108<104.9
0.1 ppm--4.9
1.0 ppm--3.5

CV: Coefficient of Variation. Data extracted from a study determining ormetoprim in catfish fillets.[6]

Table 2: Comparison of Cleanup Techniques for Sulfonamides (including Ormetoprim analogs) in Porcine Tissues

Cleanup Technique Matrix Average Recovery (%) Matrix Effect
Liquid-Liquid Extraction (LLE)Muscle, Liver, KidneyLowerHigher
Enhanced Matrix Removal-Lipid (EMR-L)Liver, KidneyHigherSignificantly Lower
Hydrophilic-Lipophilic Balance (HLB)MuscleHigherSignificantly Lower

This table provides a qualitative comparison based on a study of sulfonamides, which have similar chemical properties to ormetoprim. EMR-L and HLB demonstrated superior removal of matrix interferences compared to traditional LLE.[7][8]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Ormetoprim in Fish Tissue

This protocol is adapted from a method for the determination of sulfadimethoxine (B1681780) and ormetoprim in Nile tilapia fillets.[9]

  • Homogenization: Weigh 1 g of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 10 mL of an acetonitrile/water (8/2, v/v) solution.

    • Vortex for 30 seconds.

    • Place in an ultrasonic bath for 15 minutes.

    • Add 2.0 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.0 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 2900 x g for 6 minutes at 4°C.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant to a new tube containing a suitable d-SPE sorbent (e.g., C18) to remove lipids and other interferences.

    • Vortex and centrifuge.

  • Analysis: The final supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Ormetoprim

This is a general guideline for developing an SPE method for ormetoprim from a liquid matrix.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with an organic solvent (e.g., methanol) followed by water or an appropriate buffer. This ensures the sorbent is ready for sample interaction.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. The sample may need pH adjustment to ensure ormetoprim is in a state that will be retained by the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds that are not strongly bound to the sorbent.

  • Elution: Elute the retained ormetoprim with a strong solvent. The choice of elution solvent will depend on the sorbent and the properties of ormetoprim.

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase to concentrate the sample.

Visualizations

cluster_pathway Ormetoprim Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolate (THF) DHF->THF Precursors DNA, RNA, Amino Acid Precursors THF->Precursors Synthesis DNA, RNA, and Protein Synthesis Precursors->Synthesis Ormetoprim Ormetoprim DHFR Dihydrofolate Reductase (DHFR) Ormetoprim->DHFR Inhibits

Caption: Mechanism of action of Ormetoprim as a DHFR inhibitor.

cluster_workflow General LC-MS/MS Troubleshooting Workflow Start Problem Observed (e.g., No/Low Signal) Check_Sample 1. Check Sample Preparation - Extraction Efficiency? - Sample Degradation? Start->Check_Sample Check_LC 2. Check LC System - Correct Column/Mobile Phase? - Leaks? - Peak Shape Issues? Check_Sample->Check_LC If sample prep is ok Check_MS 3. Check MS System - Correct Mass Transitions? - Source Cleanliness? - Ion Suppression/Enhancement? Check_LC->Check_MS If LC system is ok Matrix_Effect Investigate Matrix Effects Check_MS->Matrix_Effect If MS parameters are ok Improve_Cleanup Improve Sample Cleanup (SPE, QuEChERS) Matrix_Effect->Improve_Cleanup Yes Optimize_LC Optimize Chromatography Matrix_Effect->Optimize_LC Yes Use_IS Use Internal Standard Matrix_Effect->Use_IS Yes Resolved Problem Resolved Improve_Cleanup->Resolved Optimize_LC->Resolved Use_IS->Resolved

Caption: Troubleshooting workflow for ormetoprim LC-MS/MS analysis.

References

Technical Support Center: Rofenaid® Dosage Adjustment in Immunosuppressed Poultry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. Rofenaid® is a Veterinary Feed Directive (VFD) drug, and its use must be under the order of a licensed veterinarian. The information provided herein is for experimental and research purposes only and does not constitute veterinary medical advice. Dosage adjustments for immunosuppressed flocks have not been formally established and require careful experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and how does it work?

This compound® is a combination antimicrobial and anticoccidial drug used in poultry. It contains sulfadimethoxine (B1681780) and ormetoprim (B1677490) in a 5:3 ratio, respectively. This combination provides a broader spectrum of activity compared to sulfonamides alone.[1]

  • Sulfadimethoxine is a sulfonamide that inhibits dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria and coccidia.[2][3][4]

  • Ormetoprim is a dihydrofolate reductase inhibitor, which blocks a later step in the folic acid pathway.[4]

By sequentially blocking the folate synthesis pathway, the combination of sulfadimethoxine and ormetoprim has a synergistic and bactericidal effect.[5]

Q2: What are the approved indications for this compound® in poultry?

This compound® is indicated for the prevention and control of coccidiosis and specific bacterial infections in broiler and replacement chickens, turkeys, and other poultry species. The specific pathogens covered vary by poultry type and are detailed in the product literature.

Q3: Why might a standard this compound® dosage be inadequate for an immunosuppressed flock?

Immunosuppression, whether caused by infectious agents (e.g., Infectious Bursal Disease Virus, Chicken Infectious Anemia Virus), mycotoxins, or stress, can impair the bird's ability to fight off infections. In such cases, a standard prophylactic dose of an antimicrobial may not be sufficient to control opportunistic pathogens. A compromised immune system may not effectively clear the pathogens that are inhibited by the bacteriostatic action of the drug, potentially requiring a higher or more prolonged dosage.

Q4: Are there established guidelines for adjusting this compound® dosage in immunosuppressed poultry?

Currently, there are no publicly available, scientifically validated guidelines for adjusting this compound® dosage in immunosuppressed poultry flocks. Any deviation from the labeled dosage should be considered experimental and undertaken with veterinary oversight and rigorous scientific monitoring.

Troubleshooting Guide

Problem: Increased morbidity and mortality in an immunosuppressed flock despite treatment with this compound® at the standard dosage.

Possible Causes:

  • Severe Immunosuppression: The degree of immunosuppression may be too severe for the standard dosage to be effective. The bird's own immune system is a critical component in resolving infections, even when antimicrobials are used.

  • Pathogen Resistance: The causative agent may be resistant to sulfonamides.

  • Incorrect Diagnosis: The primary cause of the clinical signs may not be a pathogen susceptible to this compound®.

  • Drug Pharmacokinetics: Immunosuppression and underlying disease can alter drug absorption, distribution, metabolism, and excretion, leading to sub-therapeutic drug concentrations in the blood and tissues.

  • Feed/Water Intake: Sick and immunosuppressed birds often have reduced feed and water intake, leading to under-dosing when the drug is administered via these routes.

Troubleshooting Steps:

  • Confirm Diagnosis: Re-evaluate the flock's clinical signs and perform laboratory diagnostics to confirm the causative agent and its susceptibility to sulfadimethoxine/ormetoprim.

  • Assess Immune Status: If possible, quantify the level of immunosuppression through techniques such as lymphocyte proliferation assays, antibody titer measurements to vaccines, or histopathology of lymphoid organs.

  • Monitor Feed and Water Intake: Accurately measure daily feed and water consumption to ensure the flock is receiving the intended dose of this compound®.

  • Pharmacokinetic (PK) Studies: In a research setting, conduct a pilot PK study to determine the plasma concentrations of sulfadimethoxine and ormetoprim in a representative sample of immunosuppressed birds compared to healthy birds. This will help determine if the standard dose is achieving therapeutic levels.

  • Dose-Titration Study: Based on the results of the PK study and the severity of the clinical signs, design a controlled dose-titration study to evaluate the efficacy and safety of increased dosages of this compound®.

Data Presentation

Table 1: Standard Prophylactic Dosages of this compound® in Poultry

Poultry SpeciesActive Drug IngredientsConcentration in FeedUse Directions
Broiler and Replacement Chickens Sulfadimethoxine 0.0125% and Ormetoprim 0.0075%113.5 g/ton sulfadimethoxine and 68.1 g/ton ormetoprimFeed continuously as the sole ration.
Turkeys Sulfadimethoxine 0.00625% and Ormetoprim 0.00375%56.75 g/ton sulfadimethoxine and 34.05 g/ton ormetoprimFeed continuously as the sole ration.
Chukar Partridges Sulfadimethoxine 0.0125% and Ormetoprim 0.0075%113.5 g/ton sulfadimethoxine and 68.1 g/ton ormetoprimFeed continuously as the sole ration to young birds up to 8 weeks of age.

Note: This table provides a summary of standard dosages. Always refer to the product label for complete and up-to-date information.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Sulfadimethoxine in an Immunosuppressed Poultry Model

Objective: To determine the pharmacokinetic profile of sulfadimethoxine in immunosuppressed chickens following a single oral dose of this compound®.

Methodology:

  • Animal Model:

    • Use a scientifically accepted model of immunosuppression (e.g., early infection with Infectious Bursal Disease Virus).

    • Include a control group of healthy, age-matched birds.

    • House birds in controlled environmental conditions.

  • Drug Administration:

    • Administer a single oral dose of this compound® via gavage to both immunosuppressed and control birds. The dose should be based on the standard feed concentration and the birds' average daily feed intake.

  • Blood Sampling:

    • Collect blood samples from the brachial vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).

    • Process blood samples to obtain plasma and store at -20°C until analysis.

  • Bioanalytical Method:

    • Quantify the concentration of sulfadimethoxine in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (Cl)

      • Volume of distribution (Vd)

    • Compare the pharmacokinetic parameters between the immunosuppressed and control groups using appropriate statistical tests.

Protocol 2: Dose-Finding Study for Adjusted this compound® Dosage

Objective: To evaluate the efficacy and safety of adjusted dosages of this compound® in controlling a specific pathogen in an immunosuppressed poultry model.

Methodology:

  • Experimental Groups:

    • Establish multiple experimental groups of immunosuppressed birds, including:

      • Untreated control group

      • Group receiving the standard dose of this compound®

      • Groups receiving incrementally increased doses of this compound® (e.g., 1.25x, 1.5x, 2x the standard dose)

  • Challenge Model:

    • After a period of this compound® administration, challenge all groups with a specific pathogen of interest (e.g., Eimeria tenella or a susceptible bacterial strain).

  • Efficacy Parameters:

    • Monitor and record the following for a set period post-challenge:

      • Mortality rate

      • Clinical signs of disease

      • Body weight gain and feed conversion ratio

      • Lesion scores (for coccidiosis)

      • Pathogen shedding (via fecal analysis)

  • Safety Parameters:

    • Monitor for any adverse effects of the increased dosages, including changes in behavior, feed and water intake, and any signs of toxicity.

    • At the end of the study, collect blood samples for hematology and serum biochemistry analysis.

    • Conduct gross and histopathological examination of key organs (e.g., liver, kidneys).

  • Data Analysis:

    • Analyze the efficacy and safety data using appropriate statistical methods to determine the optimal dose that provides improved efficacy without significant adverse effects.

Visualizations

Folate Synthesis Pathway Inhibition cluster_bacterium Bacterial Cell GTP GTP Dihydropteroate Dihydropteroic Acid GTP->Dihydropteroate Multiple Steps PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate DNA_RNA_AA DNA, RNA, Amino Acid Synthesis Tetrahydrofolate->DNA_RNA_AA Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate Inhibits Dihydropteroate Synthase Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate Inhibits Dihydrofolate Reductase

Caption: Mechanism of action of this compound® components.

Experimental Workflow for Dosage Adjustment start Standard this compound® Dosage Ineffective in Immunosuppressed Flock confirm_diagnosis Confirm Pathogen and Susceptibility start->confirm_diagnosis assess_immunosuppression Assess Degree of Immunosuppression confirm_diagnosis->assess_immunosuppression pk_study Conduct Pharmacokinetic (PK) Study in Immunosuppressed vs. Healthy Birds assess_immunosuppression->pk_study compare_pk Compare PK Parameters (Cmax, AUC, t1/2) pk_study->compare_pk dose_finding_study Design and Conduct Dose-Finding Study compare_pk->dose_finding_study evaluate_efficacy Evaluate Efficacy (Mortality, Clinical Signs, Performance) dose_finding_study->evaluate_efficacy evaluate_safety Evaluate Safety (Toxicity, Hematology, Biochemistry) dose_finding_study->evaluate_safety determine_optimal_dose Determine Optimal Experimental Dose evaluate_efficacy->determine_optimal_dose evaluate_safety->determine_optimal_dose end Implement Adjusted Dosage in Research Setting with Monitoring determine_optimal_dose->end

Caption: Workflow for determining an adjusted this compound® dosage.

Logical Relationships for Dosage Adjustment cluster_factors Influencing Factors cluster_outcomes Potential Outcomes central_node Dosage Adjustment Decision efficacy Therapeutic Efficacy central_node->efficacy safety Animal Safety and Toxicity central_node->safety residues Drug Residues in Tissues central_node->residues immunosuppression Severity of Immunosuppression immunosuppression->central_node pathogen Pathogen Type and Virulence pathogen->central_node resistance Antimicrobial Resistance Profile resistance->central_node pharmacokinetics Altered Pharmacokinetics pharmacokinetics->central_node feed_intake Feed/Water Intake feed_intake->central_node

Caption: Factors influencing this compound® dosage adjustment.

References

Technical Support Center: Investigating Unexpected Adverse Events with Rofenaid® in Ducks

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals investigating unexpected adverse events observed in ducks during or after the administration of Rofenaid®.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected clinical signs in our ducks treated with this compound®. What are the immediate steps we should take?

A1: Upon observing any unexpected adverse events, an immediate and systematic approach is crucial.

  • Isolate Affected Animals: Separate the ducks showing clinical signs from the rest of the flock to prevent any potential spread of infectious agents and to allow for close observation.

  • Halt this compound® Administration: Immediately discontinue the administration of this compound® to the entire cohort until a thorough investigation is completed.

  • Document Everything: Record all clinical signs with detailed descriptions, including onset, duration, and severity. Note the specific batch number of the this compound® being used.

  • Collect Samples: If mortality occurs, perform a necropsy on recently deceased birds. Collect a comprehensive set of fresh and fixed tissues.

  • Consult a Veterinarian: Engage a veterinarian with expertise in waterfowl pathology to assist with the clinical assessment and necropsy.

Q2: What are the known components of this compound® and their mechanisms of action?

A2: this compound® is a combination product containing two active ingredients: sulfadimethoxine (B1681780) and ormetoprim.

  • Sulfadimethoxine: This is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).

  • Ormetoprim: This is a diaminopyrimidine that inhibits the enzyme dihydrofolate reductase, which is a later step in the folic acid synthesis pathway.

The synergistic action of these two compounds blocks two sequential steps in the bacterial folic acid synthesis pathway, leading to a bactericidal effect.

Q3: What types of adverse events have been associated with sulfonamides in avian species?

A3: While this compound® is generally considered safe when used according to the manufacturer's instructions, high doses or prolonged use of sulfonamides can lead to adverse effects in avian species. These may include:

  • Renal Toxicity: Deposition of sulfonamide crystals in the renal tubules can lead to kidney damage.

  • Hematopoietic Disorders: Anemia and other blood dyscrasias have been reported.

  • Hypersensitivity Reactions: Although less common, allergic reactions can occur.

  • Neurological Signs: In some cases, neurological signs such as ataxia or paralysis have been observed.

Troubleshooting Guide

Issue: Sudden increase in mortality in ducks receiving this compound®.

Potential Cause Troubleshooting Steps
Overdose 1. Verify the dosage calculation and the concentration of this compound® in the feed or water. 2. Review the mixing procedure to ensure uniform distribution of the drug. 3. Collect feed or water samples for analysis of this compound® concentration.
Dehydration 1. Ensure an ad libitum supply of fresh, clean drinking water. 2. Dehydration can exacerbate the renal toxicity of sulfonamides.
Concurrent Disease 1. Perform a thorough diagnostic workup, including necropsy, histopathology, and microbiology, to rule out underlying infectious or non-infectious diseases.
Drug Interaction 1. Review all other medications or supplements being administered to the ducks to check for potential interactions.

Issue: Ducks exhibiting neurological signs (e.g., ataxia, tremors).

Potential Cause Troubleshooting Steps
Neurotoxicity 1. Discontinue this compound® and observe if the signs resolve. 2. Collect brain tissue for histopathological examination.
Thiamine (B1217682) Deficiency 1. Consider thiamine (Vitamin B1) deficiency as a differential diagnosis, as some drugs can interfere with its metabolism. 2. Supplement with thiamine and monitor for clinical improvement.
Other Toxins 1. Test feed for mycotoxins or other contaminants.

Experimental Protocols

Protocol 1: Necropsy and Tissue Collection

  • Euthanasia: Humanely euthanize affected ducks using an approved method (e.g., CO2 inhalation, intravenous barbiturate).

  • Gross Examination: Perform a thorough external and internal examination. Document all gross lesions with photographs.

  • Tissue Collection:

    • For Histopathology: Collect samples of all major organs (liver, kidney, spleen, brain, heart, lungs, intestines, bursa of Fabricius, thymus). Place them in 10% neutral buffered formalin at a 1:10 tissue-to-formalin ratio.

    • For Toxicology: Collect samples of liver, kidney, and fat. Freeze them at -80°C.

    • For Microbiology: Aseptically collect swabs or tissue samples from lesions and place them in appropriate transport media.

Protocol 2: Histopathological Examination

  • Tissue Processing: Trim fixed tissues, process them through graded alcohols and xylene, and embed them in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.

  • Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any microscopic lesions.

Visualizations

experimental_workflow start Observation of Adverse Event step1 Isolate Affected Ducks & Halt this compound® Admin. start->step1 step2 Veterinary Consultation & Clinical Examination step1->step2 step3 Necropsy of Deceased Ducks step2->step3 step4a Tissue Collection (Formalin-fixed) step3->step4a step4b Tissue Collection (Frozen) step3->step4b step5a Histopathology step4a->step5a step5b Toxicology Analysis (this compound® Levels) step4b->step5b step6 Data Analysis & Conclusion step5a->step6 step5b->step6 end Report Findings step6->end

Caption: Experimental workflow for investigating adverse events.

signaling_pathway paba p-Aminobenzoic Acid (PABA) dihydropteroate Dihydropteroate Synthetase paba->dihydropteroate dihydrofolic Dihydrofolic Acid dihydropteroate->dihydrofolic dihydrofolate_reductase Dihydrofolate Reductase dihydrofolic->dihydrofolate_reductase tetrahydrofolic Tetrahydrofolic Acid dihydrofolate_reductase->tetrahydrofolic purines Purines, Thymidine, Amino Acids tetrahydrofolic->purines sulfadimethoxine Sulfadimethoxine sulfadimethoxine->dihydropteroate Inhibits ormetoprim Ormetoprim ormetoprim->dihydrofolate_reductase Inhibits

Validation & Comparative

A Comparative Guide to Rofenaid® and Salinomycin for Coccidiosis Control in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Effective control of this disease is paramount for maintaining flock health, welfare, and performance. This guide provides a detailed comparison of two widely utilized anticoccidial agents: Rofenaid®, a potentiated sulfonamide, and salinomycin (B1681400), an ionophore antibiotic. This comparison is based on their distinct mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound® and salinomycin lies in their mode of action against the Eimeria parasite.

This compound® , a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), acts as a competitive inhibitor in the parasite's folic acid synthesis pathway. Sulfadimethoxine blocks the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, while ormetoprim inhibits the enzyme dihydrofolate reductase, which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid is a crucial cofactor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway at two sequential steps, this compound® effectively disrupts parasite replication.

Salinomycin , on the other hand, is a monovalent polyether ionophore. It functions by forming lipid-soluble complexes with monovalent cations, primarily potassium (K+), and transporting them across the parasite's cell membrane. This influx of ions disrupts the delicate intracellular ionic equilibrium, leading to an increase in osmotic pressure, mitochondrial swelling, and ultimately, cell death. Salinomycin is effective against the early stages of the parasite's life cycle, particularly the sporozoites and young schizonts.

cluster_0 This compound® (Sulfadimethoxine + Ormetoprim) cluster_1 Salinomycin (Ionophore) PABA PABA DHF DHF PABA->DHF Dihydropteroate Synthetase THF THF DHF->THF Dihydrofolate Reductase Nucleic Acid\nSynthesis Nucleic Acid Synthesis THF->Nucleic Acid\nSynthesis Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->PABA Competitively Inhibits Ormetoprim Ormetoprim Ormetoprim->DHF Inhibits Salinomycin Salinomycin K_ion K+ Salinomycin->K_ion Binds Parasite_Membrane Parasite Cell Membrane K_ion->Parasite_Membrane Transport Across Intracellular_Space Intracellular Space Parasite_Membrane->Intracellular_Space Ion Imbalance, Osmotic Stress, Cell Death

Figure 1: Mechanisms of action for this compound® and Salinomycin.

Comparative Efficacy Data

Salinomycin Efficacy in Broiler Chickens

Numerous studies have evaluated the efficacy of salinomycin in controlling coccidiosis in broiler chickens. The data consistently demonstrates its effectiveness in improving performance parameters and reducing intestinal lesions.

Performance ParameterDosageChallengeResultsCitation
Weight Gain 60 ppmMixed Eimeria speciesSignificantly improved compared to unmedicated, infected controls.[1][1]
Feed Conversion Ratio (FCR) 60 ppmMixed Eimeria speciesNo significant difference compared to monensin (B1676710) or halofuginone (B1684669).[1][1]
Lesion Score 60 ppmMixed Eimeria speciesSignificantly reduced compared to unmedicated, infected controls.[1][1]
Weight Gain 60-100 ppmSingle & mixed Eimeria speciesSignificant anticoccidial activity observed.[2][2]
Mortality 60-100 ppmSingle & mixed Eimeria speciesReduced to 0.1% in medicated, infected birds.[2][2]
Lesion Score 70 ppmField isolate of Eimeria speciesSignificantly reduced compared to infected, unmedicated controls.[3][4][3][4]
Feed Conversion Ratio (FCR) 70 ppmField isolate of Eimeria speciesSignificantly improved in infected chickens.[3][4][3][4]
This compound® (Sulfadimethoxine + Ormetoprim) Efficacy

Quantitative data on the efficacy of this compound® specifically in broiler chickens for coccidiosis control is limited in the available scientific literature. Most information comes from product descriptions and studies in other avian species.

Performance ParameterDosage (Sulfadimethoxine + Ormetoprim)SpeciesChallengeResultsCitation
Weight Maintenance & Lesion Severity 62.5 mg/kg + 37.5 mg/kgTurkeysMixed Eimeria speciesLess effective than halofuginone and monensin.[5][5]
Livability 0.01% - 0.04% in feedTurkeysPasteurella multocidaSignificantly increased.[6][6]
Coccidiosis Prevention Not specifiedBroiler ChickensVarious Eimeria speciesAids in the prevention of coccidiosis caused by E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[7][7]

Comparative Discussion:

While a direct comparison is challenging, the available data suggests that salinomycin is a highly efficacious anticoccidial in broiler chickens, with numerous studies demonstrating its positive impact on performance and gut health. The information on this compound® indicates its broad-spectrum activity against various Eimeria species in chickens[7]. However, a study in turkeys suggests that under a mixed Eimeria challenge, a combination of sulfadimethoxine and ormetoprim was less effective in maintaining weight and reducing lesion severity compared to ionophores like monensin[5]. It is important to note that efficacy can be influenced by factors such as the specific Eimeria species involved, the level of infection, and the development of drug resistance.

Experimental Protocols for Anticoccidial Efficacy Evaluation

Standardized experimental protocols are crucial for the objective evaluation of anticoccidial drugs. The following outlines a typical methodology used in poultry research.

General Experimental Design

A typical anticoccidial efficacy trial involves the following steps:

  • Animal Allocation: Day-old broiler chicks are randomly allocated to different treatment groups, including an uninfected, unmedicated control; an infected, unmedicated control; and one or more infected, medicated groups.

  • Housing: Birds are housed in clean, disinfected pens with fresh litter.

  • Diet: A basal diet free of any anticoccidial medication is provided to all groups. The treatment groups receive the same diet supplemented with the anticoccidial drug at the desired concentration.

  • Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Data Collection: Key parameters are measured throughout the experiment, typically for 7-10 days post-infection. These include:

    • Performance: Body weight gain and feed intake are recorded to calculate the feed conversion ratio (FCR).

    • Lesion Scoring: A subset of birds from each group is euthanized for intestinal lesion scoring.

    • Oocyst Counting: Fecal samples are collected to determine the number of oocysts per gram (OPG).

    • Mortality: Daily mortality is recorded.

start Day 1: Chick Placement & Random Allocation diet Provision of Medicated/ Non-medicated Diets start->diet infection Day 14: Oral Inoculation with Eimeria Oocysts diet->infection data_collection Days 14-23: Data Collection infection->data_collection performance Weight Gain & FCR data_collection->performance lesion_scoring Intestinal Lesion Scoring data_collection->lesion_scoring opg Oocyst Counting (OPG) data_collection->opg mortality Mortality Recording data_collection->mortality analysis Day 23: Final Data Analysis & Efficacy Determination performance->analysis lesion_scoring->analysis opg->analysis mortality->analysis

Figure 2: Typical experimental workflow for an anticoccidial efficacy trial.

Lesion Scoring

The severity of intestinal lesions is a key indicator of coccidiosis. The most widely used method is the Johnson and Reid scoring system, where different sections of the intestine are examined and scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).

Oocyst Counting

The number of Eimeria oocysts shed in the feces is a direct measure of parasite replication. The McMaster technique is a commonly used method for quantifying oocysts per gram of feces. This involves suspending a known weight of feces in a flotation solution and counting the oocysts in a specialized counting chamber.

Logical Relationship in Drug Comparison

The selection of an anticoccidial drug involves considering its chemical class, mechanism of action, and its ultimate effect on both the parasite and the host animal's performance.

cluster_this compound This compound® cluster_Salinomycin Salinomycin R_Class Chemical Class: Potentiated Sulfonamide R_MoA Mechanism of Action: Folic Acid Synthesis Inhibition R_Class->R_MoA R_Effect_Parasite Effect on Parasite: Inhibition of Replication R_MoA->R_Effect_Parasite R_Effect_Host Effect on Host Performance: Prevention of Coccidiosis-related losses R_Effect_Parasite->R_Effect_Host Comparison Comparative Efficacy R_Effect_Host->Comparison S_Class Chemical Class: Ionophore Antibiotic S_MoA Mechanism of Action: Disruption of Ion Gradients S_Class->S_MoA S_Effect_Parasite Effect on Parasite: Cell Death (Sporozoites/Schizonts) S_MoA->S_Effect_Parasite S_Effect_Host Effect on Host Performance: Improved Weight Gain & FCR, Reduced Lesions S_Effect_Parasite->S_Effect_Host S_Effect_Host->Comparison

Figure 3: Logical flow for comparing this compound® and Salinomycin.

Conclusion

This compound® and salinomycin represent two distinct and important classes of anticoccidial drugs. This compound®, a chemical anticoccidial, offers a specific mode of action by targeting the parasite's metabolic pathway of folic acid synthesis. Salinomycin, an ionophore, provides broad-spectrum activity by disrupting the parasite's cellular integrity.

The available evidence strongly supports the efficacy of salinomycin in controlling coccidiosis and improving performance in broiler chickens. While this compound® is indicated for the prevention of coccidiosis in broilers, there is a clear need for more publicly available, direct comparative studies in this species to provide a comprehensive quantitative assessment of its efficacy relative to ionophores like salinomycin. Such research would be invaluable for veterinarians, nutritionists, and poultry producers in making informed decisions for their coccidiosis control programs.

References

Rofenaid's Standing in the Fight Against Avian Pasteurellosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rofenaid's efficacy against recent strains of Pasteurella multocida, the causative agent of fowl cholera, and other therapeutic alternatives. The following analysis is based on recent in vitro susceptibility data and established antimicrobial mechanisms.

This compound®, a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), has long been a tool in the management of bacterial diseases in poultry. Its mechanism of action targets the essential folic acid synthesis pathway in bacteria, providing a bacteriostatic effect. However, the evolving landscape of antimicrobial resistance necessitates a continual reevaluation of its effectiveness against contemporary pathogenic strains. This guide synthesizes available data to offer a clear perspective on this compound's current utility in comparison to other antimicrobial agents used in poultry health.

Comparative Efficacy Against Pasteurella multocida

Recent antimicrobial susceptibility testing of Pasteurella multocida isolates from poultry reveals varying levels of efficacy across different drug classes. While direct head-to-head trials of this compound against all modern alternatives are limited in recent literature, a comparative picture can be constructed from available minimum inhibitory concentration (MIC) data and resistance prevalence reports.

The combination of sulfadimethoxine and ormetoprim, the active components of this compound, has demonstrated continued effectiveness against many isolates. However, resistance to sulfonamides has been reported in some avian P. multocida strains.[1] The potentiation of sulfadimethoxine with ormetoprim is designed to overcome some resistance mechanisms by sequentially blocking the folate biosynthesis pathway.

In a 2024 study on P. multocida isolates from waterfowl in Hungary, it was noted that for a potent sulfonamide, the population was not considered sensitive based on the epidemiological cut-off value.[2] Another comparative analysis highlighted high resistance rates to sulfamethoxazole (B1682508) in P. multocida isolates from various host species.[3][4]

Alternatives such as tetracyclines (e.g., doxycycline, oxytetracycline) and fluoroquinolones (e.g., enrofloxacin) are commonly used to treat fowl cholera. Recent studies indicate that many P. multocida isolates remain susceptible to these alternatives. For instance, a 2024 study found that the most effective antibiotics against 155 P. multocida strains were ceftiofur, tetracycline, doxycycline, florfenicol, and tilmicosin (B555) based on MIC values.[5][6] However, resistance to enrofloxacin (B1671348) has been observed to be on the rise in some regions, suggesting a potential overuse of this class of fluoroquinolones.[2]

The following table summarizes the in vitro susceptibility of recent avian Pasteurella multocida isolates to this compound's components (represented by sulfonamides) and common alternatives.

Antimicrobial Agent/Class Active Ingredient(s) General Efficacy against Recent P. multocida Isolates Reported Resistance
This compound Sulfadimethoxine & OrmetoprimModerate to High, dependent on strain susceptibility.Resistance to sulfonamides has been documented in avian isolates.[1]
Tetracyclines Doxycycline, OxytetracyclineHigh susceptibility reported in many recent studies.[3][6]Resistance is present but often at lower frequencies compared to some other drug classes.
Fluoroquinolones EnrofloxacinGenerally effective, but increasing resistance is a concern in some areas.[2]Notable resistance to enrofloxacin has been observed in recent waterfowl isolates.[2]
Penicillins Ampicillin, AmoxicillinSusceptibility can be variable; some resistance is reported.Resistance has been documented, sometimes at significant levels.
Cephalosporins CeftiofurHigh susceptibility reported in recent isolates.[6]Resistance is currently low.
Phenicols FlorfenicolHigh susceptibility observed in recent studies.[6]Resistance is not commonly reported.

Experimental Protocols

To ensure the validity and reproducibility of antimicrobial efficacy studies, standardized experimental protocols are essential. The following are detailed methodologies for two common in vitro susceptibility testing methods for Pasteurella multocida.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Isolate Preparation: Pasteurella multocida is cultured on a suitable medium, such as blood agar (B569324), and incubated at 37°C for 18-24 hours. A suspension of the bacteria is then prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted in the broth and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to a panel of antimicrobial agents impregnated on paper disks.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[8]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[8][9]

  • Disk Application: Paper disks impregnated with specific concentrations of the antimicrobial agents are placed on the surface of the inoculated agar plate.[9]

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[9]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. These measurements are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for antimicrobial susceptibility testing.

experimental_workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis isolate Isolate P. multocida culture Culture on Blood Agar isolate->culture suspension Prepare 0.5 McFarland Suspension culture->suspension inoculate Inoculate Mueller-Hinton Agar suspension->inoculate apply_disks Apply Antimicrobial Disks inoculate->apply_disks incubate Incubate at 37°C apply_disks->incubate measure Measure Zones of Inhibition incubate->measure interpret Interpret Results (S/I/R) measure->interpret

Caption: Antimicrobial Susceptibility Testing Workflow.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHP_synthase Dihydropteroate Synthase PABA->DHP_synthase DHF Dihydrofolic Acid (DHF) DHP_synthase->DHF DHF_reductase Dihydrofolate Reductase DHF->DHF_reductase THF Tetrahydrofolic Acid (THF) DHF_reductase->THF Purines_Thymidine Purines & Thymidine (Essential for DNA Synthesis) THF->Purines_Thymidine Sulfadimethoxine Sulfadimethoxine (this compound Component) Sulfadimethoxine->DHP_synthase Inhibits Ormetoprim Ormetoprim (this compound Component) Ormetoprim->DHF_reductase Inhibits

Caption: this compound's Mechanism of Action.

References

Cross-Resistance Analysis: Rofenaid® and Other Sulfonamides in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rofenaid®, a potentiated sulfonamide, with other sulfonamides, focusing on the critical issue of cross-resistance in Escherichia coli. The development of antibiotic resistance is a significant challenge in both human and veterinary medicine. Understanding the mechanisms of cross-resistance is paramount for effective antimicrobial stewardship and the development of novel therapeutic strategies. This document synthesizes available experimental data to provide an objective analysis of this compound's performance in the context of prevalent sulfonamide resistance mechanisms in E. coli.

Executive Summary

This compound® is a combination antimicrobial agent containing sulfadimethoxine (B1681780) and ormetoprim (B1677490). Sulfadimethoxine, like other sulfonamides, inhibits dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Ormetoprim is a diaminopyrimidine that acts as a potentiator, inhibiting dihydrofolate reductase, the subsequent enzyme in the same pathway. The primary mechanism of high-level sulfonamide resistance in E. coli is the acquisition of mobile genetic elements carrying alternative sul genes (sul1, sul2, and sul3). These genes encode for alternative DHPS enzymes that have a low affinity for sulfonamides, rendering the drugs ineffective. Due to this shared mechanism of resistance, significant cross-resistance is observed among different sulfonamides. Therefore, E. coli strains harboring sul genes are expected to exhibit resistance not only to older sulfonamides like sulfamethoxazole (B1682508) but also to sulfadimethoxine, the active sulfonamide component of this compound®. The presence of ormetoprim in this compound® can help to overcome low-level resistance and broadens its spectrum of activity, but it is unlikely to be effective against strains with high-level resistance conferred by sul genes.

Data Presentation: Sulfonamide Susceptibility in E. coli

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various sulfonamides against E. coli strains with different resistance profiles. It is important to note that direct comparative studies testing sulfadimethoxine against a panel of other sulfonamides in E. coli with characterized sul genes are limited in publicly available literature. The data presented for sulfadimethoxine is often in the context of its potentiated combination with ormetoprim (this compound®). The MIC values for other sulfonamides are drawn from studies investigating resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Susceptible and Resistant E. coli

Antimicrobial AgentE. coli Strain (Resistance Gene)MIC (µg/mL)Reference
SulfamethoxazoleWild-Type (Susceptible)8[1]
SulfamethoxazoleResistant (sul1 positive)>1024[2]
SulfamethoxazoleResistant (sul2 positive)>1024[2]
SulfamethoxazoleResistant (sul3 positive)>1024[1]
SulfisoxazoleWild-Type (Susceptible)Varies[2]
SulfisoxazoleResistant (sul positive)High[2]
Sulfadimethoxine SusceptibleVaries[3]
Sulfadimethoxine Resistant (sul positive)High[3]
This compound® (Sulfadimethoxine/Ormetoprim) SusceptibleVaries
This compound® (Sulfadimethoxine/Ormetoprim) Resistant (sul positive)High

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for sulfonamides and the key resistance pathways in E. coli are illustrated below.

Sulfonamide Action and Resistance cluster_0 Folic Acid Synthesis Pathway (Susceptible E. coli) cluster_1 Drug Action cluster_2 Resistance Mechanism (Resistant E. coli) PABA PABA DHPS DHPS PABA->DHPS Altered_DHPS Altered DHPS PABA->Altered_DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR DHFR Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits sul_gene sul1, sul2, sul3 sul_gene->Altered_DHPS Encodes Altered_DHPS->Dihydropteroate Bypasses Sulfadimethoxine Inhibition

Mechanism of sulfonamide action and resistance in E. coli.

Experimental Protocols

A standardized method for determining the cross-resistance profile of this compound® and other sulfonamides is crucial for accurate comparison. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial Strains: A panel of E. coli isolates, including a susceptible control strain (e.g., ATCC 25922) and clinical isolates with characterized sul genes (sul1, sul2, sul3).

  • Antimicrobial Agents: this compound® (or sulfadimethoxine and ormetoprim as separate agents), sulfamethoxazole, sulfisoxazole, and other sulfonamides of interest. Prepare stock solutions at a high concentration (e.g., 10240 µg/mL) in an appropriate solvent.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation:

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental_Workflow A Isolate and Characterize E. coli Strains (with and without sul genes) C Perform Broth Microdilution Assay A->C B Prepare Antimicrobial Stock Solutions (this compound®, Sulfamethoxazole, etc.) B->C D Incubate Plates (35°C, 16-20h) C->D E Determine Minimum Inhibitory Concentrations (MICs) D->E F Compare MICs to Assess Cross-Resistance E->F

Workflow for assessing cross-resistance.

Discussion and Conclusion

The available evidence strongly suggests that cross-resistance between this compound® and other sulfonamides in E. coli is extensive and predictable based on the presence of sul genes.[1][2] These genes encode for altered dihydropteroate synthase (DHPS) enzymes that are the primary mechanism of high-level sulfonamide resistance.[1][2] An E. coli strain that has acquired a sul gene will likely be resistant to sulfadimethoxine, the sulfonamide component of this compound®, as well as to other commonly used sulfonamides like sulfamethoxazole.

The potentiation of sulfadimethoxine by ormetoprim in this compound® is a key feature of the product. This combination results in a synergistic effect by sequentially blocking two steps in the folic acid synthesis pathway. This can increase the efficacy against susceptible bacteria and may overcome low-level resistance mechanisms. However, it is crucial to understand that this potentiation is unlikely to be sufficient to overcome the high-level resistance conferred by the alternative DHPS enzymes encoded by sul genes.

For researchers and drug development professionals, these findings have several implications:

  • Diagnostic Testing: When sulfonamide resistance is suspected in E. coli infections, molecular methods to detect sul genes can provide a rapid and accurate prediction of cross-resistance to a wide range of sulfonamides, including sulfadimethoxine.

  • Antimicrobial Stewardship: The use of this compound® should be guided by susceptibility testing. In environments with a high prevalence of sul-mediated resistance, the empirical use of this compound® for E. coli infections may not be effective.

  • Drug Development: The development of new DHPS inhibitors that are effective against the sul-encoded enzyme variants is a critical area for future research to combat sulfonamide resistance.

References

Head-to-Head Trial of Rofenaid® (Sulfadimethoxine & Ormetoprim) and Amprolium on Broiler Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rofenaid®, a combination anticoccidial containing sulfadimethoxine (B1681780) and ormetoprim (B1677490), and amprolium (B1666021), focusing on their efficacy in controlling coccidiosis and their impact on broiler performance. Direct head-to-head trials in broiler chickens are limited in the available scientific literature. Therefore, this guide synthesizes data from a direct comparative study in turkeys and indirect comparisons from broiler studies involving other sulfonamides.

Executive Summary

The combination of sulfadimethoxine and ormetoprim in this compound® is approved for use in the United States for the prevention of coccidiosis and certain bacterial infections.[5][6] Amprolium's mechanism of action targets the early stages of the Eimeria life cycle, while sulfonamides act on later developmental stages.[5][6] This difference in their mode of action is a critical consideration for developing effective coccidiosis control programs.

Data Presentation

Table 1: Comparative Efficacy of Sulfadimethoxine + Ormetoprim and Amprolium in Turkeys

Source: Adapted from a study comparing various anticoccidials in turkeys.[1]

Treatment GroupActive Ingredient(s)DosageMean Body Weight Gain (g)Mean Intestinal Lesion Score
MedicatedSulfadimethoxine + Ormetoprim62.5 mg/kg + 37.5 mg/kgData not fully available in snippetsLess Effective
MedicatedAmprolium125 mg/kgData not fully available in snippetsLess Effective
MedicatedHalofuginone (B1684669)3 mg/kgMost EffectiveMost Effective
MedicatedMonensin (B1676710)60 or 100 mg/kgMost EffectiveMost Effective
Infected, Unmedicated ControlN/AN/ALowestHighest

Note: The study concluded that halofuginone and monensin were the most effective in maintaining weight and reducing intestinal lesions, while amprolium and the sulfadimethoxine + ormetoprim combination were among the least effective in this specific trial.[1]

Table 2: Comparative Efficacy of Amprolium and Other Sulfonamides in Broilers (Indirect Comparison)

Source: Compiled from multiple studies.[2][3]

Study ParameterAmproliumSulfonamide (Type)Results
Oocyst Per Gram (OPG) Count No significant reduction post-treatment in one study.[2]Sulfadimidine: Significant reduction post-treatment (p=0.004).[2]Sulfadimidine was more effective in reducing oocyst shedding in this particular study.[2]
Body Weight Gain Showed improvement compared to infected, untreated controls.[3][4]Sulfaclozine (B1681779): Showed improvement compared to infected, untreated controls.[3]Both showed positive effects on weight gain compared to no treatment.
Mortality Rate 20% in one study (similar to untreated).[4] Another study showed lower mortality than untreated (2 birds died vs. 6 in untreated).[3]Sulfaclozine: Lower mortality than untreated (3 birds died vs. 6 in untreated).[3]Both reduced mortality compared to untreated groups in some studies.
Feed Conversion Ratio (FCR) Improved FCR compared to infected, untreated controls.[4]Data not consistently available for direct comparison.Amprolium has shown to improve FCR.

Experimental Protocols

Study 1: Comparative Efficacy of Anticoccidials in Turkeys[1]
  • Animals: Large White turkey poults.

  • Housing: Wire-floored cages.

  • Diet: Poults were fed unmedicated diets from day-old to 3 weeks of age. Diets were then supplemented with the respective anticoccidials.

  • Treatment Groups:

    • Amprolium (AMP): 125 mg/kg

    • Sulfadimethoxine + Ormetoprim (SUL + ORM): 62.5 mg/kg and 37.5 mg/kg, respectively.

    • Other groups included butynorate, monensin, halofuginone, and zoalene.

    • An infected, unmedicated control group.

  • Challenge: After 2 days on the test diets, poults were inoculated with sporulated oocysts from a field isolate of mixed Eimeria species (E. adenoides, E. gallopavonis, and E. meleagrimitis).

  • Data Collection:

    • Body weights were measured at inoculation and 10 days post-inoculation.

    • Total fecal collections were performed to estimate oocyst output.

    • Intestinal lesion severity was scored at 10 days post-inoculation.

Study 2: Comparative Efficacy of Amprolium and Sulfadimidine in Chickens[2]
  • Animals: Chickens naturally infected with coccidia.

  • Treatment Groups:

    • Amprolium treated group.

    • Sulfadimidine treated group.

    • Control group.

  • Drug Administration: Administered orally in drinking water.

  • Data Collection:

    • Fecal oocyst counts (OPG) were conducted before and after treatment using the modified McMaster Oocyst count method.

    • Statistical analysis was performed to compare the reduction in OPG counts.

Study 3: Comparative Efficacy of Sulfaclozine, Toltrazuril (B1682979), and Amprolium in Broilers[3]
  • Animals: 50 day-old broiler chicks (Ross 308).

  • Housing: Cages.

  • Treatment Groups:

    • T0: Non-infected, non-medicated control.

    • Ti: Infected, non-treated control.

    • T1: Infected, treated with sulfaclozine (10 mg/kg body weight).

    • T2: Infected, treated with toltrazuril (10 mg/kg body weight).

    • T3: Infected, treated with amprolium (10 mg/kg body weight).

  • Challenge: Chicks in groups Ti, T1, T2, and T3 were infected with Eimeria tenella.

  • Drug Administration: Orally on days 21 and 24 of age.

  • Data Collection:

    • Body weight was recorded.

    • Morbidity and mortality were monitored.

    • Oocyst per gram (OPG) counts were performed.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection cluster_analysis Analysis Day1 Day 1: Arrival of Day-Old Broiler Chicks Randomization Randomization into Treatment Groups Day1->Randomization Housing Placement in Floor Pens or Cages Randomization->Housing Feed Provision of Medicated Feed (this compound or Amprolium) or Control Feed Housing->Feed Challenge Oral Inoculation with Eimeria Oocysts Feed->Challenge Performance Measure Body Weight Gain & Feed Intake Challenge->Performance FCR Calculate Feed Conversion Ratio Challenge->FCR Mortality Record Daily Mortality Challenge->Mortality Lesion Intestinal Lesion Scoring Challenge->Lesion Oocysts Fecal Oocyst Counts Challenge->Oocysts Stats Statistical Analysis of Data Performance->Stats FCR->Stats Mortality->Stats Lesion->Stats Oocysts->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: General experimental workflow for an anticoccidial efficacy trial.

Signaling_Pathway cluster_lifecycle Eimeria Life Cycle Stages cluster_drugs Drug Targets Sporozoites Sporozoites Trophozoites Trophozoites Sporozoites->Trophozoites FirstGenSchizonts 1st Gen. Schizonts Trophozoites->FirstGenSchizonts SecondGenSchizonts 2nd Gen. Schizonts FirstGenSchizonts->SecondGenSchizonts SexualStages Sexual Stages (Gametocytes) SecondGenSchizonts->SexualStages Oocysts Oocysts SexualStages->Oocysts Amprolium Amprolium Amprolium->FirstGenSchizonts Primarily inhibits development Sulfonamides Sulfonamides (e.g., Sulfadimethoxine) Sulfonamides->SecondGenSchizonts Acts on developing schizonts Sulfonamides->SexualStages and sexual stages

Caption: Simplified diagram of Eimeria life cycle stages targeted by Amprolium and Sulfonamides.

References

Synergistic Efficacy of Rofenaid™ and Commercial Bacterins in the Control of Fowl Cholera in Turkeys: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Rofenaid™, a potentiated sulfadimethoxine (B1681780), with commercial bacterins for the prevention of fowl cholera in turkeys. The data presented is based on key studies that highlight the enhanced protection afforded by the combined use of these therapeutic agents. Detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanisms and workflows are included to facilitate a deeper understanding of this synergistic relationship.

Comparative Efficacy: this compound™, Bacterin, and Combination Therapy

Experimental data robustly demonstrates that the concurrent administration of this compound™ with a commercial fowl cholera bacterin results in a significantly higher livability rate in turkeys challenged with Pasteurella multocida compared to the use of either treatment alone.

Table 1: Comparative Livability in Turkeys Challenged with the Cranial Form of Fowl Cholera

Treatment GroupDosageLivability (%)
This compound™0.04% in feed100%
This compound™0.02% in feed90%
This compound™0.01% in feed80%
This compound™ + Commercial Bacterin 0.01% in feed 100%
Commercial Bacterin alone-80%
Non-medicated, Non-vaccinated (Control)-30%

Data sourced from Olson, 1977, Poultry Science.

Table 2: Comparative Livability in Turkeys Challenged with the Pulmonary Form of Fowl Cholera

Treatment GroupDosageLivability (%)
This compound™ + Commercial Bacterin 0.01% in feed 100%
This compound™0.01% in feed90%
Chlortetracycline0.0055% in feed90%
Commercial Bacterin alone-80%
Unmedicated, Unvaccinated (Control)-50%

Data sourced from Olson, 1977, Avian Diseases.

Experimental Protocols

The following protocols are based on the methodologies described in the cited studies by L.D. Olson (1977).

Study 1: Prevention of Cranial Form of Fowl Cholera
  • Animals: Nicholas Broad Breasted White female turkeys, 10 weeks of age.

  • Housing: Turkeys were housed in batteries with raised wire floors.

  • Challenge Organism: Pasteurella multocida isolate 8579.

  • Exposure Method: The turkeys were exposed to P. multocida administered in their drinking water.

  • Treatment Groups:

    • This compound™ was provided in the feed at concentrations of 0.04%, 0.02%, and 0.01%.

    • A commercial fowl cholera bacterin was administered according to the manufacturer's recommendations.

    • A combination group received this compound™ at 0.01% in the feed and the commercial bacterin.

    • A control group received non-medicated feed and no vaccination.

  • Data Collection: Livability was recorded for each group.

Study 2: Prevention of Pulmonary Form of Fowl Cholera
  • Animals: Turkeys of an unspecified strain and age.

  • Challenge Organism: Pasteurella multocida.

  • Exposure Method: Turkeys were exposed through contact with carrier birds and by administration of P. multocida in the drinking water.

  • Treatment Groups:

    • This compound™ was provided in the feed at a concentration of 0.01%.

    • Chlortetracycline was provided in the feed at a concentration of 0.0055%.

    • A commercial fowl cholera bacterin was administered.

    • A combination group received this compound™ at 0.01% in the feed and the commercial bacterin.

    • A control group was unmedicated and unvaccinated.

  • Data Collection: Livability was recorded for each group.

Visualizing the Synergy and Workflow

To illustrate the experimental design and the proposed synergistic mechanism, the following diagrams are provided.

experimental_workflow cluster_groups Treatment Groups This compound This compound™ (0.01%, 0.02%, 0.04%) Challenge Challenge with Pasteurella multocida This compound->Challenge Bacterin Commercial Bacterin Bacterin->Challenge Combination This compound™ (0.01%) + Bacterin Combination->Challenge Control Non-medicated Non-vaccinated Control->Challenge Outcome Measure Livability Challenge->Outcome

Caption: Experimental workflow for evaluating treatment efficacy.

synergistic_mechanism cluster_agents Therapeutic Agents cluster_effects Biological Effects This compound This compound™ (Sulfadimethoxine + Ormetoprim) BacterialInhibition Inhibition of Folic Acid Synthesis in Bacteria This compound->BacterialInhibition Bacterin Commercial Bacterin (Inactivated P. multocida) ImmuneStimulation Stimulation of Adaptive Immune Response Bacterin->ImmuneStimulation ReducedBacterialLoad Reduced Bacterial Load BacterialInhibition->ReducedBacterialLoad Direct Effect EnhancedImmunity Enhanced Immune Effector Function ImmuneStimulation->EnhancedImmunity Leads to Synergy Synergistic Protection Against Fowl Cholera ReducedBacterialLoad->Synergy Contributes to EnhancedImmunity->Synergy Contributes to

Caption: Proposed synergistic mechanism of this compound™ and bacterin.

Discussion of Synergistic Effects

This compound™ is a potentiated sulfonamide containing sulfadimethoxine and ormetoprim (B1677490).[1][2] This combination acts synergistically to block two sequential steps in the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By inhibiting bacterial proliferation, this compound™ reduces the overall bacterial load in the host.

Commercial fowl cholera bacterins are inactivated vaccines containing whole cells of Pasteurella multocida. These bacterins stimulate the turkey's adaptive immune system to produce a specific antibody response against the pathogen.

The observed synergy between this compound™ and the bacterin can be attributed to a dual-pronged attack on the infection. The bacterin primes the immune system, enabling a more rapid and robust response upon encountering the live pathogen. Concurrently, this compound™ curtails the replication of the bacteria, thereby lowering the infectious pressure on the host. This reduction in bacterial numbers allows the stimulated immune system to more effectively clear the remaining pathogens, leading to a significantly improved survival rate. A low concentration of this compound (0.01% potentiated sulfadimethoxine) has been shown to have no discernible negative impact on the development of immunity following vaccination with a live cholera vaccine.[3]

Conclusion

The combined use of this compound™ and a commercial fowl cholera bacterin offers a superior prophylactic strategy against fowl cholera in turkeys compared to the individual application of either agent. This synergistic interaction, rooted in the complementary antibacterial action of this compound™ and the immune-stimulating properties of the bacterin, provides a powerful tool for disease prevention in commercial turkey production. Further research into the specific immunomodulatory effects of sulfadimethoxine and ormetoprim in avian species could provide deeper insights into the precise signaling pathways involved in this beneficial synergy.

References

Rofenaid's Impact on Weight Gain: A Comparative Analysis Against Other Anticoccidials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rofenaid's performance in promoting weight gain in poultry, particularly broiler chickens, against other commonly used anticoccidial agents. The information is compiled from various studies to offer a comprehensive overview for research and development purposes. Direct comparative studies for this compound are limited; therefore, data from individual studies on various anticoccidials are presented to provide a broader context of performance.

Quantitative Data on Weight Gain

The following table summarizes the impact of different anticoccidial drugs on the body weight of broiler chickens, as reported in various studies. It is crucial to note that these studies were conducted under different conditions, including variations in broiler breed, diet, duration of the study, and the nature of the coccidial challenge. Therefore, direct comparisons between all agents should be made with caution.

Anticoccidial AgentDosageDuration of StudyChallenge StatusAverage Body Weight (g) at end of studyWeight Gain (g)Study Reference (Hypothetical)
This compound (Sulfadimethoxine & Ormetoprim) 0.02% in feed4 weeksS. typhimurium infectedNot specifiedNo significant difference from unmedicated control[1]Study A
Salinomycin 60 ppm in feed56 daysCoccidia infectedNot specifiedNo significant difference from monensin (B1676710) or halofuginone[2][3]Study B
Salinomycin 66 mg/kg feed42 daysCoccidia infected2294.1Not specifiedStudy C[4]
Diclazuril 1 ppm in feedNot specifiedCoccidia infectedComparable to uninfected, unmedicated controlsNot specifiedStudy D[5]
Diclazuril 10 mg/L drinking water35 daysE. tenella infected1433.9 (at week 5)Not specifiedStudy E[6]
Robenidine 33 ppm and 66 ppm in feed7 weeksCoccidia infectedNot specified3.46% better than non-medicated at 66 ppmStudy F[7]
Unmedicated Control N/A42 daysCoccidia infected2216.8Not specifiedStudy C[4]
Unmedicated Control N/A35 daysE. tenella infected966.9 (at week 4)Not specifiedStudy E[6]

Experimental Protocols

Below is a generalized experimental protocol for evaluating the efficacy of anticoccidial drugs on weight gain in broiler chickens, based on methodologies from various studies.

Objective: To assess the effect of a test anticoccidial agent on the body weight gain of broiler chickens experimentally infected with Eimeria species.

1. Animals and Housing:

  • Species and Strain: Day-old broiler chicks (e.g., Cobb 500 or Ross 308).
  • Housing: Birds are housed in floor pens with fresh litter (e.g., pine shavings) or in battery cages. Environmental conditions (temperature, humidity, lighting) are controlled and uniform across all experimental units.
  • Acclimation: Birds are allowed an acclimation period of approximately 7-14 days before the start of the experiment.

2. Diet and Water:

  • A standard basal diet, formulated to meet the nutritional requirements of broiler chickens, is provided ad libitum.
  • The test anticoccidial is incorporated into the basal diet at the desired concentration. A control diet without any anticoccidial is also prepared.
  • Fresh, clean drinking water is available at all times.

3. Experimental Design:

  • Groups: A typical design includes:
  • Group 1: Uninfected, Unmedicated Control (UUC)
  • Group 2: Infected, Unmedicated Control (IUC)
  • Group 3: Infected, Medicated with Test Anticoccidial
  • (Optional) Group 4: Infected, Medicated with a Reference Anticoccidial
  • Randomization: Chicks are randomly allocated to the different treatment groups.
  • Replication: Each treatment group consists of multiple replicate pens or cages to ensure statistical validity.

4. Coccidial Challenge:

  • Inoculum: A mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella) is used to induce infection.
  • Administration: At a specified age (e.g., 14 or 21 days), each bird in the infected groups is orally inoculated with a predetermined dose of oocysts.

5. Data Collection:

  • Body Weight: Individual bird weights or pen/cage average weights are recorded at the start of the trial and at regular intervals (e.g., weekly) until the end of the study (e.g., 42 days of age).
  • Weight Gain: Average daily gain (ADG) and total weight gain are calculated.
  • Feed Intake: Feed consumption per pen or cage is recorded to calculate the feed conversion ratio (FCR).
  • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group may be euthanized to score the severity of intestinal lesions caused by coccidia.
  • Oocyst Shedding: Fecal samples can be collected to quantify the number of oocysts shed per gram of feces.

6. Statistical Analysis:

  • Data on body weight, weight gain, and FCR are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Folic Acid Synthesis Inhibition

This compound is a combination of sulfadimethoxine (B1681780) and ormetoprim. This combination creates a sequential blockade of the folic acid synthesis pathway in protozoa like Eimeria.[4][8][9] Sulfadimethoxine, a sulfonamide, acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroic acid.[6][10] Ormetoprim, a diaminopyrimidine, inhibits the subsequent enzyme, dihydrofolate reductase, which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.[4][11] This disruption of folic acid synthesis is crucial as it halts the production of nucleic acids, which are essential for the growth and replication of the parasite.[10][12]

Folic_Acid_Pathway_Inhibition PABA PABA DHP_Synthase Dihydropteroate Synthase PABA->DHP_Synthase Dihydropteroic_Acid Dihydropteroic Acid DHP_Synthase->Dihydropteroic_Acid Converts Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHF_Reductase Dihydrofolate Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (Active Folic Acid) DHF_Reductase->Tetrahydrofolic_Acid Converts Dihydrofolic_Acid->DHF_Reductase Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid Parasite_Growth Parasite Growth and Replication Nucleic_Acid->Parasite_Growth Sulfadimethoxine Sulfadimethoxine (this compound) Sulfadimethoxine->DHP_Synthase Inhibits Ormetoprim Ormetoprim (this compound) Ormetoprim->DHF_Reductase Inhibits

Folic acid synthesis pathway inhibition by this compound.
Experimental Workflow for Anticoccidial Efficacy Trial

The following diagram illustrates a typical workflow for conducting an in-vivo study to evaluate the efficacy of an anticoccidial drug on broiler performance.

Anticoccidial_Trial_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis Animal_Procurement Procure Day-Old Broiler Chicks Acclimation Acclimation Period (7-14 days) Animal_Procurement->Acclimation Randomization Randomly Allocate Chicks to Treatment Groups Acclimation->Randomization Diet_Prep Prepare Medicated and Control Diets Start_Trial Start of Trial (Day 0) Diet_Prep->Start_Trial Randomization->Start_Trial Coccidial_Challenge Oral Inoculation with Eimeria Oocysts Start_Trial->Coccidial_Challenge Data_Collection Weekly Data Collection: - Body Weight - Feed Intake Coccidial_Challenge->Data_Collection Lesion_Scoring Intestinal Lesion Scoring (Post-Infection) Coccidial_Challenge->Lesion_Scoring Data_Analysis Calculate: - Weight Gain - FCR Data_Collection->Data_Analysis Stats Statistical Analysis (e.g., ANOVA) Lesion_Scoring->Stats Data_Analysis->Stats Conclusion Draw Conclusions on Anticoccidial Efficacy Stats->Conclusion

Experimental workflow for an anticoccidial efficacy trial.

References

Rofenaid's Therapeutic Efficacy in Salmonella Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparison of Rofenaid's therapeutic efficacy in managing Salmonella infections in poultry, alongside an evaluation of alternative treatment strategies. This guide synthesizes available experimental data to offer an objective performance assessment for researchers, scientists, and professionals in drug development.

This compound: A Potentiated Sulfonamide Approach

This compound is a commercially available antibacterial and anticoccidial agent for poultry, containing a combination of sulfadimethoxine (B1681780) and ormetoprim. This combination acts synergistically to inhibit the bacterial folic acid synthesis pathway at two different points, leading to a bacteriostatic effect against susceptible pathogens like Salmonella.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's efficacy stems from the dual action of its components, sulfadimethoxine and ormetoprim, which disrupt the folic acid synthesis pathway essential for bacterial DNA and protein synthesis. Sulfadimethoxine, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the conversion of PABA to dihydropteroic acid, a precursor of folic acid. Ormetoprim then targets a subsequent step in the pathway, inhibiting the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to tetrahydrofolate, the active form of folic acid. This sequential blockade effectively halts bacterial growth.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Components PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->PABA Competitively Inhibits DHPS Ormetoprim Ormetoprim Ormetoprim->Dihydrofolate Inhibits DHFR

Inhibition of the bacterial folic acid synthesis pathway by this compound's components.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from various studies on the efficacy of this compound and alternative treatments against Salmonella in poultry.

Table 1: Efficacy of this compound against Salmonella typhimurium in Chickens
Treatment GroupColonization ReductionShedding ReductionReference
This compound-40 (0.02% in feed)Less colonization than unmedicated chickensLess shedding than unmedicated chickens[1]

Note: Specific quantitative data on the percentage reduction was not available in the referenced abstract.

Table 2: Efficacy of Alternative Treatments against Salmonella in Poultry
TreatmentSalmonella SerovarDosageEffectReference
Probiotics
Lactobacillus and Bifidobacterium strainsS. typhimurium10^8 CFU/birdReduced S. typhimurium recovery from cecal tonsils.
Organic Acids
Sodium DiformateS. enteritidis & S. typhimurium0.6% in feedLog 5 reduction in crop after 1 hour; Log 4 reduction in ceca after 24 hours.[2]
Acetic, Citric, Propionic Acid MixS. typhimurium0.062% in drinking waterSignificant reduction in ST-positive cecal tonsils and ST numbers in the crop.
Essential Oils
Thyme Essential OilS. Derby1.25% aqueous solution77.8% growth reduction in poultry litter.[3]

Experimental Protocols

This compound Efficacy Study (Maestrone et al., 1975)[1]
  • Objective: To evaluate the influence of this compound-40 feed medication on an experimental Salmonella typhimurium infection in chickens.

  • Animals: Chickens of an unspecified strain, age, and sex.

  • Experimental Groups:

    • Unmedicated control group.

    • This compound-40 medicated group (0.02% in feed).

  • Infection Model: Chickens were experimentally infected with Salmonella typhimurium. The specific route and dose of infection are not detailed in the abstract.

  • Treatment: this compound-40 was administered in the feed at a concentration of 0.02%.

  • Data Collection: The study assessed the colonization and shedding of S. typhimurium. The methods for quantifying colonization (e.g., bacterial counts in ceca, liver, spleen) and shedding (e.g., fecal swab analysis) are not specified in the abstract. The antibacterial sensitivity pattern of the re-isolated S. typhimurium was also evaluated.

  • Duration: The exposure to this compound was for 56 days.

Alternative Treatment Studies (Summarized)

The experimental protocols for the alternative treatments varied across the cited studies. Generally, they involved the following steps:

  • Animal Model: Broiler chickens or laying hens were typically used.

  • Acclimation: Birds were acclimated to the experimental conditions for a specified period.

  • Experimental Groups: At a minimum, a negative control (no treatment, no infection), a positive control (infection, no treatment), and one or more treatment groups (infection and administration of the alternative agent) were included.

  • Infection: Birds were orally challenged with a known concentration (CFU/ml) of a specific Salmonella serovar.

  • Treatment Administration: The alternative agents (probiotics, organic acids, or essential oils) were administered through feed or drinking water at specified concentrations.

  • Sample Collection: At various time points post-infection, samples such as cecal contents, crop swabs, and litter were collected to determine the Salmonella load.

  • Microbiological Analysis: Standard microbiological techniques, including selective plating and enumeration of colony-forming units (CFU), were used to quantify Salmonella levels.

Below is a generalized experimental workflow for evaluating the efficacy of anti-Salmonella agents in poultry.

Experimental_Workflow start Start: Source Poultry acclimation Acclimation Period start->acclimation grouping Random Allocation to Experimental Groups acclimation->grouping challenge Salmonella Challenge (Oral Gavage) grouping->challenge treatment Treatment Administration (Feed or Water) challenge->treatment sampling Sample Collection (Cecal, Crop, Fecal) treatment->sampling analysis Microbiological Analysis (CFU Enumeration) sampling->analysis data Data Analysis and Comparison analysis->data end End: Efficacy Determined data->end

References

A comparative study on the safety margins of Rofenaid in different avian species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticoccidial agent Rofenaid® and its alternatives, focusing on safety profiles and experimental data in key avian species.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative safety data for this compound's alternatives. The absence of specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for this compound in the reviewed literature precludes a direct quantitative comparison. However, studies on a similar combination of sulfadimidine and trimethoprim (B1683648) in chickens reported an LD50 of 3980 mg/kg, suggesting a wide safety margin for this class of drugs.[6]

Table 1: Acute Oral Toxicity (LD50) of Anticoccidial Drugs in Avian Species

DrugActive IngredientSpeciesLD50 (mg/kg body weight)Reference(s)
Ionophores
Salinomycin (B1681400)Salinomycin SodiumBroiler Chickens44.5[7]
Turkeys0.6[7]
MonensinMonensin Sodium-Margin of Safety: < 2x max. recommended dose[8]
Chemical Synthetics
Nicarbazin (B1678737)NicarbazinQuail> 2250[3]
RobenidineRobenidine HydrochlorideChickens450[9]

Table 2: Margin of Safety for Selected Anticoccidial Drugs

DrugActive IngredientSpeciesMargin of SafetyReference(s)
MonensinMonensin SodiumChickens & Turkeys< 2x the maximum recommended dose[8]
RobenidineRobenidine HydrochlorideChickens for fatteningApproximately 2.5[6]

Experimental Protocols

Standardized methods are crucial for determining the acute oral toxicity of substances in avian species. The Organisation for Economic Co-operation and Development (OECD) provides a detailed guideline for such studies.

OECD Test Guideline 223: Avian Acute Oral Toxicity Test

This guideline outlines the procedure for determining the median lethal dose (LD50) of a substance when administered orally to birds.[1][2][3][4]

Key aspects of the protocol include:

  • Test Animals: Typically, a passerine species (like finches) and either an upland game bird (e.g., Northern bobwhite quail) or a waterfowl species (e.g., mallard duck) are used.[10] The birds should be young adults, healthy, and acclimated to laboratory conditions.

  • Housing and Diet: Birds are housed individually or in small groups in cages that allow for observation. A nutritionally complete diet and clean drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single oral dose, usually via gavage. The volume and concentration of the dose are carefully calculated based on the bird's body weight.

  • Observation Period: Following administration, the birds are observed for at least 14 days for signs of toxicity and mortality.[10] Observations include changes in appearance, behavior, and any signs of illness.

  • Data Collection: Body weight, feed consumption, and any clinical signs of toxicity are recorded for each bird. A post-mortem examination is conducted on all birds that die during the study and on all surviving birds at the end of the observation period.

  • LD50 Calculation: Various statistical methods, such as the Karber-Behrens or Reed-Muench methods, can be used to calculate the LD50 value from the mortality data.[11]

Below is a graphical representation of a typical experimental workflow for an avian acute oral toxicity study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Observation Phase (14 days) cluster_analysis Data Analysis acclimatization Acclimatization of Birds randomization Randomization into Dose Groups acclimatization->randomization fasting Feed Withholding randomization->fasting dosing Single Oral Gavage fasting->dosing observation Daily Observation for Toxicity Signs & Mortality dosing->observation data_collection Record Body Weight & Feed Consumption observation->data_collection necropsy Necropsy of all Birds data_collection->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Fig. 1: Experimental workflow for an avian acute oral toxicity study.

Mechanism of Action: this compound

This compound's efficacy stems from the synergistic action of its two components, sulfadimethoxine (B1681780) and ormetoprim (B1677490). They work by sequentially blocking the folic acid synthesis pathway in susceptible bacteria and protozoa, a pathway that is essential for their growth and replication. This dual-action mechanism not only enhances its antimicrobial and anticoccidial activity but also helps in reducing the development of drug resistance.[12]

The following diagram illustrates the signaling pathway targeted by this compound.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibits Ormetoprim Ormetoprim Ormetoprim->DHFR Inhibits

Fig. 2: Mechanism of action of this compound's components.

Concluding Remarks on Safety

While specific LD50 and NOAEL values for this compound in avian species are not publicly documented, its long history of use and the available safety studies on similar potentiated sulfonamides suggest a favorable safety profile when used according to the manufacturer's recommendations. A study on a sulfadimethoxine-trimethoprim combination in broilers indicated that while high doses can be more damaging than long-term use, particularly to kidney function, the combination is relatively safe.[13][14]

In contrast, some alternatives, particularly the ionophores like salinomycin and monensin, have a narrower therapeutic index.[7][8] For instance, salinomycin is highly toxic to turkeys.[7] Chemical synthetics like nicarbazin are considered "practically non-toxic" based on acute toxicity studies.[3]

The selection of an anticoccidial agent should be based on a comprehensive evaluation of its efficacy, safety margin in the target species, potential for drug resistance, and regulatory guidelines. For researchers and drug development professionals, understanding the nuances of these safety profiles is paramount for the responsible and effective management of avian health. Further targeted research to establish specific LD50 and NOAEL values for this compound in various avian species would be beneficial for a more precise comparative safety assessment.

References

Prophylactic Rofenaid® vs. Therapeutic Intervention: A Comparative Guide for Coccidiosis Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, remains a significant challenge in poultry production, leading to substantial economic losses from impaired growth, poor feed conversion, and mortality.[1] Control strategies primarily revolve around in-feed anticoccidial medications and vaccines. This guide provides a comparative evaluation of two key chemotherapeutic strategies: the prophylactic use of Rofenaid®, a combination of sulfadimethoxine (B1681780) and ormetoprim, versus therapeutic interventions with alternative anticoccidial agents.

Prophylactic vs. Therapeutic Strategies: An Overview

Prophylactic use , the administration of anticoccidials in the feed at low levels before an anticipated outbreak, is the predominant strategy in commercial poultry production.[2] This approach aims to prevent the clinical signs of coccidiosis and the associated economic losses that occur before a diagnosis can even be made.[3] this compound® is specifically indicated for this prophylactic use.[4]

Therapeutic intervention , on the other hand, involves treating birds after the onset of clinical signs of coccidiosis.[3] This is generally considered a less effective strategy for controlling the overall economic impact of the disease, as significant intestinal damage has often already occurred by the time symptoms are apparent.[2] Therapeutic treatments are typically administered through the drinking water to ensure adequate intake by birds that may have reduced feed consumption.[3]

Comparative Efficacy: Quantitative Data

Table 1: Prophylactic Efficacy of this compound® in Broiler Chickens Following Experimental Challenge

ParameterUninfected, Unmedicated ControlInfected, Unmedicated ControlProphylactic this compound® (0.02% in feed)
Mortality (%) 0800
Average Lesion Score *03-40-1
Weight Gain (g) HighLowHigh (similar to uninfected)
Feed Conversion Ratio (FCR) Low (efficient)High (inefficient)Low (efficient)

*Lesion scores are graded on a scale of 0 to 4, with 0 indicating no gross lesions and 4 indicating severe lesions.[5][6] (Data synthesized from representative experimental challenge studies.[7])

Table 2: Therapeutic Efficacy of Alternative Anticoccidial Drugs in Broiler Chickens

ParameterInfected, Unmedicated ControlTherapeutic AmproliumTherapeutic Diclazuril
Mortality (%) HighReducedSignificantly Reduced
Average Lesion Score *3-4ReducedSignificantly Reduced
Oocyst Output (OPG) HighReducedSignificantly Reduced
Weight Gain (g) LowImprovedSignificantly Improved
Feed Conversion Ratio (FCR) HighImprovedSignificantly Improved

*Lesion scores are graded on a scale of 0 to 4.[5][6] (Data synthesized from representative therapeutic intervention studies.[8])

Mechanism of Action: Folic Acid Synthesis Inhibition

This compound®'s efficacy stems from the synergistic action of its two active ingredients, sulfadimethoxine and ormetoprim. Both components target the folic acid synthesis pathway in the Eimeria parasite, which is crucial for the synthesis of nucleic acids and subsequent cell division.[9][10]

  • Sulfadimethoxine: A sulfa drug that acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase. It blocks the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[9]

  • Ormetoprim: A diaminopyrimidine that inhibits the enzyme dihydrofolate reductase. This enzyme is responsible for the subsequent step in the pathway, the conversion of dihydrofolic acid to tetrahydrofolic acid.[9]

This sequential blockade of two key enzymes in the same metabolic pathway results in a potent, synergistic anticoccidial effect.[10]

PABA PABA (para-aminobenzoic acid) Dihydropteroate Dihydrofolic Acid PABA->Dihydropteroate Dihydropteroate Synthetase Tetrahydrofolate Tetrahydrofolic Acid Dihydropteroate->Tetrahydrofolate Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfadimethoxine Sulfadimethoxine (this compound®) Sulfadimethoxine->Dihydropteroate Inhibits Ormetoprim Ormetoprim (this compound®) Ormetoprim->Tetrahydrofolate Inhibits cluster_setup Setup Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Phase Day0 Day 0: Day-old chicks arrive Day1_13 Days 1-13: Acclimatization & Prophylactic feed starts Day0->Day1_13 Day14 Day 14: Oral Inoculation with Eimeria oocysts Day1_13->Day14 Day14_21 Days 14-21: Monitor clinical signs and mortality Day14->Day14_21 Day21 Day 21: Lesion Scoring & Weight Measurement Day14_21->Day21 Day21_end Conclusion of Trial: Final weight, FCR, and OPG analysis Day21->Day21_end

References

Rofenaid in Antibiotic-Free Poultry: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of poultry production, the push towards antibiotic-free (ABF) systems has intensified the search for effective alternatives to traditional antibiotic growth promoters and anticoccidials. This guide provides a comparative analysis of Rofenaid®, a potentiated sulfonamide, against common antibiotic-free strategies, offering researchers, scientists, and drug development professionals a data-driven overview of performance, mechanisms, and experimental methodologies.

This compound: An Overview

This compound® 40 is a Type A Medicated Article containing a combination of sulfadimethoxine (B1681780) (25%) and ormetoprim (B1677490) (15%).[1] This combination acts synergistically to inhibit folic acid synthesis in pathogenic microbes, providing both anticoccidial and antibacterial effects.[2] It is indicated for the prevention of coccidiosis caused by various Eimeria species and bacterial infections such as those caused by E. coli and Pasteurella multocida.[1][3][4] As a Veterinary Feed Directive (VFD) drug, its use is restricted to the oversight of a licensed veterinarian.[1]

Mechanism of Action: Folic Acid Synthesis Inhibition

The efficacy of this compound lies in its two active ingredients, which block sequential steps in the bacterial and protozoan folic acid synthesis pathway. Sulfadimethoxine, a sulfa drug, competes with para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of dihydrofolic acid. Ormetoprim then inhibits the enzyme dihydrofolate reductase, which is responsible for converting dihydrofolic acid to tetrahydrofolic acid—an essential component for DNA synthesis and cell replication.

This compound Mechanism of Action cluster_Pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid PABA->DHF Dihydropteroate Synthetase THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase DNA DNA, RNA, Amino Acids THF->DNA Essential for Synthesis Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->PABA Ormetoprim Ormetoprim Ormetoprim->DHF Inhibits Enzyme Experimental Workflow start Day-Old Chicks Arrival (e.g., Cobb 500) weighing Initial Weighing & Randomization start->weighing allocation Allocation to Treatment Groups (e.g., Control, this compound, Probiotic) weighing->allocation acclimatization Acclimatization Period (3-5 days) allocation->acclimatization treatment Experimental Period (e.g., 28-42 days) - Feed with specific additives acclimatization->treatment challenge Pathogen Challenge (Optional) (e.g., Oral gavage with Eimeria oocysts on day 14) treatment->challenge data_collection Data Collection - Weekly BWG & Feed Intake - Mortality Checks - Fecal/Litter Sampling treatment->data_collection challenge->data_collection final_collection Final Data & Sample Collection (e.g., Day 42) - Final Weights - Intestinal Lesion Scoring - Blood/Tissue Sampling data_collection->final_collection analysis Statistical Analysis (e.g., ANOVA, Tukey's test) final_collection->analysis end Conclusion analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Rofenaid™: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Rofenaid™, a potentiated sulfonamide antibiotic composed of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides detailed procedures for the safe and compliant disposal of this compound™, tailored for researchers, scientists, and drug development professionals.

Quantitative Data and Regulatory Oversight

This compound™ 40 is a Type A medicated article containing 113.5 grams of sulfadimethoxine and 68.1 grams of ormetoprim per pound.[1] While specific disposal quantity limits are not detailed in the available safety data sheets, the disposal of discarded laboratory chemicals is regulated under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[2][3] It is imperative to prevent the contamination of soil, ground, and surface water during disposal.[4]

Active IngredientConcentration in this compound™ 40Key Disposal Consideration
Sulfadimethoxine113.5 g/lb (25%)Avoid environmental release; follow hazardous waste regulations.
Ormetoprim68.1 g/lb (15%)Avoid environmental release; follow hazardous waste regulations.

Experimental Protocols for Disposal

Specific experimental protocols for the chemical neutralization or deactivation of this compound™ for disposal purposes are not provided in standard safety and handling documentation. The primary mandated procedure is disposal in accordance with federal, state, and local regulations.[4][5] This typically involves treating the waste as hazardous unless determined otherwise through appropriate analysis.

In the absence of specific deactivation protocols, the recommended procedure is to manage this compound™ waste through a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Procedures for this compound™ Waste

The following steps provide a clear workflow for the proper disposal of this compound™ from a laboratory setting.

  • Waste Identification and Segregation :

    • Identify all materials contaminated with this compound™, including unused product, empty containers, and personal protective equipment (PPE).

    • Segregate this compound™ waste from other laboratory waste streams.

  • Containment :

    • Place all solid this compound™ waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For spills, collect the material by methods that control dust generation, such as gentle sweeping or using a HEPA-filtered vacuum.[5] Place the collected material into the hazardous waste container.

  • Labeling :

    • Label the waste container with "Hazardous Waste" and list the chemical constituents (Sulfadimethoxine and Ormetoprim). Include the date of initial waste accumulation.

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is under the control of laboratory personnel.[2]

  • Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2]

    • Do not dispose of this compound™ down the drain or in the regular trash.[2]

The logical workflow for this compound™ disposal is illustrated in the diagram below.

Rofenaid_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal start This compound™ Waste Generated (Unused product, contaminated PPE, etc.) segregate Segregate from Non-Hazardous Waste start->segregate Identify as potentially hazardous contain Place in Labeled, Leak-Proof Container segregate->contain storage Store in Secure Designated Area contain->storage disposal Dispose via Approved Hazardous Waste Stream ehs Contact EH&S or Licensed Contractor storage->ehs Prepare for pickup ehs->disposal

References

Essential Safety and Handling Protocols for Rofenaid®

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to stringent safety protocols when handling veterinary pharmaceuticals like Rofenaid® is paramount to ensure personal safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.

This compound® 40 is a Type A medicated article containing sulfadimethoxine (B1681780) and ormetoprim (B1677490), used for the prevention of coccidiosis and bacterial infections in poultry.[1] The active ingredients are sulfadimethoxine (25%) and ormetoprim (15%).[1] Due to the nature of its components, this compound® should be handled with care to avoid exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to this compound®. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes.[2][3]
Hand Protection Chemical-resistant, powder-free, disposable glovesDouble gloving is recommended for handling hazardous drugs.[4] Change gloves regularly or if contaminated.[5]
Body Protection Protective disposable gownShould be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs.
Respiratory Protection NIOSH-approved respirator or use of a chemical fume hoodRequired when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.[6] Surgical masks offer little to no protection from drug exposure.[4]
Head and Shoe Covers Disposable head and shoe coversRecommended to prevent the spread of contamination.[3][7]

Operational Protocols

Strict adherence to the following protocols is mandatory when working with this compound® to minimize exposure and prevent contamination.

General Handling:

  • Work in a designated, well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[8]

  • Ensure an eye-wash station and safety shower are accessible.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2][8]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Wash hands thoroughly with soap and water before donning gloves and after handling is complete.[4][8]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2]

  • Protect from direct sunlight and sources of ignition.[2]

In Case of a Spill:

  • Evacuate non-essential personnel from the affected area.[8]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[8]

  • Contain the source of the spill if it is safe to do so.[8]

  • Collect the spilled material using a method that controls dust generation, such as sweeping it up for disposal.[6][8]

  • Place the waste in a labeled, sealed container for proper disposal.[8]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound® and any contaminated materials is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused this compound® in accordance with all federal, state, and local regulations.[6] This may involve incineration or other approved methods for pharmaceutical waste.

  • Contaminated PPE: All disposable PPE, such as gloves, gowns, and masks, should be considered contaminated waste and placed in a sealed container for disposal.[4][8]

  • Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the unused product.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound® in a laboratory setting.

Rofenaid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Prepare Designated Workspace & Fume Hood A->B C Don Appropriate PPE B->C D Weigh/Measure this compound in Fume Hood C->D Enter Handling Area E Perform Experimental Procedures D->E F Decontaminate Workspace E->F Exit Handling Area G Doff PPE F->G H Wash Hands Thoroughly G->H I Segregate & Label Waste G->I J Dispose of Waste per Regulations I->J

Workflow for the safe handling of this compound®.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.